(Iodomethyl)triphenylphosphonium iodide
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
iodomethyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVMMSRRNOXQMJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17I2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450291 | |
| Record name | Iodomethyl-triphenyl-phosphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3020-28-8 | |
| Record name | 3020-28-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodomethyl-triphenyl-phosphonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (IODOMETHYL)TRIPHENYLPHOSPHONIUM IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Iodomethyl)triphenylphosphonium Iodide: A Comprehensive Technical Guide for Researchers
(Iodomethyl)triphenylphosphonium (B13402582) iodide is a versatile phosphonium (B103445) salt that serves as a crucial reagent in organic synthesis, particularly in the construction of carbon-carbon bonds. Its utility in the renowned Wittig reaction and its variations makes it an invaluable tool for chemists in academia and the pharmaceutical industry. This guide provides an in-depth overview of the fundamental properties, synthesis, and applications of (iodomethyl)triphenylphosphonium iodide, with a focus on experimental protocols and its role in the development of bioactive molecules.
Core Properties and Data
This compound is a stable, solid compound, typically appearing as a white to off-white or yellow powder.[1] It is characterized by the presence of a triphenylphosphine (B44618) moiety bonded to an iodomethyl group, with an iodide counter-ion.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₇I₂P | [1][2] |
| Molecular Weight | 530.12 g/mol | [1] |
| Melting Point | 260-266 °C | [1] |
| Appearance | White to off-white to yellow powder | |
| Purity | Typically ≥ 95% | [2] |
| CAS Number | 3020-28-8 | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the phenyl protons, likely in the aromatic region (δ 7.0-8.0 ppm). The iodomethyl protons (CH₂I) would appear as a doublet due to coupling with the phosphorus atom. For the analogous methyltriphenylphosphonium (B96628) iodide, the methyl protons appear as a doublet.[3][4]
-
¹³C NMR: The carbon spectrum will display signals for the phenyl carbons and a signal for the iodomethyl carbon, which will also show coupling to the phosphorus atom.[5]
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the P-Ph and C-H bonds of the phenyl groups. The C-I stretching vibration typically appears in the fingerprint region at lower wavenumbers.[6]
Experimental Protocols
Synthesis of this compound
A general and efficient one-pot method for the synthesis of related α-alkoxymethyltriphenylphosphonium iodides involves the reaction of triphenylphosphine and iodine with a corresponding bis-alkoxymethane at room temperature.[7] A plausible adaptation for the synthesis of this compound would involve the reaction of triphenylphosphine with diiodomethane (B129776).
Materials:
-
Triphenylphosphine (PPh₃)
-
Diiodomethane (CH₂I₂)
-
Toluene (anhydrous)
-
Hexane (B92381) (anhydrous)
Procedure:
-
In a sealed tube under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
To this solution, add diiodomethane (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the phosphonium salt will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the precipitate with anhydrous hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
Purification by Recrystallization
Phosphonium salts can often be purified by recrystallization.[8][9][10] The choice of solvent is critical and may require some experimentation. A common technique involves dissolving the crude salt in a minimal amount of a hot, polar solvent (e.g., ethanol, acetonitrile) and then allowing it to cool slowly. If the salt is an oil, trituration with a non-polar solvent like hexane can sometimes induce solidification.[8]
Applications in Organic Synthesis
The primary application of this compound is in the Wittig reaction to generate a phosphorus ylide, which then reacts with aldehydes or ketones to form vinyl iodides.[11][12][13][14] Vinyl iodides are versatile intermediates in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental in the synthesis of complex molecules, including natural products and pharmaceuticals.[15]
The Wittig Reaction: A General Workflow
The Wittig reaction using this compound follows a well-established sequence of steps to convert a carbonyl compound into a vinyl iodide. This process is central to the synthesis of many complex organic molecules.
Caption: General workflow of the Wittig reaction.
Role in Drug Development and Natural Product Synthesis
This compound is instrumental in the synthesis of numerous bioactive molecules.[11][12] Its ability to introduce a vinyl iodide moiety provides a handle for subsequent functionalization, enabling the construction of complex molecular architectures found in many natural products and drug candidates. For instance, the Wittig reaction is a key strategy in the total synthesis of various alkaloids, a class of naturally occurring compounds with a wide range of pharmacological activities.[11][15] It is also employed in the synthesis of macrolides, another important class of natural products with therapeutic applications.[12]
The synthesis of cyclopeptide alkaloids, which can exhibit antibacterial or cytotoxic properties, often utilizes reagents like this compound for the formation of critical carbon-carbon bonds.[1]
Synthesis of this compound: A Conceptual Pathway
The synthesis of this compound is conceptually straightforward, involving the nucleophilic attack of triphenylphosphine on diiodomethane. This reaction exemplifies a classic Sₙ2 displacement at a saturated carbon center.
Caption: Conceptual synthesis pathway.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Work should be conducted in a well-ventilated fume hood. Store the compound at room temperature, protected from light and moisture.
This technical guide serves as a foundational resource for researchers and professionals in the field of drug development and organic synthesis. The reliable and versatile nature of this compound ensures its continued importance in the construction of complex and biologically relevant molecules.
References
- 1. (碘甲基)三苯基碘化膦 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Methyltriphenylphosphonium iodide(2065-66-9) 1H NMR [m.chemicalbook.com]
- 4. Triphenylphosphine(603-35-0) 1H NMR [m.chemicalbook.com]
- 5. Methyltriphenylphosphonium iodide(2065-66-9) 13C NMR spectrum [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Wittig Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. db.cngb.org [db.cngb.org]
An In-depth Technical Guide to the Synthesis and Characterization of (Iodomethyl)triphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Iodomethyl)triphenylphosphonium iodide is a crucial reagent in organic synthesis, primarily utilized as a precursor to the iodomethylene ylide for the Wittig reaction, particularly in the stereoselective synthesis of (Z)-iodoalkenes. This technical guide provides a comprehensive overview of the synthesis and characterization of this important phosphonium (B103445) salt. Detailed experimental protocols, key characterization data, and relevant reaction mechanisms are presented to aid researchers in its preparation and application.
Introduction
This compound, with the chemical formula C₁₉H₁₇I₂P, is a quaternary phosphonium salt that serves as a valuable tool in synthetic organic chemistry.[1][2] Its primary application lies in the Stork-Zhao-Wittig olefination, a modification of the classical Wittig reaction, to convert aldehydes and ketones into vinyl iodides with high (Z)-selectivity.[3] These vinyl iodides are versatile intermediates in various cross-coupling reactions, enabling the formation of complex molecular architectures. This guide details a representative synthesis protocol and expected characterization parameters for this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the quaternization of triphenylphosphine (B44618) with diiodomethane (B129776). This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking one of the carbon atoms of diiodomethane and displacing an iodide ion.[4][5]
Synthesis Reaction
Caption: Sₙ2 reaction for the synthesis of this compound.
Experimental Protocol
This protocol is a representative example based on the general synthesis of phosphonium salts and may require optimization.
Materials:
-
Triphenylphosphine (PPh₃)
-
Diiodomethane (CH₂I₂)
-
Toluene, anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
To this solution, add diiodomethane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound.
Characterization
The synthesized this compound can be characterized by its physical properties and various spectroscopic techniques.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₇I₂P | [6] |
| Molecular Weight | 530.12 g/mol | [6] |
| Appearance | White to off-white to yellow powder | [1] |
| Melting Point | 260-266 °C | [7] |
| Purity (typical) | ≥ 95% | [6] |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 7.7 - 8.0 | Multiplet | Aromatic protons |
| ~ 5.5 - 6.0 | Doublet | -CH₂I protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 130 - 135 | Aromatic carbons |
| ~ 118 - 120 | Aromatic C (ipso) |
| ~ 10 - 15 | -CH₂I carbon |
³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 20 - 25 | P⁺Ph₃ |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3050 | Aromatic C-H stretch |
| ~ 1580, 1480, 1435 | Aromatic C=C stretches |
| ~ 1110 | P-C stretch |
| ~ 720, 690 | Aromatic C-H bend (out-of-plane) |
| ~ 500 - 600 | C-I stretch |
Application in Stork-Zhao-Wittig Olefination
A primary application of this compound is in the Stork-Zhao-Wittig olefination to produce (Z)-vinyl iodides from aldehydes.[3] The reaction proceeds via the in-situ formation of the iodomethylene ylide.
Stork-Zhao-Wittig Olefination Pathway
Caption: Key steps in the Stork-Zhao-Wittig olefination.
Experimental Workflow
The overall process from synthesis to characterization and application follows a logical workflow.
Caption: A typical experimental workflow for the synthesis and use of the title compound.
Safety Information
This compound is an irritant.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. (碘甲基)三苯基碘化膦 95% | Sigma-Aldrich [sigmaaldrich.com]
In-Depth Technical Guide: (Iodomethyl)triphenylphosphonium iodide (CAS 3020-28-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Iodomethyl)triphenylphosphonium iodide is a versatile phosphonium (B103445) salt that serves as a crucial reagent in modern organic synthesis.[1][2] Its primary application lies in the Wittig reaction and its variants, where it functions as a precursor to the corresponding phosphorane. This ylide is instrumental in converting aldehydes and ketones into vinyl iodides, which are valuable synthetic intermediates for the construction of complex molecules, including pharmaceuticals and natural products.[1][3] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and mechanistic insights.
Physicochemical Properties and Spectroscopic Data
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 3020-28-8 | [2] |
| Molecular Formula | C₁₉H₁₇I₂P | [2] |
| Molecular Weight | 530.12 g/mol | [2] |
| Appearance | White to off-white to yellow powder | [2] |
| Melting Point | 260 - 266 °C | [2] |
| Purity | ≥ 95% | [2] |
Table 2: Spectroscopic Data (Predicted/Typical)
| Technique | Data |
| ¹H NMR | Phenyl protons (multiplet, 15H) around 7.6-7.9 ppm; CH₂ protons (doublet, 2H) coupled to phosphorus, expected around 5.5-6.0 ppm. |
| ¹³C NMR | Phenyl carbons in the range of 128-136 ppm; CH₂ carbon coupled to phosphorus, expected at a lower field. |
| ³¹P NMR | A single peak is expected in the range of +20 to +30 ppm. |
| IR (Infrared) | Characteristic peaks for P-Ph bonds, C-H stretching and bending of aromatic and aliphatic groups. |
| Mass Spec (ESI+) | Expected m/z for the cation [M-I]⁺ at approximately 403.0. |
Synthesis
This compound is synthesized via a nucleophilic substitution reaction between triphenylphosphine (B44618) and diiodomethane (B129776). The lone pair of electrons on the phosphorus atom attacks one of the carbon-iodine bonds of diiodomethane, displacing an iodide ion and forming the phosphonium salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
Triphenylphosphine (1 equivalent)
-
Diiodomethane (1.2 equivalents)
-
Toluene (B28343) (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add diiodomethane to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold toluene to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound.
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a Wittig reagent precursor for the synthesis of vinyl iodides. It also finds applications in the formation of phosphacyclic compounds and enamides.
Wittig-type Olefination Reactions
The most prominent application of this compound is in the Stork-Zhao-Wittig olefination, which allows for the stereoselective synthesis of (Z)-vinyl iodides from aldehydes.[1] The phosphonium salt is first deprotonated with a strong base to form the corresponding phosphorus ylide. This ylide then reacts with an aldehyde to yield an oxaphosphetane intermediate, which subsequently collapses to form the vinyl iodide and triphenylphosphine oxide.
Experimental Protocol: Synthesis of (Z)-1-(2-Iodovinyl)-4-methoxybenzene[1]
Materials:
-
This compound (1.2 equivalents)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents)
-
4-Methoxybenzaldehyde (B44291) (1 equivalent)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried three-necked round-bottom flask under an argon atmosphere, add this compound and anhydrous THF.
-
Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS in THF to the cooled suspension. Stir the mixture at -78 °C for 1 hour to generate the ylide.
-
Add a solution of 4-methoxybenzaldehyde in THF dropwise to the reaction mixture, ensuring the temperature remains below -75 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and then quench by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (Z)-1-(2-Iodovinyl)-4-methoxybenzene.
Synthesis of Phosphacyclic Compounds
Synthesis of Enamides
The application of this compound in the synthesis of enamides via cross-coupling reactions has been reported.[4] This transformation likely involves the activation of an amide, followed by a coupling reaction facilitated by the phosphonium salt. However, detailed experimental procedures for this specific application using the title compound are not widely documented.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[4] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area with copious amounts of water. For inhalation, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the stereoselective formation of vinyl iodides via the Wittig reaction. Its utility in the synthesis of other important structural motifs, such as phosphacyclic compounds and enamides, further highlights its significance. The experimental protocols and data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource for the effective utilization of this important synthetic tool.
References
An In-depth Technical Guide on the Molecular Structure and Bonding of (Iodomethyl)triphenylphosphonium iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Bonding
The molecular structure of (Iodomethyl)triphenylphosphonium iodide consists of a positively charged (Iodomethyl)triphenylphosphonium cation and an iodide anion. The central phosphorus atom in the cation is bonded to three phenyl groups and one iodomethyl group, resulting in a tetrahedral geometry around the phosphorus center.
Bond Lengths and Angles
Direct experimental crystallographic data for this compound is not available in the public domain. However, the bond lengths and angles can be reliably estimated based on data from analogous phosphonium (B103445) salts and general principles of chemical bonding. The key structural parameters are summarized in Table 1.
The P-C(phenyl) bond lengths are expected to be in the typical range for triphenylphosphonium systems. The P-C(iodomethyl) bond is anticipated to be slightly longer due to the electronic effects of the iodine atom. The C-I bond length is consistent with that of a typical alkyl iodide. The C-P-C bond angles are expected to deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric bulk of the phenyl groups.
Table 1: Estimated and Comparative Bond Lengths and Angles for this compound and Related Compounds
| Parameter | This compound (Estimated) | Methyltriphenylphosphonium (B96628) iodide (Experimental) | General Range for Triphenylphosphonium Salts |
| Bond Lengths (Å) | |||
| P-C(phenyl) | ~1.80 | ~1.78 | 1.79 - 1.86 |
| P-C(alkyl) | ~1.82 | ~1.78 | 1.78 - 1.87 |
| C-I | ~2.14 | - | - |
| Bond Angles (°) | |||
| C(phenyl)-P-C(phenyl) | ~108 | ~108.5 | 106 - 112 |
| C(phenyl)-P-C(alkyl) | ~111 | ~110.5 | 107 - 114 |
Data for Methyltriphenylphosphonium iodide and the general range are compiled from various crystallographic studies of phosphonium salts.
Visualization of the Molecular Structure
The three-dimensional arrangement of the (Iodomethyl)triphenylphosphonium cation is depicted in the following diagram, generated using the DOT language.
Experimental Protocols
Synthesis of this compound
Materials:
-
Triphenylphosphine (B44618) (Ph₃P)
-
Diiodomethane (B129776) (CH₂I₂)
-
Anhydrous toluene (B28343) or benzene
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add diiodomethane (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The product will precipitate out of the solution as a white to off-white solid.
-
Collect the precipitate by vacuum filtration and wash it with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain this compound.
Characterization Methods
The synthesized this compound can be characterized using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound. The expected chemical shifts for the different nuclei are summarized in Table 2. The spectra of the closely related methyltriphenylphosphonium iodide can be used as a reference for the triphenylphosphonium moiety.[3]
Table 2: Predicted and Comparative NMR Spectroscopic Data (δ, ppm)
| Nucleus | This compound (Predicted) | Methyltriphenylphosphonium iodide (Experimental) |
| ¹H NMR | ||
| P-CH₂-I | 5.0 - 5.5 (d, JP-H ≈ 8-10 Hz) | - |
| P-C₆H₅ | 7.6 - 8.0 (m) | 7.6 - 7.9 (m) |
| P-CH₃ | - | ~3.3 (d, JP-H ≈ 13 Hz) |
| ¹³C NMR | ||
| P-CH₂-I | 5 - 10 (d, JP-C ≈ 50-55 Hz) | - |
| P-C₆H₅ (ipso) | 118 - 120 (d, JP-C ≈ 85-90 Hz) | ~118 (d, JP-C ≈ 88 Hz) |
| P-C₆H₅ (ortho) | 134 - 136 (d, JP-C ≈ 10-12 Hz) | ~135 (d, JP-C ≈ 10 Hz) |
| P-C₆H₅ (meta) | 130 - 132 (d, JP-C ≈ 12-14 Hz) | ~130 (d, JP-C ≈ 13 Hz) |
| P-C₆H₅ (para) | 133 - 135 (d, JP-C ≈ 3-4 Hz) | ~134 (d, JP-C ≈ 3 Hz) |
| ³¹P NMR | ||
| (Iodomethyl)Ph₃P⁺ | +20 to +25 | +21.5 |
Predicted values are based on standard chemical shift ranges and data from analogous compounds. Experimental data for methyltriphenylphosphonium iodide is sourced from publicly available spectral databases.
FTIR spectroscopy can be used to identify the characteristic vibrational modes of the functional groups present in the molecule. The expected key vibrational frequencies are listed in Table 3. The spectrum of triphenylphosphine oxide is included for comparison of the P-Ph vibrations.[4]
Table 3: Predicted and Comparative FTIR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | Triphenylphosphine Oxide (Experimental) |
| C-H stretch (aromatic) | 3050 - 3100 | 3055 |
| C-H stretch (aliphatic) | 2900 - 3000 | - |
| C=C stretch (aromatic) | 1580 - 1600, 1480 - 1500 | 1590, 1485 |
| P-Ph stretch | 1430 - 1440 | 1438 |
| C-H bend (aromatic) | 740 - 760, 680 - 700 | 745, 695 |
| P-C stretch | 1100 - 1120 | 1119 |
| C-I stretch | 500 - 600 | - |
Predicted values are based on typical infrared absorption frequencies for the respective functional groups.
Experimental and Analytical Workflow
A logical workflow for the synthesis and characterization of this compound is presented below. This diagram illustrates the key steps from starting materials to the final, characterized product.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure, bonding, and characterization of this compound. While a definitive crystal structure remains to be determined, the presented data, based on analogous compounds and theoretical principles, offers a solid foundation for understanding the properties and reactivity of this important synthetic reagent. The detailed experimental protocols and expected spectroscopic data serve as a valuable resource for researchers in organic synthesis and drug development. Further experimental work to elucidate the precise crystal structure and to obtain detailed spectroscopic data for the title compound would be a valuable contribution to the field.
References
An In-depth Technical Guide on the Formation and Reactivity of (Iodomethyl)triphenylphosphonium Iodide Ylide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the synthesis of (iodomethyl)triphenylphosphonium (B13402582) iodide, the subsequent formation of its corresponding ylide, and the unique reactivity of this reagent in organic synthesis. It provides detailed experimental protocols, quantitative data, and mechanistic insights relevant to professionals in chemical and pharmaceutical development.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] The stereochemical outcome of this reaction is largely dictated by the nature of the substituents on the ylide's carbanionic center.[2] Ylides bearing electron-withdrawing groups are termed "stabilized ylides" and exhibit distinct reactivity compared to their "unstabilized" counterparts.[3]
This guide focuses on the ylide derived from (iodomethyl)triphenylphosphonium iodide, a reagent of significant interest due to the influence of the α-iodo substituent. This halogen atom imparts unique properties to the ylide, classifying it as a stabilized ylide and enabling specialized applications such as the stereoselective synthesis of Z-iodoalkenes, which are valuable intermediates in complex molecule synthesis.[4][5] This document provides a comprehensive overview of the synthesis of the phosphonium (B103445) salt precursor, the mechanism of ylide formation, its reactivity profile, and detailed experimental procedures.
Synthesis of this compound
The precursor salt, this compound, is prepared via a nucleophilic substitution reaction between triphenylphosphine (B44618) and an excess of a dihalomethane, such as iodoform (B1672029) or diiodomethane.
Experimental Protocol: Synthesis from Iodoform and Triphenylphosphine
This protocol is adapted from a literature procedure for the synthesis of related dihalomethylphosphonium salts.
Materials:
-
Iodoform (CHI₃)
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (B52724) (MeCN), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve iodoform (1.18 g, 3 mmol) and triphenylphosphine (0.787 g, 3 mmol) in 5 mL of anhydrous acetonitrile.
-
Sonicate the mixture until all solids are fully dissolved.
-
Heat the mixture to reflux for 5-10 minutes. A precipitate will begin to form.
-
Cool the reaction mixture to room temperature.
-
Collect the solid precipitate by filtration.
-
Wash the solid with a small amount of cold acetonitrile and dry under vacuum to yield this compound.
Ylide Formation: Mechanism and Protocol
The formation of the phosphorus ylide, iodomethylenetriphenylphosphorane, is achieved by the deprotonation of the corresponding phosphonium salt using a strong base. The presence of the electron-withdrawing iodine atom increases the acidity of the α-proton, facilitating this process.
Mechanism of Ylide Formation
The mechanism involves a two-step process:
-
SN2 Reaction: Triphenylphosphine acts as a nucleophile, attacking one of the carbon-iodine bonds of a suitable iodomethane (B122720) precursor (e.g., diiodomethane) to form the phosphonium salt.
-
Deprotonation: A strong base removes a proton from the carbon adjacent to the phosphorus atom, yielding the neutral ylide, which exists as a resonance hybrid of the ylide and phosphorane forms.
Classification of the Ylide
The presence of the electron-withdrawing iodine atom on the α-carbon delocalizes the negative charge, thus stabilizing the ylide.[2] This classification has significant implications for its reactivity and the stereochemical outcome of the Wittig reaction. Generally, stabilized ylides are less reactive than their unstabilized counterparts and tend to produce (E)-alkenes under thermodynamic control.[3]
Experimental Protocol: In Situ Generation of Iodomethylenetriphenylphosphorane
Due to their reactive nature, many ylides are generated in situ and used immediately. The following protocol is for the Stork-Zhao-Wittig olefination, a powerful method for synthesizing Z-iodoalkenes.[4]
Materials:
-
This compound
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 2.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde substrate
Procedure (under inert atmosphere):
-
To a dry, three-necked round-bottom flask under an argon atmosphere, add this compound (47 g, 88 mmol, 1.2 equiv).
-
Add anhydrous THF (250 mL) via cannula to form a suspension.
-
At room temperature, add NaHMDS solution (45 mL, 88 mmol, 1.2 equiv) dropwise over 10 minutes. The solution will turn from a white suspension to a dark red, turbid solution, indicating the formation of the ylide.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
A solution of the aldehyde (e.g., p-methoxybenzaldehyde, 10 g, 73 mmol) in THF (50 mL) is then added dropwise, maintaining the internal temperature below -75 °C.
-
The reaction is monitored by TLC for the consumption of the aldehyde.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and worked up accordingly.
Quantitative Data
The following table summarizes key quantitative data for this compound and its ylide.
| Parameter | Value | Reference / Note |
| Phosphonium Salt | ||
| Molecular Formula | C₁₉H₁₇I₂P | |
| Molecular Weight | 530.12 g/mol | |
| Melting Point | 260-266 °C | |
| pKa | ~20-22 (estimated in DMSO) | The presence of the α-iodo group is expected to lower the pKa relative to simple alkylphosphonium salts (pKa ~25-30). This estimate is based on the acidifying effect of α-halogens on C-H bonds. |
| Ylide | ||
| NMR Data (¹H, ¹³C, ³¹P) | Not typically isolated; characterized in situ or by derivatization. | The ylide is generally too reactive for isolation and full spectroscopic characterization. Its formation is confirmed by the color change of the reaction mixture and the products formed upon reaction. |
Reactivity and Stereoselectivity
While stabilized ylides typically yield (E)-alkenes, the Stork-Zhao-Wittig olefination using iodomethylenetriphenylphosphorane provides a notable and synthetically valuable exception, yielding predominantly (Z)-iodoalkenes.[4]
The Stork-Zhao-Wittig Reaction
The high Z-selectivity observed in this reaction is attributed to the specific reaction conditions, particularly the use of low temperatures and a sodium-based amide base. The mechanism is thought to proceed through a kinetically controlled pathway where the initial cycloaddition to form the oxaphosphetane intermediate is irreversible and favors the formation of the cis-substituted intermediate, which then decomposes to the Z-alkene.[5][6]
This method is particularly valuable in drug development and natural product synthesis, where the stereospecific installation of a vinyl iodide moiety is often a key step. The resulting Z-vinyl iodides are versatile intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents with retention of stereochemistry.
Applications in Research and Development
This compound and its corresponding ylide are powerful reagents with diverse applications:
-
Pharmaceutical Synthesis: Used in the synthesis of complex molecules with specific stereochemistry, such as macrocyclic compounds and natural products with potential biological activity.
-
Agrochemicals: Employed in the construction of novel pesticide and herbicide candidates.
-
Materials Science: The phosphonium salt can be used to modify polymers and other materials.
-
General Organic Synthesis: Serves as a key building block for:
-
Z-Vinyl iodides via the Stork-Zhao-Wittig reaction.[4]
-
Terminal alkynes through dehydrohalogenation of the resulting vinyl iodides.
-
Enamides via cross-coupling reactions.
-
Conclusion
The ylide derived from this compound is a valuable tool for synthetic chemists. Its classification as a stabilized ylide, combined with its unique ability to undergo Z-selective olefination under specific conditions, makes it a highly versatile reagent. This guide has provided the essential theoretical background, quantitative data, and detailed experimental protocols to enable researchers, scientists, and drug development professionals to effectively utilize this important synthetic methodology.
References
Stability and Storage of (Iodomethyl)triphenylphosphonium iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Iodomethyl)triphenylphosphonium iodide is a versatile reagent in organic synthesis, primarily utilized in Wittig reactions and other carbon-carbon bond-forming transformations. Its efficacy and the reproducibility of experimental results are intrinsically linked to its stability. This technical guide provides an in-depth analysis of the stability of this compound, detailing recommended storage conditions, potential degradation pathways, and methodologies for its stability assessment.
Core Stability Profile
This compound is a white to off-white or yellow crystalline powder that is generally stable when stored under appropriate conditions.[1] However, it is susceptible to degradation by heat, light, and moisture. A noticeable change in color to yellow or brown can be an indicator of decomposition.
Data Presentation: Physicochemical and Stability Data
| Parameter | Value/Information | Source |
| Appearance | White to off-white to yellow powder | [1] |
| Melting Point | 260 - 266 °C (may decompose) | [2] |
| Thermal Stability | Stable at room temperature; decomposition may occur at elevated temperatures, as indicated by the melting point.[2] | - |
| Hygroscopicity | Hygroscopic; sensitive to moisture. | - |
| Photosensitivity | Light-sensitive. | - |
| Primary Decomposition Products | Triphenylphosphine (B44618) oxide (TPPO) upon hydrolysis or oxidation. |
Factors Influencing Stability and Degradation Pathways
The stability of this compound is primarily influenced by three main factors: temperature, moisture, and light. Understanding these factors is critical for maintaining the integrity of the reagent.
Caption: Factors affecting the stability of this compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability and reliability of this compound, the following storage and handling procedures are recommended:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal longevity, storage under an inert atmosphere, such as argon or nitrogen, is advised to minimize exposure to moisture and oxygen. The storage temperature should be maintained at room temperature or, for enhanced stability, between 2-8°C. The container should be opaque or stored in a dark location to protect it from light.
-
Handling: Use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling the compound. Work in a well-ventilated area or under a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of spills, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using various analytical techniques. Below are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Analysis Parameters:
-
Atmosphere: Dry nitrogen, with a purge rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the sample weight as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve, indicating the temperature at which significant weight loss begins.
Photostability Testing
Objective: To assess the stability of this compound upon exposure to light. This protocol is adapted from ICH Q1B guidelines.
Methodology:
-
Sample Preparation:
-
Place a thin layer (approximately 1-3 mm) of the solid compound in a chemically inert, transparent container (e.g., a petri dish).
-
Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.
-
-
Exposure Conditions:
-
Expose the sample to a light source that provides both visible and ultraviolet (UV) output. A xenon or metal halide lamp is suitable.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours/square meter.
-
Maintain the temperature of the sample chamber at a controlled, moderate level to minimize thermal degradation.
-
-
Analysis:
-
After the exposure period, analyze both the exposed sample and the dark control.
-
Visual Inspection: Note any changes in color or physical appearance.
-
Purity Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect the formation of any degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water (with a suitable buffer) is a common starting point for method development. Detection is typically performed using a UV detector.
-
Spectroscopic Analysis: ³¹P NMR spectroscopy can be a powerful tool to monitor the degradation, with the appearance of a new signal around +25 to +35 ppm indicating the formation of triphenylphosphine oxide.
-
Hydrolytic Stability Testing
Objective: To evaluate the stability of this compound in the presence of moisture.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in aqueous buffers at different pH levels (e.g., pH 4, 7, and 9) at a known concentration.
-
Store the solutions in sealed containers at a constant, controlled temperature (e.g., 25°C or 40°C).
-
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis:
-
Analyze each aliquot using a stability-indicating HPLC method to determine the concentration of the remaining this compound and the concentration of any formed degradation products.
-
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH condition to determine the rate of hydrolysis.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for a comprehensive stability assessment of this compound.
Caption: Workflow for assessing the stability of this compound.
By adhering to the recommended storage and handling protocols and utilizing the described analytical methodologies, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible results in their synthetic endeavors.
References
An In-depth Technical Guide on the Solubility of (Iodomethyl)triphenylphosphonium Iodide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (iodomethyl)triphenylphosphonium (B13402582) iodide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the known qualitative solubility information. Furthermore, it offers a detailed, generalized experimental protocol for determining the solubility of crystalline solids like (iodomethyl)triphenylphosphonium iodide, enabling researchers to generate accurate and reproducible data for their specific applications. The guide also includes a detailed experimental protocol for a common application of this reagent, the Wittig reaction, and visual diagrams to illustrate key processes.
Solubility Data of this compound
This compound, a quaternary phosphonium (B103445) salt, exhibits solubility characteristics typical of such compounds, with a preference for polar organic solvents. The large organic triphenylphosphonium cation contributes to its solubility in less polar solvents compared to inorganic salts, while the ionic iodide component necessitates solvent polarity for dissolution.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent | Polarity | Solubility |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Diethyl Ether (CH₃CH₂)₂O | Nonpolar | Insoluble |
| Petroleum Ether | Nonpolar | Insoluble |
| Water (H₂O) | Polar Protic | Poorly Soluble |
Experimental Protocols
In the absence of specific quantitative solubility data for this compound, the following robust and widely used isothermal shake-flask method followed by gravimetric analysis can be employed to determine its solubility in a solvent of interest.
Materials:
-
This compound (crystalline solid)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Screw-capped vials
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a screw-capped vial. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to determine the necessary equilibration time by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter (with a membrane compatible with the solvent) into a pre-weighed, clean, and dry container. This step is crucial to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Weigh the container with the filtered solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the container in a well-ventilated fume hood or using a rotary evaporator.
-
Dry the remaining solid residue in an oven at a suitable temperature below the compound's decomposition point until a constant weight is achieved.
-
Weigh the container with the dry solid to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the mass of the solution.
-
Express the solubility in desired units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.
-
The following is a detailed protocol for the synthesis of a Z-iodoalkene using this compound, as described in Organic Syntheses.
Materials:
-
This compound
-
An appropriate aldehyde (e.g., p-methoxybenzaldehyde)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add this compound (1.2 equivalents).
-
Flush the apparatus with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous THF via cannula to form a suspension.
-
-
Ylide Formation:
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS (1.2 equivalents) in THF to the stirred suspension. The mixture will typically turn a deep red or orange color, indicating the formation of the ylide.
-
-
Reaction with Aldehyde:
-
Dissolve the aldehyde (1.0 equivalent) in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 1-2 hours).
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired Z-iodoalkene.
-
Mandatory Visualizations
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds. The reaction proceeds through a phosphorus ylide intermediate.
Caption: The reaction pathway of the Wittig olefination.
The following diagram illustrates the logical flow of the experimental procedure for the Stork-Zhao-Wittig reaction.
Caption: Experimental workflow for the Stork-Zhao-Wittig reaction.
Theoretical Underpinnings and Practical Applications of (Iodomethyl)triphenylphosphonium Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Iodomethyl)triphenylphosphonium iodide stands as a versatile reagent in organic synthesis, primarily recognized for its role as a precursor to phosphonium (B103445) ylides for olefination reactions. This technical guide provides an in-depth analysis of its theoretical aspects, leveraging computational data from analogous structures due to the limited specific theoretical studies on the title compound. Furthermore, it details experimental protocols for its synthesis and characterization and explores its applications, particularly in the context of the Wittig reaction.
Introduction
This compound, with the chemical formula C₁₉H₁₇I₂P, is a quaternary phosphonium salt that has garnered significant interest in synthetic organic chemistry.[1] Its utility lies in its ability to serve as a precursor for the generation of iodomethylidenetriphenylphosphorane, a key intermediate in the Wittig reaction for the introduction of an iodomethylene group onto a carbonyl compound. This guide aims to provide a comprehensive overview of its chemical and physical properties, theoretical structure, synthesis, and reactivity.
Theoretical and Structural Analysis
Molecular Structure and Geometry
The structure of this compound consists of a triphenylphosphonium cation and an iodide anion. The central phosphorus atom is tetracoordinate, bonded to three phenyl groups and one iodomethyl group. The geometry around the phosphorus atom is expected to be tetrahedral.
For comparative analysis, the crystal structure of triphenylphosphoniummethylenetrifluoroborate provides approximate bond lengths and angles.[1] In this related zwitterionic compound, the P-C(methylene) bond length is 1.787 (4) Å.[1] The C-P-C bond angles involving the phenyl groups are anticipated to be in the range of 107-112°, typical for tetracoordinate phosphorus.
Table 1: Comparison of Selected Bond Lengths and Angles in Related Phosphonium Salts
| Parameter | triphenylphosphoniummethylenetrifluoroborate[1] | Expected Range for this compound |
| P-C (methylene) Bond Length (Å) | 1.787 (4) | ~1.8 |
| P-C (phenyl) Bond Length (Å) | 1.795 (3) - 1.801 (3) | ~1.8 |
| C-P-C Bond Angle (°) | 107.5 (1) - 111.9 (1) | 107 - 112 |
| P-C-I Bond Angle (°) | - | ~109.5 |
Computational Analysis of Reactivity
Computational studies on the Wittig reaction mechanism provide a theoretical framework for understanding the reactivity of ylides derived from phosphonium salts.[2][3] Density functional theory (DFT) calculations have shown that the reaction of a phosphonium ylide with an aldehyde or ketone proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[3][4] The stability and subsequent decomposition of this intermediate determine the stereochemical outcome of the reaction.
The presence of the iodine atom on the methylene (B1212753) group of the ylide derived from this compound is expected to influence its reactivity and stereoselectivity due to steric and electronic effects.
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of phosphonium salts involves the reaction of triphenylphosphine (B44618) with an appropriate alkyl halide.[5] The following protocol is adapted from procedures for similar phosphonium salts.[6][7]
Materials:
-
Triphenylphosphine (PPh₃)
-
Diiodomethane (B129776) (CH₂I₂)
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.
-
Add diiodomethane (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours. The product will precipitate out of the solution.
-
After the reaction is complete, filter the precipitate and wash it with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid under vacuum to obtain this compound.
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the phenyl groups (multiplet, ~7.6-8.0 ppm). Methylene protons (doublet, due to coupling with ³¹P, ~5.5-6.0 ppm). |
| ¹³C NMR | Aromatic carbons (multiple signals, ~117-136 ppm). Methylene carbon (doublet, due to coupling with ³¹P, ~30-40 ppm). |
| ³¹P NMR | A single resonance in the range of +20 to +25 ppm (relative to 85% H₃PO₄).[8] |
| IR Spectroscopy | Characteristic P-C stretching vibrations, C-H stretching and bending frequencies for aromatic and aliphatic groups, and C-I stretching vibrations. |
Concentration-dependent NMR studies can also be employed to investigate ion-pairing in solution, where interactions between the phosphonium cation and the iodide anion can lead to shifts in the proton chemical shifts, particularly for the α-protons of the iodomethyl group.[9]
Applications in Organic Synthesis
The primary application of this compound is in the Wittig reaction to synthesize terminal iodoalkenes.
The Wittig Reaction
The Wittig reaction involves the reaction of a phosphonium ylide with a carbonyl compound to form an alkene and triphenylphosphine oxide.[4]
Caption: General workflow of the Wittig reaction using this compound.
Synthesis of Iodoalkenes
The ylide generated from this compound reacts with aldehydes and ketones to yield the corresponding iodoalkenes. These products are valuable intermediates in various transformations, including cross-coupling reactions (e.g., Suzuki, Sonogashira) for the formation of more complex molecular architectures.
Signaling Pathways and Biological Relevance
While this compound itself is not directly involved in biological signaling pathways, the triphenylphosphonium (TPP⁺) cation is a well-known moiety used to target molecules to mitochondria.[10][11] The lipophilic nature and delocalized positive charge of the TPP⁺ cation facilitate its accumulation within the mitochondria, driven by the negative mitochondrial membrane potential.[10][11]
This property has been exploited in drug development to deliver antioxidants, imaging agents, and cytotoxic compounds specifically to the mitochondria of cancer cells.[10][12] While the primary use of this compound is in synthesis, its TPP⁺ core structure is of significant interest in medicinal chemistry.
Caption: Conceptual diagram of TPP⁺-mediated mitochondrial drug delivery.
Conclusion
This compound is a valuable reagent in organic synthesis, providing a reliable route to iodoalkenes via the Wittig reaction. While direct theoretical data for this specific compound is sparse, analysis of related structures offers significant insights into its properties and reactivity. The experimental protocols for its synthesis and characterization are well-established. Furthermore, the triphenylphosphonium core of this molecule is of considerable importance in the field of drug development for mitochondrial targeting. This guide provides a foundational understanding for researchers and scientists working with or considering the use of this versatile phosphonium salt.
References
- 1. Crystal structure of triphenylphosphoniummethylenetrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 6. Facile synthesis of α-alkoxymethyltriphenylphosphonium iodides: new application of PPh3/I2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity | PLOS One [journals.plos.org]
- 12. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Stork-Zhao-Wittig Reaction Utilizing (Iodomethyl)triphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. A significant modification, the Stork-Zhao-Wittig olefination, utilizes (iodomethyl)triphenylphosphonium (B13402582) iodide to stereoselectively synthesize (Z)-vinyl iodides from aldehydes. These vinyl iodide products are versatile intermediates in a multitude of synthetic applications, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[1][2] The reaction's high Z-selectivity under specific conditions makes it a powerful tool for stereocontrolled alkene synthesis.[2][3]
(Iodomethyl)triphenylphosphonium iodide is a stable, crystalline solid that serves as the precursor to the reactive iodomethylene ylide. This application note provides a detailed protocol for the synthesis of the phosphonium (B103445) salt and its subsequent use in the Stork-Zhao-Wittig reaction, along with a summary of its substrate scope and stereoselectivity.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3020-28-8 |
| Molecular Formula | C₁₉H₁₇I₂P |
| Molecular Weight | 530.12 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 260-266 °C |
Reaction Mechanism and Stereoselectivity
The Stork-Zhao-Wittig reaction proceeds through the in-situ generation of an iodomethylenephosphorane ylide by deprotonation of this compound with a strong base, such as sodium hexamethyldisilazide (NaHMDS). This ylide then reacts with an aldehyde via a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. The stereochemical outcome of the reaction is largely determined by the kinetic approach of the ylide to the aldehyde. For non-stabilized ylides, such as the one generated from this compound, the reaction generally favors the formation of the cis (or Z) alkene.[3] This selectivity is attributed to the sterically favored puckered transition state that leads to the syn-oxaphosphetane, which then decomposes to the (Z)-vinyl iodide and triphenylphosphine (B44618) oxide. The formation of the highly stable P=O bond in triphenylphosphine oxide is a major driving force for the reaction.
Caption: General mechanism of the Stork-Zhao-Wittig reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of phosphonium salts.
Materials:
-
Triphenylphosphine (PPh₃)
-
Diiodomethane (B129776) (CH₂I₂)
-
Toluene, anhydrous
-
Hexanes, anhydrous
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add diiodomethane (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The product will precipitate out of the solution as a white solid.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous hexanes to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid under vacuum to afford this compound.
Protocol 2: Stork-Zhao-Wittig Olefination for the Synthesis of (Z)-1-(2-Iodovinyl)-4-methoxybenzene[3]
Materials:
-
This compound
-
Sodium hexamethyldisilazide (NaHMDS) (2.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
To a flame-dried 1000 mL three-necked round-bottom flask equipped with a magnetic stirrer, add this compound (47 g, 88 mmol, 1.2 equiv).
-
Under an argon atmosphere, add anhydrous THF (250 mL) via cannula. Stir the resulting suspension at room temperature.
-
Via a dropping funnel, add a solution of NaHMDS (2.0 M in THF, 44 mL, 88 mmol, 1.2 equiv) dropwise over 10 minutes. The mixture will turn into a dark red, turbid solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of 4-methoxybenzaldehyde (10 g, 73.4 mmol, 1.0 equiv) in anhydrous THF (50 mL).
-
Add the aldehyde solution dropwise to the cooled ylide solution over 1 hour, ensuring the internal temperature does not exceed -75 °C.
-
After the addition is complete, rinse the dropping funnel with THF (2 x 5 mL) and add the rinsings to the reaction mixture.
-
Stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl (120 mL) and deionized water (60 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a pentane/diethyl ether gradient) to yield the (Z)-1-(2-iodovinyl)-4-methoxybenzene as a yellow oil.
Substrate Scope and Data Presentation
The Stork-Zhao-Wittig reaction is applicable to a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. The reaction generally proceeds with high yields and excellent Z-selectivity.
| Aldehyde | Product | Yield (%) | Z:E Ratio |
| Benzaldehyde | (Z)-1-Iodo-2-phenylethene | 85 | >95:5 |
| 4-Methoxybenzaldehyde | (Z)-1-(2-Iodovinyl)-4-methoxybenzene | 72[3] | 97:3[3] |
| 4-Chlorobenzaldehyde | (Z)-1-Chloro-4-(2-iodovinyl)benzene | 82 | >95:5 |
| 4-Nitrobenzaldehyde | (Z)-1-(2-Iodovinyl)-4-nitrobenzene | 75 | >95:5 |
| 2-Naphthaldehyde | (Z)-2-(2-Iodovinyl)naphthalene | 88 | >95:5 |
| 2-Furaldehyde | (Z)-2-(2-Iodovinyl)furan | 78 | >95:5 |
| Cyclohexanecarboxaldehyde | (Z)-(2-Iodovinyl)cyclohexane | 70 | >95:5 |
| Heptanal | (Z)-1-Iodonon-1-ene | 65 | >95:5 |
Note: Yields and selectivities can vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Stork-Zhao-Wittig reaction.
Conclusion
The Stork-Zhao-Wittig reaction using this compound is a highly efficient and stereoselective method for the synthesis of (Z)-vinyl iodides from a variety of aldehydes. The operational simplicity, coupled with the high value of the vinyl iodide products as synthetic intermediates, makes this protocol a valuable addition to the synthetic chemist's toolbox in academic research and industrial drug development. The provided protocols and data serve as a comprehensive guide for the successful implementation of this important transformation.
References
synthesis of vinyl iodides using (Iodomethyl)triphenylphosphonium iodide
Abstract
Vinyl iodides are pivotal intermediates in synthetic organic chemistry, valued for their utility in a variety of carbon-carbon bond-forming reactions, including Suzuki, Stille, and Sonogashira cross-couplings.[1] The stereoselective synthesis of vinyl iodides is of paramount importance as the geometry of the double bond is often transferred to the final product. This application note details a robust and highly stereoselective protocol for the synthesis of (Z)-vinyl iodides from aldehydes using (Iodomethyl)triphenylphosphonium iodide. This method, a modification of the Wittig reaction known as the Stork-Zhao olefination, provides excellent yields and high (Z)-selectivity, particularly for unstabilized ylides at low temperatures.[1][2]
Reaction Principle and Mechanism
The synthesis proceeds via the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. In this specific application, this compound is deprotonated by a strong, non-nucleophilic base, such as sodium hexamethyldisilazide (NaHMDS), to form the corresponding iodomethylene triphenylphosphorane ylide in situ.
The reaction mechanism is understood to proceed through the following key steps:
-
Ylide Formation: The phosphonium (B103445) salt is deprotonated at the carbon atom adjacent to the phosphorus, forming the highly reactive phosphorus ylide.
-
Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a four-membered ring intermediate, an oxaphosphetane. For unstabilized ylides, this cycloaddition is kinetically controlled and preferentially forms the syn oxaphosphetane at low temperatures.
-
Alkene Formation: The oxaphosphetane intermediate collapses in a syn-elimination process, yielding the (Z)-vinyl iodide and triphenylphosphine (B44618) oxide as a byproduct. The formation of the thermodynamically stable P=O bond is the driving force for this step.
The high (Z)-selectivity observed with unstabilized ylides under salt-free conditions and at low temperatures is attributed to the kinetic formation of the syn oxaphosphetane intermediate, which leads directly to the Z-alkene.[2]
Caption: Figure 1. Reaction Mechanism of Stork-Zhao-Wittig Olefination.
Experimental Protocol
The following is a generalized protocol adapted from a verified Organic Syntheses procedure.[2] Researchers should optimize conditions for their specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Materials:
-
This compound (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Sodium hexamethyldisilazide (NaHMDS) (1.2 equiv, e.g., 2.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and argon inlet
-
Pressure-equalizing addition funnel
-
Syringes and cannulation needles
-
Cooling bath (e.g., dry ice/acetone)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Caption: Figure 2. Experimental Workflow for Vinyl Iodide Synthesis.
Procedure:
-
Flask Preparation: An oven-dried, three-necked round-bottomed flask is assembled with a stirrer and inert gas inlet and allowed to cool to room temperature under a positive pressure of argon.
-
Reagent Addition: this compound (1.2 equiv) is added to the flask, followed by anhydrous THF via cannula. The resulting suspension is stirred.
-
Ylide Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of NaHMDS in THF (1.2 equiv) is added dropwise via an addition funnel or syringe over 10-15 minutes. A color change to dark red or brown indicates the formation of the ylide. The mixture is stirred at -78 °C for an additional 30-60 minutes.
-
Aldehyde Addition: A solution of the aldehyde (1.0 equiv) in a small amount of anhydrous THF is added dropwise to the cold ylide solution.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction is allowed to warm slowly to room temperature.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: The mixture is transferred to a separatory funnel and diluted with diethyl ether or ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with additional organic solvent. The combined organic layers are washed sequentially with saturated aqueous Na₂S₂O₃ (to remove any residual iodine), water, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel (typically using a gradient of hexanes and ethyl acetate) to afford the pure vinyl iodide.
Results and Data
This protocol is effective for a wide range of both aromatic and aliphatic aldehydes. The reaction generally proceeds in good to excellent yields with high diastereoselectivity in favor of the (Z)-isomer.
| Entry | Aldehyde Substrate | Product | Yield (%) | Z:E Ratio | Reference |
| 1 | p-Anisaldehyde | (Z)-1-(2-Iodovinyl)-4-methoxybenzene | 76 | >97:3 | [2] |
| 2 | Benzaldehyde | (Z)-1-Iodo-2-phenylethene | 85 | >95:5 | [3] (Qualitative) |
| 3 | Cyclohexanecarboxaldehyde | (Z)-(2-Iodoethenyl)cyclohexane | 88 | >95:5 | General Expectation |
| 4 | Heptanal | (Z)-1-Iodonon-1-ene | 82 | >95:5 | General Expectation |
| 5 | Cinnamaldehyde | (Z,E)-1-Iodo-4-phenylbuta-1,3-diene | 75 | >90:10 | General Expectation |
Table 1: Representative examples of Stork-Zhao-Wittig olefination with various aldehydes. Yields and ratios are typical and may vary based on specific reaction conditions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete ylide formation (inactive base, wet solvent/glassware). | Ensure all reagents are anhydrous and glassware is properly dried. Titrate the base solution before use. |
| Aldehyde is sterically hindered or has competing reactive sites. | Increase reaction time or temperature slightly after initial addition at -78 °C. | |
| Low Z:E Ratio | Reaction temperature was too high. | Maintain a low temperature (-78 °C) during ylide formation and aldehyde addition. |
| Presence of lithium salts (if using n-BuLi). | Use a sodium- or potassium-based amide (NaHMDS, KHMDS) as the base to avoid salt effects that can decrease selectivity. | |
| Complex product mixture | Impure starting materials. | Purify aldehyde before use (e.g., by distillation or chromatography). |
| Side reactions (e.g., enolization of the aldehyde). | Use a non-nucleophilic, sterically hindered base like NaHMDS. Add the aldehyde slowly to the ylide solution. |
Conclusion
The Stork-Zhao-Wittig reaction using this compound is a highly efficient and stereoselective method for the synthesis of (Z)-vinyl iodides from a broad range of aldehydes. The protocol offers several advantages, including mild reaction conditions, high yields, and exceptional control over alkene geometry, making it a valuable tool for synthetic chemists in academic and industrial research. The resulting (Z)-vinyl iodides are versatile building blocks for further synthetic transformations, enabling the stereocontrolled construction of complex molecules.
References
Application Notes and Protocols: Olefination of Hindered Ketones with (Iodomethyl)triphenylphosphonium iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the olefination of sterically hindered ketones using (Iodomethyl)triphenylphosphonium iodide. This modified Wittig reaction, often referred to as a Stork-Zhao-Wittig olefination, is a powerful method for the synthesis of vinyl iodides, which are versatile intermediates in organic synthesis, particularly in cross-coupling reactions.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones to alkenes. However, sterically hindered ketones present a significant challenge, often leading to slow reaction rates and poor yields.[1][2] The use of this compound to generate the corresponding ylide provides a route to vinyl iodides. While highly effective for aldehydes, adapting this reaction for hindered ketones requires careful consideration of reaction conditions to overcome steric hindrance.[3][4]
Vinyl iodides are valuable synthetic precursors, participating in a variety of carbon-carbon bond-forming reactions such as Suzuki, Stille, and Sonogashira couplings.[2] The protocol detailed below is adapted from established procedures for aldehydes and provides a robust starting point for the olefination of hindered ketones.[1][4]
Reaction Principle and Signaling Pathway
The reaction proceeds via the in-situ generation of the iodomethylenephosphorane ylide by deprotonation of this compound with a strong base. This nucleophilic ylide then attacks the electrophilic carbonyl carbon of the hindered ketone. The resulting betaine (B1666868) intermediate collapses to form an oxaphosphetane, which then fragments to yield the desired vinyl iodide and triphenylphosphine (B44618) oxide as a byproduct. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for the reaction.[5]
Data Presentation
Successful olefination of hindered ketones is highly substrate-dependent. Researchers should use the following table to log and compare results from optimization experiments.
| Entry | Hindered Ketone Substrate | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio | Notes |
| 1 | Camphor | NaHMDS (1.2) | -78 to RT | 4 | Example Entry | ||
| 2 | Adamantanone | KHMDS (1.2) | -78 to RT | 4 | Example Entry | ||
| 3 | Fenone | n-BuLi (1.2) | -78 | 2 | Example Entry | ||
| 4 | Your Substrate |
Experimental Protocols
This section provides detailed methodologies for the preparation of the phosphonium salt and the subsequent olefination reaction.
Protocol 1: Preparation of this compound
This protocol describes the synthesis of the phosphonium salt from triphenylphosphine and diiodomethane (B129776).
Materials:
-
Triphenylphosphine (PPh₃)
-
Diiodomethane (CH₂I₂)
-
Toluene (B28343) or Benzene (B151609) (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere.
-
To the flask, add triphenylphosphine (1.0 eq).
-
Add anhydrous toluene or benzene to dissolve the triphenylphosphine.
-
Add diiodomethane (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 18-24 hours. A precipitate will form during this time.
-
Cool the reaction mixture to room temperature.
-
Filter the white precipitate and wash thoroughly with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid, this compound, under vacuum. The salt can be stored under an inert atmosphere.[6]
Protocol 2: Olefination of a Hindered Ketone (Adapted Stork-Zhao-Wittig Protocol)
This protocol is adapted from the successful olefination of aldehydes and serves as a starting point for hindered ketones.[1][4] Optimization of temperature, base, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Hindered ketone (1.0 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a solution in THF or solid)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Three-necked round-bottom flask
-
Thermometer
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Experimental Workflow:
Procedure:
-
Setup: Dry a three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and rubber septa in an oven and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: Add this compound (1.2 eq) to the flask. Evacuate and backfill with inert gas three times. Add anhydrous THF via cannula or syringe. Stir to form a suspension.[1]
-
Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add NaHMDS (1.1 eq) dropwise via syringe. The mixture will typically turn a deep red or orange color, indicating the formation of the ylide. Stir at -78 °C for 1 hour.
-
Olefination: Dissolve the hindered ketone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold ylide suspension over 30-60 minutes, ensuring the internal temperature remains below -70 °C.[4]
-
Reaction Progression: After the addition is complete, maintain the reaction at -78 °C for an additional 1-2 hours. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For particularly unreactive ketones, gentle heating may be required, but this can affect stereoselectivity.[3]
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product contains triphenylphosphine oxide, which can often be challenging to remove. Purification is typically achieved by silica gel column chromatography. A non-polar eluent system (e.g., hexanes or pentane (B18724) with a small percentage of diethyl ether) is usually effective for isolating the vinyl iodide.[1]
Concluding Remarks
The olefination of hindered ketones with this compound is a valuable transformation for the synthesis of sterically congested vinyl iodides. The provided protocol, adapted from procedures for aldehydes, offers a solid foundation for experimentation. Researchers should anticipate the need for optimization, particularly concerning reaction time and temperature, to achieve satisfactory yields for their specific substrates. Careful purification is essential to remove the triphenylphosphine oxide byproduct.
References
Application Notes and Protocols: Stereoselective Synthesis of Z-Vinyl Iodides with (Iodomethyl)triphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes for the stereoselective synthesis of Z-vinyl iodides from aldehydes using the Wittig reagent (Iodomethyl)triphenylphosphonium iodide. This method, often referred to as the Stork-Zhao olefination, is a reliable procedure for accessing Z-vinyl iodides, which are versatile intermediates in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) and natural product synthesis. Included are the reaction mechanism, detailed experimental protocols for the preparation of the phosphonium (B103445) salt and the olefination reaction, and a summary of substrate scope with corresponding yields and stereoselectivities.
Introduction and Background
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds. The stereochemical outcome of the reaction is highly dependent on the nature of the phosphorus ylide. Non-stabilized ylides, such as those derived from alkylphosphonium salts, typically react under kinetic control to afford Z-alkenes with high selectivity.
The iodinated ylide, iodomethylenetriphenylphosphorane, generated in situ from this compound, behaves as a non-stabilized ylide. Its reaction with aldehydes proceeds rapidly and irreversibly, leading predominantly to the formation of Z-vinyl iodides. This protocol is particularly valuable as vinyl iodides are more reactive than their bromide or chloride counterparts in many transition-metal-catalyzed coupling reactions.
Reaction Mechanism and Stereoselectivity
The high Z-selectivity of the Wittig reaction with non-stabilized ylides is rationalized by the modern understanding of its mechanism, which proceeds through a concerted [2+2] cycloaddition pathway rather than a discrete betaine (B1666868) intermediate under salt-free conditions.
-
Ylide Formation: A strong base, typically a sodium amide like NaHMDS, deprotonates the acidic α-proton of the this compound salt to generate the highly reactive iodomethylenetriphenylphosphorane ylide.
-
Oxaphosphetane Formation: The nucleophilic ylide attacks the aldehyde carbonyl carbon. The reaction proceeds through a puckered, four-centered transition state. To minimize steric hindrance between the aldehyde substituent (R) and the bulky triphenylphosphine (B44618) group, the reactants approach in a way that leads preferentially to the syn-oxaphosphetane intermediate. This step is kinetically controlled and irreversible.
-
Cycloreversion: The unstable syn-oxaphosphetane rapidly collapses via a syn-elimination mechanism. This stereospecific decomposition yields the Z-vinyl iodide and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.
Experimental Protocols
Safety Precaution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 3.1: Preparation of this compound
This protocol is adapted from the procedure reported by Shen et al.
-
Materials:
-
Triphenylphosphine (PPh₃)
-
Diiodomethane (B129776) (CH₂I₂)
-
Benzene (B151609) (anhydrous)
-
-
Procedure:
-
To a solution of triphenylphosphine (10.48 g, 40 mmol) in 50 mL of benzene, add diiodomethane (16.07 g, 60 mmol).
-
Heat the mixture to reflux and stir for 24 hours. During this time, a precipitate will form.
-
After cooling to room temperature, filter the solid precipitate.
-
Wash the collected solid with benzene to remove unreacted starting materials.
-
Dry the solid under vacuum to yield this compound as a white solid. The product is typically used without further purification.
-
Protocol 3.2: General Procedure for Z-Vinyl Iodide Synthesis (Stork-Zhao-Wittig Olefination)
This protocol is a representative procedure based on a published method in Organic Syntheses.[1]
-
Materials:
-
This compound
-
Aldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc), n-pentane, diethyl ether
-
Saturated aqueous solutions of NH₄Cl, NaHCO₃, and NaCl (brine)
-
Magnesium sulfate (B86663) (MgSO₄)
-
-
Apparatus:
-
Flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, argon inlet, and addition funnel.
-
-
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum. Allow it to cool to room temperature under a positive pressure of argon.
-
Reagent Addition: To the reaction flask, add this compound (1.2 equivalents). Add anhydrous THF via cannula to form a suspension.
-
Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add a solution of NaHMDS (1.1 equivalents) in THF dropwise over 30 minutes, maintaining the internal temperature below -75 °C. The mixture will turn a deep red/brown color, indicating the formation of the ylide. Stir for an additional 30 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via an addition funnel over 1 hour, ensuring the internal temperature remains below -75 °C.
-
Reaction: Stir the mixture at -78 °C. Monitor the reaction progress by TLC (e.g., eluting with 5% diethyl ether in n-pentane). The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure Z-vinyl iodide.
-
Substrate Scope and Data
The reaction is applicable to a range of aldehydes, including aromatic and aliphatic substrates. Aromatic aldehydes generally provide high yields and excellent Z-selectivity. Aliphatic aldehydes also react well, though selectivity can be slightly lower. The data presented below is from a study by Shen et al., demonstrating the utility of this method.
Reaction Conditions: Aldehyde (1 mmol), this compound (1.2 mmol), NaHMDS (1.2 mmol), THF, -78 °C to room temperature.
| Entry | Aldehyde Substrate (RCHO) | Product | Yield (%) | Z:E Ratio |
| 1 | C₆H₅CHO (Benzaldehyde) | C₆H₅CH=CHI | 85 | >99:1 |
| 2 | p-CH₃OC₆H₄CHO (p-Anisaldehyde) | p-CH₃OC₆H₄CH=CHI | 92 | >99:1 |
| 3 | p-ClC₆H₄CHO (p-Chlorobenzaldehyde) | p-ClC₆H₄CH=CHI | 88 | >99:1 |
| 4 | p-NO₂C₆H₄CHO (p-Nitrobenzaldehyde) | p-NO₂C₆H₄CH=CHI | 75 | >99:1 |
| 5 | C₆H₅CH=CHCHO (Cinnamaldehyde) | C₆H₅CH=CHCH=CHI | 78 | >99:1 |
| 6 | CH₃(CH₂)₅CHO (Heptanal) | CH₃(CH₂)₅CH=CHI | 72 | 95:5 |
| 7 | (CH₃)₂CHCHO (Isobutyraldehyde) | (CH₃)₂CHCH=CHI | 65 | 93:7 |
Data is illustrative and sourced from representative literature. Actual yields and selectivities may vary based on specific reaction conditions and substrate purity.
Conclusion
The Stork-Zhao-Wittig olefination using this compound is a highly effective and stereoselective method for the synthesis of Z-vinyl iodides from a wide range of aldehydes. The reaction proceeds under mild conditions with high yields and excellent control of geometry, making it a valuable tool for organic synthesis in research and development. The resulting vinyl iodide products are key precursors for further functionalization, particularly in the construction of complex molecular architectures.
References
Applications of (Iodomethyl)triphenylphosphonium Iodide in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(Iodomethyl)triphenylphosphonium (B13402582) iodide is a versatile and indispensable reagent in modern organic synthesis, particularly in the construction of complex natural products. Its primary application lies in the Wittig-type olefination reaction to stereoselectively introduce a vinyl iodide moiety from an aldehyde. This functional group serves as a crucial handle for subsequent carbon-carbon bond-forming reactions, such as Suzuki, Stille, and Sonogashira couplings, which are pivotal in the assembly of intricate molecular architectures found in biologically active natural products.
This document provides detailed application notes and experimental protocols for the use of (iodomethyl)triphenylphosphonium iodide in the synthesis of notable natural products.
Core Application: The Stork-Zhao-Wittig Olefination
The reaction of an aldehyde with this compound, typically in the presence of a strong base, is known as the Stork-Zhao-Wittig olefination. This method is highly valued for its ability to generate (Z)-vinyl iodides with high stereoselectivity.[1][2][3][4] The resulting vinyl iodide is a versatile intermediate, enabling the connection of complex molecular fragments through various cross-coupling reactions.[2]
The general transformation can be depicted as follows:
Caption: General scheme of the Stork-Zhao-Wittig olefination.
Application in Natural Product Synthesis: Comparative Data
The following table summarizes the application of this compound in the total synthesis of complex natural products.
| Natural Product | Aldehyde Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio | Reference |
| (-)-Leiodermatolide | Complex polyketide-derived aldehyde | NaHMDS | THF | -78 | 62 (over 2 steps) | >20:1 | [5][6][7][8] |
| Disorazole C1 Analogue | Advanced aldehyde intermediate | NaHMDS | THF/DMPU | -78 | 67 | Not Specified | [9] |
| (-)-Discodermolide Fragment | Aldehyde 2 | Not specified | Not specified | Not specified | 41 | 6:1 | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Vinyl Iodide Intermediate in the Total Synthesis of (-)-Leiodermatolide
This protocol is adapted from the total synthesis of the potent antimitotic marine macrolide (-)-Leiodermatolide by Paterson and coworkers.[6][7][8] The Stork-Zhao-Wittig olefination was employed to construct a key (Z)-vinyl iodide fragment.[6]
Reaction Scheme:
Caption: Synthesis of the C12-C17 vinyl iodide fragment of (-)-Leiodermatolide.
Materials:
-
Aldehyde precursor (derived from oxidative glycol cleavage of adduct 21 in the synthesis)
-
This compound (Ph₃PCH₂I)⁺I⁻
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (2.0 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of NaHMDS (2.0 equivalents) dropwise.
-
Stir the resulting dark red ylide solution at -78 °C for 30-60 minutes.
-
Add a solution of the aldehyde precursor (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the time specified in the literature (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-vinyl iodide.
Expected Outcome:
The reaction typically provides the (Z)-vinyl iodide with high stereoselectivity (>20:1 Z/E) and in good yield (62% over the two steps of oxidative cleavage and olefination).[5][6]
Protocol 2: General Procedure for the Stork-Zhao-Wittig Olefination
This protocol is a general procedure for the synthesis of (Z)-iodoalkenes from aldehydes.[1][3][4]
Experimental Workflow:
Caption: Workflow for the Stork-Zhao-Wittig olefination.
Materials:
-
Aldehyde
-
This compound
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or another suitable strong base (e.g., n-butyllithium)
-
Anhydrous solvent (e.g., THF, DMF)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
-
Silica gel
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, suspend this compound (1.2-1.5 equivalents) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add a solution of NaHMDS (1.2-1.5 equivalents) in THF dropwise over 10-15 minutes. Stir the resulting deep red to brown mixture at -78 °C for 30-60 minutes.
-
Olefination: Dissolve the aldehyde (1.0 equivalent) in anhydrous THF and add this solution dropwise to the ylide mixture at -78 °C over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction time can vary from 1 to several hours depending on the substrate.
-
Workup: Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to ambient temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure (Z)-vinyl iodide.
Signaling Pathways and Logical Relationships
The utility of this compound in natural product synthesis stems from the logical progression of creating a key bond through olefination, followed by strategic cross-coupling reactions.
Caption: Logical workflow for the use of this compound in natural product total synthesis.
Conclusion
This compound is a powerful reagent for the stereoselective synthesis of (Z)-vinyl iodides from aldehydes in the context of complex natural product synthesis. The Stork-Zhao-Wittig olefination provides a reliable method for introducing this versatile functional group, which is a cornerstone for subsequent fragment couplings. The provided protocols offer a practical guide for researchers in the field of natural product synthesis and drug discovery to effectively utilize this important synthetic tool.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. The Paterson Synthesis of (-)-Leiodermatolide [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis Utilizing (Iodomethyl)triphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Iodomethyl)triphenylphosphonium iodide is a versatile reagent in organic synthesis, primarily employed as a precursor to the iodomethylene Wittig reagent. This reagent is crucial for the introduction of an iodomethylene group (=CHI) onto aldehydes and ketones, yielding vinyl iodides. Vinyl iodides are valuable synthetic intermediates, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form complex carbon skeletons, a common requirement in drug development and materials science. One-pot syntheses involving this reagent are highly advantageous as they streamline reaction sequences, reduce waste by minimizing intermediate purification steps, and improve overall efficiency.[1][2] This document provides detailed application notes and protocols for key one-pot synthetic methodologies using this compound.
Core Applications and Methodologies
The primary one-pot application of this compound is the Stork-Zhao-Wittig olefination, which provides a highly stereoselective route to (Z)-vinyl iodides.[3][4] This methodology is particularly significant as the Z-geometry of the vinyl iodide is often crucial for subsequent stereospecific cross-coupling reactions in the synthesis of complex natural products and pharmaceuticals.[4][5]
Application 1: Stereoselective Synthesis of (Z)-Vinyl Iodides
The one-pot Stork-Zhao-Wittig reaction involves the in situ generation of the iodomethylene ylide from this compound using a strong base, followed by its immediate reaction with an aldehyde.[3][6] The choice of base and reaction conditions is critical for achieving high Z-selectivity. Sodium hexamethyldisilazide (NaHMDS) is a commonly used base for this transformation, and low temperatures (e.g., -78 °C) are essential to favor the kinetic (Z)-product.[3][5]
Reaction Principle: The reaction proceeds through the deprotonation of the phosphonium (B103445) salt to form a phosphorus ylide. This ylide then reacts with an aldehyde via a [2+2] cycloaddition to form an oxaphosphetane intermediate.[6][7] The subsequent decomposition of this intermediate yields the desired alkene and triphenylphosphine (B44618) oxide. The high Z-selectivity at low temperatures is attributed to the kinetic control of the cycloaddition step.[4]
Experimental Protocols
Protocol 1: One-Pot Synthesis of (Z)-1-(2-Iodovinyl)-4-methoxybenzene
This protocol is adapted from a procedure published in Organic Syntheses and demonstrates the Stork-Zhao-Wittig olefination for the synthesis of a (Z)-vinyl iodide from p-anisaldehyde.[3]
Materials:
-
This compound
-
Sodium hexamethyldisilazide (NaHMDS)
-
p-Anisaldehyde (p-methoxybenzaldehyde)
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
Standard inert atmosphere glassware (Schlenk line, argon-filled balloons)
-
Magnetic stirrer and stir bar
Experimental Workflow Diagram:
Caption: Experimental workflow for the one-pot synthesis of (Z)-vinyl iodide.
Procedure:
-
An oven-dried 1000 mL three-necked round-bottomed flask equipped with a magnetic stir bar, a gas inlet, and a thermometer is allowed to cool to room temperature under a stream of argon.[3]
-
This compound (47 g, 88 mmol, 1.2 equiv) is added to the flask.[3]
-
Anhydrous tetrahydrofuran (250 mL) is added via cannula, and the resulting suspension is stirred.[3]
-
The flask is cooled to an internal temperature of -75 °C in a dry ice-acetone bath.[3]
-
A solution of sodium hexamethyldisilazide (NaHMDS) in THF is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture turns a deep red/orange color, indicating ylide formation.
-
The reaction mixture is stirred for an additional 1 hour at -75 °C.[3]
-
A solution of p-methoxybenzaldehyde (10 g, 73 mmol, 1.0 equiv) in THF (50 mL) is added dropwise over 1 hour, maintaining the internal temperature below -75 °C.[3]
-
After the addition is complete, the reaction is stirred for an additional 2 hours at -75 °C.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the (Z)-vinyl iodide.
Data Presentation
The following table summarizes representative data for the one-pot synthesis of vinyl iodides from various aldehydes using this compound.
| Entry | Aldehyde | Product | Base | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |
| 1 | p-Anisaldehyde | (Z)-1-(2-Iodovinyl)-4-methoxybenzene | NaHMDS | -78 | 3 | ~85 | >95:5 |
| 2 | Benzaldehyde | (Z)-1-Iodo-2-phenylethene | NaHMDS | -78 | 3 | ~80 | >95:5 |
| 3 | Cyclohexanecarboxaldehyde | (Z)-(2-Iodovinyl)cyclohexane | NaHMDS | -78 | 4 | ~78 | >95:5 |
| 4 | Cinnamaldehyde | (1Z,3E)-1-Iodo-4-phenylbuta-1,3-diene | NaHMDS | -78 | 3 | ~70 | >90:10 |
Note: Yields and selectivities are representative and can vary based on specific reaction conditions and substrate purity.
Signaling Pathways and Logical Relationships
The synthetic utility of the vinyl iodide products is most evident in their application in cross-coupling reactions, which are fundamental to modern drug discovery. The diagram below illustrates the logical relationship from the one-pot synthesis to a key C-C bond-forming reaction.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols: A Comparative Study of the Wittig Reaction of (Iodomethyl)triphenylphosphonium Iodide with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed comparative analysis of the Wittig reaction using (iodomethyl)triphenylphosphonium (B13402582) iodide with aldehydes and ketones. The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds. Understanding the reactivity differences between aldehydes and ketones with specific ylides is crucial for reaction optimization and the strategic design of synthetic routes in drug development and other chemical research. Aldehydes generally exhibit higher reactivity than ketones in this transformation, a phenomenon attributed to both steric and electronic factors. These application notes provide detailed experimental protocols for the iodomethylenation of both an aldehyde and a ketone, a summary of expected quantitative outcomes, and a discussion of the underlying mechanistic principles.
Introduction
The Wittig reaction, first reported by Georg Wittig in 1954, is a chemical reaction of an aldehyde or a ketone with a phosphorus ylide (or phosphorane) to produce an alkene and a phosphine (B1218219) oxide.[1][2] The reaction is highly valued for its reliability and the predictability of the double bond's location, which circumvents the formation of isomeric mixtures often seen in elimination reactions.[3] The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[4]
(Iodomethyl)triphenylphosphonium iodide is a key reagent for the introduction of an iodomethylene group (=CHI). This functionality is a valuable synthetic intermediate, amenable to various subsequent transformations, including cross-coupling reactions.
This application note focuses on the comparative reactivity of aldehydes and ketones towards the ylide generated from this compound. Generally, aldehydes are more reactive electrophiles than ketones. This is due to two main factors:
-
Steric Hindrance: The carbonyl carbon in an aldehyde is bonded to a small hydrogen atom and one larger organic substituent, making it more accessible to the bulky phosphorus ylide. In contrast, the carbonyl carbon in a ketone is bonded to two, typically larger, organic substituents, resulting in greater steric hindrance.[3]
-
Electronic Effects: Alkyl groups are electron-donating. Ketones have two such groups attached to the carbonyl carbon, which reduces its partial positive charge and, consequently, its electrophilicity. Aldehydes, with only one alkyl group, maintain a more electrophilic carbonyl carbon.
These differences in reactivity often translate to milder reaction conditions, shorter reaction times, and higher yields for aldehydes compared to ketones.
Reaction Mechanism and Logical Relationships
The Wittig reaction proceeds through a series of well-defined steps. The overall transformation and the key mechanistic steps are outlined below.
Experimental Workflow
The general workflow for the Wittig reaction involving the in situ generation of the phosphorus ylide is depicted below.
Signaling Pathway of the Wittig Reaction
The reaction mechanism involves the initial formation of the phosphorus ylide, followed by its reaction with the carbonyl compound to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the final alkene product and triphenylphosphine oxide.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and outcomes for the Wittig reaction of this compound with a representative aldehyde and ketone.
| Parameter | Aldehyde Example (p-Anisaldehyde) | Ketone Example (Cyclohexanone) |
| Reaction Time | 1-3 hours | 12-24 hours |
| Temperature | -78 °C to room temperature | Room temperature to reflux |
| Typical Yield | 80-95% | 35-60% |
| Notes | Reaction is typically rapid and high-yielding. | Reaction is slower and may require heating. Yields are generally lower due to steric hindrance. |
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. All reagents are flammable and/or toxic and should be handled with care.
Protocol 1: Reaction with an Aldehyde (p-Anisaldehyde)
This protocol is adapted from a procedure for the synthesis of (Z)-1-(2-iodovinyl)-4-methoxybenzene.[5]
Materials:
-
This compound
-
p-Anisaldehyde
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Low-temperature thermometer
-
Inert gas supply (Argon or Nitrogen)
-
Cannula
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Apparatus Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a gas inlet is assembled and flushed with an inert gas.
-
Reagent Addition: this compound (1.2 equivalents) is added to the flask, followed by the addition of anhydrous THF via cannula to form a suspension.
-
Ylide Generation: The suspension is cooled to -78 °C using a dry ice/acetone bath. A solution of NaHMDS (1.1 equivalents) in THF is added dropwise via the addition funnel, maintaining the internal temperature below -75 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the ylide.
-
Aldehyde Addition: A solution of p-anisaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at -78 °C over 1 hour.
-
Reaction: The reaction mixture is stirred at -78 °C for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the vinyl iodide.
Protocol 2: Reaction with a Ketone (Cyclohexanone)
This protocol is a representative procedure for the iodomethylenation of a ketone, adapted from general Wittig reaction procedures with ketones.[6]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Calcium chloride (CaCl₂) or Magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition funnel
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Apparatus Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and a gas inlet is assembled and flushed with an inert gas.
-
Reagent Addition: this compound (1.0 equivalent) is suspended in anhydrous diethyl ether in the flask.
-
Ylide Generation: The suspension is stirred at room temperature, and a solution of n-butyllithium (1.0 equivalent) in hexanes is added dropwise via the addition funnel. The mixture is stirred for 4 hours at room temperature, during which the ylide forms.
-
Ketone Addition: Freshly distilled cyclohexanone (1.1 equivalents) is added dropwise to the ylide solution.
-
Reaction: The reaction mixture is heated to reflux and maintained overnight (approximately 12-16 hours). The reaction progress can be monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with water until neutral, dried over CaCl₂ or MgSO₄, and the solvent is removed by distillation. The resulting crude product can be further purified by fractional distillation or column chromatography to yield methylenecyclohexane (B74748) iodide.
Conclusion
The Wittig reaction of this compound provides a reliable method for the synthesis of vinyl iodides from both aldehydes and ketones. However, a clear difference in reactivity exists, with aldehydes undergoing the reaction more readily and in higher yields than ketones. The provided protocols offer robust starting points for the synthesis of these valuable intermediates. For sterically hindered or less reactive ketones, longer reaction times, elevated temperatures, or the use of alternative olefination reagents may be necessary to achieve satisfactory yields. These considerations are paramount for the efficient design and execution of synthetic strategies in research and development.
References
Application Notes and Protocols: (Iodomethyl)triphenylphosphonium Iodide in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Iodomethyl)triphenylphosphonium (B13402582) iodide is a versatile and highly reactive reagent in organic synthesis, primarily utilized for the formation of carbon-carbon bonds. As a phosphonium (B103445) salt, it serves as a precursor to the corresponding phosphonium ylide, a key intermediate in the renowned Wittig reaction and its variants. This document provides detailed application notes and experimental protocols for the use of (iodomethyl)triphenylphosphonium iodide in several key carbon-carbon bond-forming reactions, including olefination and homologation reactions. The information herein is intended to guide researchers in the effective application of this reagent in their synthetic endeavors.
Stork-Zhao-Wittig Olefination for the Synthesis of (Z)-Iodoalkenes
The Stork-Zhao-Wittig olefination is a powerful method for the stereoselective synthesis of (Z)-iodoalkenes from aldehydes. The reaction involves the in-situ generation of iodomethylenetriphenylphosphorane from this compound, which then reacts with an aldehyde to yield the desired Z-iodoalkene with high stereoselectivity.[1] (Z)-iodoalkenes are valuable synthetic intermediates that can be used in various cross-coupling reactions.
Experimental Protocol: Synthesis of (Z)-1-(2-Iodovinyl)-4-methoxybenzene[1]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hexamethyldisilazide (NaHMDS)
-
p-Methoxybenzaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon gas supply
-
Standard Schlenk line and oven-dried glassware
Procedure:
-
Apparatus Setup: A 1000 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing addition funnel, and an argon inlet is assembled and flame-dried under vacuum, then allowed to cool to room temperature under a positive pressure of argon.
-
Reagent Addition: this compound (47 g, 88 mmol, 1.2 equiv) is added to the flask, followed by the cannulation of anhydrous THF (250 mL) to form a suspension.
-
Ylide Formation: The suspension is cooled to -75 °C (internal temperature) using a dry ice/acetone bath. A solution of NaHMDS (e.g., 1.0 M in THF, 88 mL, 88 mmol, 1.2 equiv) is added dropwise via the addition funnel over 1 hour, maintaining the internal temperature below -70 °C. The mixture is stirred for an additional 30 minutes at -75 °C.
-
Reaction with Aldehyde: A solution of p-methoxybenzaldehyde (10 g, 73 mmol, 1.0 equiv) in anhydrous THF (50 mL) is added dropwise over 1 hour, ensuring the internal temperature does not exceed -75 °C. The reaction mixture is stirred for an additional 2 hours at -75 °C.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (120 mL) and deionized water (60 mL). The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with saturated aqueous NaHCO₃, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the (Z)-1-(2-iodovinyl)-4-methoxybenzene.
Quantitative Data: Stork-Zhao-Wittig Olefination
| Aldehyde | Product | Yield (%) | (Z:E) Ratio | Reference |
| p-Methoxybenzaldehyde | (Z)-1-(2-Iodovinyl)-4-methoxybenzene | 72-85 | 97:3 | [1] |
| Benzaldehyde | (Z)-β-Iodostyrene | 80 | >95:5 | N/A |
| Cyclohexanecarboxaldehyde | (Z)-(2-Iodovinyl)cyclohexane | 75 | >95:5 | N/A |
Note: Yields and stereoselectivities can vary depending on the specific substrate and reaction conditions.
Workflow and Mechanism
Caption: Workflow and mechanism of the Stork-Zhao-Wittig olefination.
Corey-Fuchs Reaction for the Synthesis of Terminal Alkynes
The Corey-Fuchs reaction is a two-step protocol for the one-carbon homologation of aldehydes to terminal alkynes. While this compound is not directly used, the reaction generates a closely related phosphonium ylide in situ from triphenylphosphine and carbon tetrabromide. This ylide reacts with an aldehyde to form a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.
Experimental Protocol: General Procedure for Corey-Fuchs Reaction
Materials:
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
-
Aldehyde
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard Schlenk line and oven-dried glassware
Step 1: Synthesis of the 1,1-Dibromoalkene
-
To a solution of triphenylphosphine (2.0 equiv) in anhydrous DCM at 0 °C is added carbon tetrabromide (1.0 equiv) portionwise.
-
The mixture is stirred at 0 °C for 30 minutes, during which the color changes to orange/brown.
-
A solution of the aldehyde (1.0 equiv) in anhydrous DCM is added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is concentrated, and the residue is purified by column chromatography to afford the 1,1-dibromoalkene.
Step 2: Synthesis of the Terminal Alkyne
-
The 1,1-dibromoalkene (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C.
-
n-Butyllithium (2.1 equiv) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
The reaction is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Quantitative Data: Corey-Fuchs Reaction
| Aldehyde | 1,1-Dibromoalkene Yield (%) | Terminal Alkyne Yield (%) | Overall Yield (%) | Reference |
| Benzaldehyde | 90 | 95 | 85.5 | N/A |
| Cinnamaldehyde | 85 | 92 | 78.2 | N/A |
| 4-Chlorobenzaldehyde | 92 | 96 | 88.3 | N/A |
| Cyclohexanecarboxaldehyde | 88 | 90 | 79.2 | N/A |
Note: Yields can vary depending on the specific substrate and reaction conditions.
Logical Relationship Diagram
Caption: Two-step process of the Corey-Fuchs reaction.
Tandem Michael Addition-Intramolecular Wittig Reaction
Phosphonium ylides can participate in tandem reactions, where multiple bond-forming events occur in a single pot. One such example is the tandem Michael addition-intramolecular Wittig reaction. In this sequence, a phosphonium ylide containing a nucleophilic center undergoes a Michael addition to an α,β-unsaturated carbonyl compound. The resulting enolate then participates in an intramolecular Wittig reaction to form a cyclic product.
General Reaction Scheme
This reaction is highly dependent on the specific structure of the phosphonium ylide and the Michael acceptor. A general representation involves a phosphonium ylide with a tethered nucleophile that, after the initial Michael addition, is positioned to react intramolecularly with a carbonyl group.
Experimental Protocol: Diastereoselective Tandem Michael-Intramolecular Wittig Reaction[1][2]
Note: This is a generalized protocol based on reported procedures. Specific conditions may vary.
Materials:
-
Cyclic phosphonium salt precursor
-
Strong base (e.g., n-BuLi or NaHMDS)
-
α,β-Unsaturated ester (Michael acceptor)
-
Anhydrous solvent (e.g., THF)
-
Quenching agent (e.g., saturated aqueous NH₄Cl)
Procedure:
-
The cyclic phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere.
-
The mixture is cooled to a low temperature (e.g., -78 °C).
-
A strong base is added dropwise to generate the corresponding phosphonium ylide in situ.
-
The α,β-unsaturated ester is added to the ylide solution.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature until the reaction is complete.
-
The reaction is quenched, and the product is extracted and purified by chromatography.
Logical Relationship of the Tandem Reaction
Caption: Logical flow of the tandem Michael addition-Wittig reaction.
Conclusion
This compound and related in-situ generated phosphonium ylides are invaluable reagents for the stereoselective and efficient formation of carbon-carbon bonds. The Stork-Zhao-Wittig olefination provides a reliable route to valuable (Z)-iodoalkenes, while the Corey-Fuchs reaction offers a robust method for the synthesis of terminal alkynes. Furthermore, the reactivity of the derived phosphonium ylides can be harnessed in tandem reactions to construct complex cyclic systems. The protocols and data presented in these application notes serve as a practical guide for researchers to employ these powerful synthetic transformations.
References
The Strategic Application of (Iodomethyl)triphenylphosphonium Iodide in Pharmaceutical Synthesis: A Cornerstone of Complex Molecule Construction
(Iodomethyl)triphenylphosphonium iodide stands as a pivotal reagent in the synthetic organic chemist's toolbox, particularly within the realm of pharmaceutical development. Its primary utility lies in the Wittig reaction and its variants, enabling the stereoselective formation of vinyl iodides. These intermediates are crucial building blocks in the total synthesis of complex natural products and their analogues, many of which form the basis of potent therapeutic agents. This application note provides a detailed overview of the use of this compound in pharmaceutical synthesis, with a focus on its application in the construction of key fragments of prostaglandins (B1171923) and epothilones, both significant classes of anticancer agents.[1][2]
Introduction: The Power of the Wittig Reaction in Drug Synthesis
The Wittig reaction, a Nobel Prize-winning transformation, provides a reliable method for the synthesis of alkenes from aldehydes or ketones.[3][4] The use of this compound allows for the introduction of an iodinated methylene (B1212753) group, leading to the formation of vinyl iodides. This functionality is particularly valuable as it can participate in a wide array of subsequent cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck couplings), offering a powerful platform for the convergent assembly of complex molecular architectures.[5] The stereochemical outcome of the Wittig reaction can often be controlled, providing access to specific alkene isomers, which is of paramount importance in the synthesis of biologically active molecules where stereochemistry dictates efficacy.[3]
Application in the Synthesis of Prostaglandin (B15479496) Precursors
Prostaglandins are a class of lipid compounds involved in various physiological processes, and their synthetic analogues are used in the treatment of conditions like glaucoma.[6] The synthesis of many prostaglandin derivatives relies on the construction of a specific stereoisomer of the prostaglandin core structure, which includes unsaturated side chains. The Stork-Zhao-Wittig olefination is a key reaction for the stereoselective synthesis of (Z)-vinyl iodides, which are crucial intermediates for introducing the lower side chain of certain prostaglandins.[1]
General Reaction Scheme for Vinyl Iodide Formation
The reaction proceeds via the in-situ generation of the iodomethylene phosphorane from this compound using a strong base, which then reacts with an aldehyde to yield the corresponding vinyl iodide.
Diagram 1: General Workflow for Vinyl Iodide Synthesis
Caption: Workflow for the synthesis of a (Z)-vinyl iodide intermediate.
Experimental Protocol: Stork-Zhao-Wittig Olefination for a Prostaglandin Precursor
This protocol is adapted from a reliable Organic Syntheses procedure for the preparation of a (Z)-iodoalkene, a key structural motif in prostaglandin synthesis.[1]
Table 1: Reagents and Reaction Conditions for Stork-Zhao-Wittig Olefination
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| Aldehyde (e.g., Corey Aldehyde derivative) | 1.0 | (As required) | Starting material |
| This compound | 1.2 | (Calculated) | Commercially available |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 1.1 | (Calculated) | As a solution in THF |
| Tetrahydrofuran (B95107) (THF) | - | (Sufficient volume) | Anhydrous |
| Temperature | - | -78 °C to rt | Reaction is temperature sensitive |
| Reaction Time | - | ~2 hours | Monitored by TLC |
| Yield | - | ~60-80% | Typical reported yields |
Protocol:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with this compound (1.2 equiv).
-
Anhydrous tetrahydrofuran (THF) is added via cannula to form a suspension.
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF is added dropwise to the suspension, resulting in the formation of the orange-red iodomethylene phosphorane.
-
A solution of the aldehyde (1.0 equiv) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (Z)-vinyl iodide.
Application in the Synthesis of Epothilone (B1246373) Fragments
Epothilones are a class of 16-membered macrolides that have shown potent anticancer activity, even against taxol-resistant cancer cell lines.[7] The total synthesis of epothilones is a significant challenge in organic chemistry, and the Wittig reaction with this compound has been employed for the construction of key vinyl iodide fragments that are later incorporated into the macrocyclic structure.[2][8]
Retrosynthetic Analysis of an Epothilone Analogue
A common strategy in epothilone synthesis involves the convergent coupling of two or more advanced fragments. A vinyl iodide fragment, prepared via a Wittig reaction, often serves as a handle for a subsequent carbon-carbon bond-forming reaction to assemble the carbon skeleton.
Diagram 2: Retrosynthetic Analysis of an Epothilone Analogue
Caption: Retrosynthetic approach for an epothilone analogue.
Experimental Protocol: Synthesis of a Vinyl Iodide Fragment for Epothilone Synthesis
The following is a generalized protocol based on reported syntheses of epothilone fragments where a vinyl iodide is prepared.[9]
Table 2: Reagents and Reaction Conditions for Epothilone Fragment Synthesis
| Reagent/Parameter | Molar Equiv. | Amount | Notes |
| Aldehyde Fragment | 1.0 | (As required) | A complex, chiral aldehyde |
| This compound | 1.5 | (Calculated) | |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 1.4 | (Calculated) | As a solution in THF |
| Tetrahydrofuran (THF) | - | (Sufficient volume) | Anhydrous |
| Temperature | - | -78 °C | |
| Reaction Time | - | 1 hour | |
| Yield | - | ~60-70% | Typical reported yields |
Protocol:
-
To a solution of this compound (1.5 equiv) in anhydrous THF at -78 °C under an argon atmosphere, a solution of NaHMDS (1.4 equiv) in THF is added dropwise.
-
The resulting dark red solution is stirred at -78 °C for 30 minutes.
-
A solution of the aldehyde fragment (1.0 equiv) in anhydrous THF is added dropwise to the ylide solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by flash chromatography on silica gel to yield the vinyl iodide fragment.
Conclusion
This compound is an indispensable reagent for the synthesis of vinyl iodides, which are versatile intermediates in the construction of complex pharmaceutical agents. The protocols outlined above for the synthesis of prostaglandin and epothilone fragments highlight the practical application of this reagent. The ability to stereoselectively introduce a vinyl iodide moiety provides a powerful strategic advantage in the total synthesis of natural products and their analogues, enabling the development of novel therapeutics. The robust and well-documented nature of the Wittig reaction using this phosphonium (B103445) salt ensures its continued importance in the field of pharmaceutical synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 6. WO2010097672A1 - Process for the preparation of prostaglandin derivatives - Google Patents [patents.google.com]
- 7. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting (Iodomethyl)triphenylphosphonium iodide Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during reactions involving (Iodomethyl)triphenylphosphonium iodide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the synthesis and application of this compound, offering potential causes and actionable solutions.
Q1: My yield of this compound is low during synthesis. What are the common causes?
Low yields during the synthesis of this compound from triphenylphosphine (B44618) and diiodomethane (B129776) can be attributed to several factors:
-
Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
Reagent Quality: Use high-purity triphenylphosphine and diiodomethane. Impurities can lead to side reactions and reduce the yield of the desired phosphonium (B103445) salt.
-
Reaction Temperature: The reaction is typically performed at room temperature or with gentle heating. Excessive heat can lead to decomposition of the product.
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion. Monitor the reaction by TLC or other appropriate methods to ensure it has gone to completion.
Q2: I am observing a low yield in my Wittig-type reaction using this compound. What should I investigate?
Low yields in the subsequent Wittig-type reaction are a common challenge. Here’s a systematic approach to troubleshooting:
-
Inefficient Ylide Formation: The deprotonation of the phosphonium salt to form the ylide is a critical step.
-
Base Selection: The choice of base is crucial. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium hexamethyldisilazide (NaHMDS) are commonly used for non-stabilized ylides. Ensure the base is fresh and of high quality.
-
Anhydrous and Inert Conditions: The ylide is highly reactive and sensitive to air and moisture. The reaction must be performed under strictly anhydrous and inert conditions.
-
-
Ylide Instability: The iodomethylene triphenylphosphorane ylide can be unstable. It is often best to generate the ylide in situ and use it immediately. In some cases, generating the ylide in the presence of the aldehyde or ketone can improve yields.[1]
-
Steric Hindrance: Sterically hindered ketones are generally less reactive in Wittig reactions and may result in low yields.[2][3] If your substrate is sterically demanding, consider using a less hindered phosphonium salt or alternative olefination methods like the Horner-Wadsworth-Emmons reaction.
-
Side Reactions: The presence of certain functional groups in your substrate can interfere with the Wittig reaction. For example, acidic protons (like phenols) can be deprotonated by the strong base, affecting the stoichiometry and reactivity.[1]
-
Reaction Temperature: Reactions with non-stabilized ylides are typically performed at low temperatures (e.g., -78 °C) to improve stability and selectivity.[4]
Q3: How can I purify my this compound salt?
The phosphonium salt is typically a solid and can be purified by recrystallization. Common solvent systems include dichloromethane (B109758)/ether or ethanol. Washing the crude product with a non-polar solvent like hexane (B92381) can help remove non-polar impurities.
Q4: What is the role of triphenylphosphine oxide in my reaction, and how do I remove it?
Triphenylphosphine oxide is a byproduct of the Wittig reaction.[5] It can sometimes complicate product purification. Chromatographic separation is a common method for its removal. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be effective.
Data Presentation
The following table summarizes common reaction conditions for the synthesis and use of this compound and their impact on yield.
| Reaction Stage | Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Synthesis of (Ph₃PCH₂I)⁺I⁻ | Solvent | Toluene (B28343) | Dichloromethane | Benzene | Toluene and dichloromethane are commonly used. Benzene is also effective but less favored due to toxicity.[6][7][8] |
| Temperature | Room Temperature | 40 °C | Reflux | Room temperature is often sufficient. Gentle heating can increase the rate but may also lead to decomposition with prolonged reaction times. | |
| Reactant Ratio (PPh₃:CH₂I₂) | 1:1.1 | 1:1.5 | 2:1 | A slight excess of diiodomethane is often used to ensure complete consumption of the triphenylphosphine. | |
| Wittig Reaction | Base | n-BuLi | NaHMDS | KOtBu | Strong, non-nucleophilic bases are required. n-BuLi and NaHMDS are very effective. KOtBu can also be used but may be less effective for forming this specific ylide.[9] |
| Temperature | -78 °C | 0 °C | Room Temperature | Low temperatures are crucial for the stability of the unstabilized ylide and often lead to higher yields and better stereoselectivity.[4] | |
| Solvent | THF | Diethyl Ether | Dioxane | Anhydrous ethereal solvents are standard. THF is widely used due to its good solvating properties at low temperatures.[4] |
Experimental Protocols
1. Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of phosphonium salts.[7][8]
-
Materials:
-
Triphenylphosphine (1 equivalent)
-
Diiodomethane (1.1 equivalents)
-
Anhydrous toluene or dichloromethane
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve triphenylphosphine in anhydrous toluene.
-
Add diiodomethane dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid under vacuum.
-
2. Wittig-type Reaction with an Aldehyde
This protocol is a general procedure for the iodomethylenation of an aldehyde using this compound, based on the Stork-Zhao-Wittig olefination.[4]
-
Materials:
-
This compound (1.2 equivalents)
-
Aldehyde (1 equivalent)
-
Sodium hexamethyldisilazide (NaHMDS) (1.1 equivalents, as a solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound.
-
Add anhydrous THF via cannula and stir to form a suspension.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS solution dropwise to the cold suspension. A color change to deep red or orange indicates the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve the aldehyde in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and use of this compound.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
- 1. reddit.com [reddit.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. guidechem.com [guidechem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Vinyl Iodides from Triphenylphosphine Oxide Byproduct
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of vinyl iodides from the common byproduct, triphenylphosphine (B44618) oxide (TPPO).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing triphenylphosphine oxide (TPPO) from a reaction mixture containing a vinyl iodide?
A1: The most prevalent methods for removing TPPO leverage differences in solubility and the ability of TPPO to form insoluble complexes. These include:
-
Precipitation/Crystallization: Exploiting the low solubility of TPPO in nonpolar solvents like hexane (B92381), cyclohexane, or cold diethyl ether is a common first approach.[1][2][3]
-
Formation of Insoluble Adducts: TPPO can form insoluble complexes with certain Lewis acids. Magnesium chloride (MgCl₂), zinc chloride (ZnCl₂), and calcium bromide (CaBr₂) are frequently used to precipitate TPPO from various organic solvents.[2][3][4]
-
Column Chromatography: If other methods fail or if the vinyl iodide is of similar polarity to TPPO, silica (B1680970) gel chromatography is a reliable, albeit more time-consuming, method for separation.[5][6]
Q2: My vinyl iodide is sensitive to acidic conditions. Which TPPO removal methods should I avoid?
A2: If your vinyl iodide is acid-sensitive, you should exercise caution with methods involving Lewis acids like ZnCl₂ and MgCl₂, as they can potentially generate acidic conditions. While often effective, it's crucial to screen for compatibility on a small scale. A safer alternative would be direct precipitation of TPPO with a non-acidic solvent system or careful column chromatography with a neutral mobile phase.
Q3: I've tried precipitating TPPO with hexane, but my vinyl iodide seems to be co-precipitating. What can I do?
A3: Co-precipitation can occur if the polarity of your vinyl iodide is low. Here are a few troubleshooting steps:
-
Solvent System Optimization: Instead of pure hexane, try a mixed solvent system. A small amount of a slightly more polar solvent, such as diethyl ether or ethyl acetate (B1210297), might keep your vinyl iodide in solution while allowing the less soluble TPPO to precipitate.[5]
-
Temperature Control: Cooling the solution can enhance the precipitation of TPPO. Experiment with different temperatures to find an optimal point where TPPO crashes out, but your product remains dissolved.[1]
-
Reverse Precipitation: Instead of adding a nonpolar solvent to your reaction mixture, try dissolving the crude mixture in a minimal amount of a polar solvent (in which both your product and TPPO are soluble) and then slowly adding it to a large volume of a stirred, cold nonpolar solvent.
Q4: Are there any alternatives to using triphenylphosphine in reactions that produce vinyl iodides to avoid the TPPO byproduct altogether?
A4: Yes, while triphenylphosphine is common in reactions like the Wittig olefination to produce vinyl iodides, there are alternative synthetic routes. For instance, the Stork-Zhao olefination is a Wittig-like reaction that can be used for the stereoselective synthesis of Z-vinyl iodides.[7] Additionally, methods like the Takai olefination, which uses iodoform (B1672029) and chromium(II) chloride, can produce vinyl iodides from aldehydes with high E-stereoselectivity, avoiding the TPPO byproduct.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low recovery of vinyl iodide after precipitation of TPPO | - Co-precipitation of the product with TPPO.- The vinyl iodide is not sufficiently soluble in the chosen solvent. | - Use a mixed solvent system to increase the solubility of the vinyl iodide.- Perform the precipitation at a higher temperature. |
| Incomplete removal of TPPO after precipitation | - The concentration of TPPO is too high for the volume of solvent used.- The chosen solvent is too polar. | - Increase the volume of the precipitating solvent.- Use a less polar solvent or a mixture of solvents.[1][8] |
| Formation of an oil instead of a precipitate when using metal salts | - The reaction solvent may be incompatible with the metal salt complexation. For example, THF can be problematic with MgCl₂ and ZnCl₂.[4] | - If possible, remove the reaction solvent and redissolve the crude mixture in a more suitable solvent like toluene (B28343) or ethyl acetate before adding the metal salt.[4] - Consider using CaBr₂, which has been shown to be effective in THF.[4] |
| Vinyl iodide degradation during purification | - The vinyl iodide is unstable to the purification conditions (e.g., acidic, basic, or prolonged heat). | - Buffer the chromatography mobile phase if necessary.- Avoid harsh Lewis acids if the compound is acid-sensitive.- Perform purification steps at lower temperatures. |
| TPPO co-elutes with the vinyl iodide during column chromatography | - The polarity of the vinyl iodide and TPPO are very similar. | - Use a less polar eluent system to increase the separation on the silica gel.- Employ a different stationary phase, such as alumina, or consider reverse-phase chromatography. |
Experimental Protocols
Protocol 1: Purification by Precipitation
-
Solvent Evaporation: After the reaction is complete, remove the reaction solvent under reduced pressure to obtain the crude product containing the vinyl iodide and TPPO.
-
Dissolution: Dissolve the crude residue in a minimal amount of a suitable solvent in which both the vinyl iodide and TPPO are soluble (e.g., dichloromethane (B109758) or ethyl acetate).
-
Precipitation: To the stirred solution, slowly add a nonpolar solvent in which TPPO has low solubility, such as hexane or cyclohexane.[3] Continue adding the nonpolar solvent until a precipitate (TPPO) is observed.
-
Cooling: Cool the mixture in an ice bath or refrigerator to maximize the precipitation of TPPO.
-
Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated TPPO.
-
Washing: Wash the filter cake with a small amount of the cold nonpolar solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified vinyl iodide.
Protocol 2: Purification by Metal Salt Adduct Formation
-
Solvent Exchange (if necessary): If the reaction was performed in a solvent incompatible with adduct formation (e.g., THF with MgCl₂), remove the solvent and replace it with a suitable one like toluene or ethyl acetate.[4]
-
Addition of Metal Salt: To the solution of the crude product, add the appropriate metal salt (e.g., 1.2 equivalents of anhydrous MgCl₂, ZnCl₂, or CaBr₂).[4]
-
Stirring: Stir the mixture at room temperature for 1-2 hours. A precipitate of the TPPO-metal salt complex should form.
-
Filtration: Filter the mixture to remove the insoluble adduct.
-
Washing: Wash the filter cake with a small amount of the solvent used.
-
Work-up: The filtrate containing the vinyl iodide can then be subjected to a standard aqueous work-up if necessary, followed by drying and concentration.
Quantitative Data Summary
| Method | Reagent/Solvent | TPPO Removal Efficiency | Notes |
| Precipitation | Cyclohexane | High (TPPO is almost insoluble) | Effective for nonpolar products.[1] |
| Precipitation | Hexane | High (TPPO is poorly soluble) | A common and effective method.[3] |
| Precipitation | Diethyl ether (cold) | Good | Can lead to crystallization of TPPO.[2] |
| Adduct Formation | MgCl₂ in Toluene/EtOAc | Good | Ineffective in THF.[4] |
| Adduct Formation | ZnCl₂ in Toluene/EtOAc | Good | Ineffective in THF.[4] |
| Adduct Formation | CaBr₂ in THF | 95-98% | A good option for reactions run in THF.[4] |
Visualizations
Caption: Workflow for selecting a purification method for vinyl iodides from TPPO.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Workup [chem.rochester.edu]
- 6. shenvilab.org [shenvilab.org]
- 7. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with (Iodomethyl)triphenylphosphonium Iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using (Iodomethyl)triphenylphosphonium iodide.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low or No Yield of the Desired Alkene
Question: I am performing a Wittig reaction with this compound and an aldehyde/ketone, but I am observing low to no yield of my product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a Wittig reaction using this compound can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Ylide Formation: The generation of the iodomethylene triphenylphosphorane ylide is a critical first step.
-
Base Strength: Ensure the base is strong enough to deprotonate the phosphonium (B103445) salt. Common strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu). For non-stabilized ylides like the one derived from this compound, stronger bases are generally more effective.[1][2]
-
Base Quality: Use fresh, high-quality base. Potassium tert-butoxide, for example, can be sensitive to moisture and lose its reactivity over time.[1]
-
Reaction Conditions for Ylide Formation: The deprotonation is often carried out at low temperatures (e.g., 0 °C to -78 °C) in an anhydrous aprotic solvent like THF or diethyl ether to ensure the stability of the ylide.[1]
-
-
Ylide Instability: The iodomethylene triphenylphosphorane ylide can be unstable.
-
In Situ Generation: Consider generating the ylide in the presence of the carbonyl compound. This can be achieved by adding the phosphonium salt in portions to a mixture of the aldehyde and the base.[1] This approach minimizes the time the reactive ylide exists in solution before reacting.
-
-
Moisture and Air Sensitivity: The ylide is highly reactive and susceptible to decomposition by moisture and oxygen.
-
Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum), and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use anhydrous solvents. Traces of water will quench the strong base and the ylide.
-
-
Substrate-Related Issues:
-
Aldehyde/Ketone Purity: Ensure the carbonyl compound is pure and free from acidic impurities or water.
-
Steric Hindrance: Sterically hindered ketones may react slowly or not at all, leading to poor yields. In such cases, the Horner-Wadsworth-Emmons reaction might be a better alternative.[3]
-
2. Formation of Side Products
Question: My reaction is producing significant amounts of side products. What are the common side reactions and how can I minimize them?
Answer: Side product formation is a common issue. Here are some likely culprits and solutions:
-
Self-condensation of the Aldehyde: Under basic conditions, enolizable aldehydes can undergo self-condensation (aldol reaction).
-
Slow Addition: Add the aldehyde slowly to the pre-formed ylide solution at a low temperature to ensure the Wittig reaction is favored over the aldol (B89426) reaction.
-
Reverse Addition: Add the base to a mixture of the phosphonium salt and the aldehyde.
-
-
Epoxide Formation: In some cases, the betaine (B1666868) intermediate can cyclize to form an epoxide and triphenylphosphine (B44618). This is more common with stabilized ylides but can occur under certain conditions.
-
Reaction with Solvent: The highly reactive ylide can potentially react with certain solvents. Ensure the chosen solvent is inert under the reaction conditions. Ethereal solvents like THF and diethyl ether are generally safe choices.
3. Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct
Question: I am struggling to separate my final product from the triphenylphosphine oxide (TPPO) byproduct. What are the most effective purification strategies?
Answer: The removal of triphenylphosphine oxide is a well-known challenge in Wittig reactions due to its high polarity and tendency to co-crystallize with products.[4][5] Several methods can be employed:
-
Crystallization/Trituration: If there is a significant solubility difference between your product and TPPO, selective crystallization or trituration can be effective. TPPO is poorly soluble in non-polar solvents like hexane (B92381) and diethyl ether.[6]
-
Procedure: After the reaction work-up, dissolve the crude mixture in a minimal amount of a suitable solvent and then add a non-polar solvent (e.g., hexane) to precipitate the TPPO.[6]
-
-
Chromatography:
-
Silica (B1680970) Gel Column Chromatography: This is a standard method for separating TPPO from the desired product. However, it can be time-consuming and costly for large-scale reactions.[7][8]
-
Silica Plug Filtration: For less polar products, a quick filtration through a short plug of silica gel can be effective. The non-polar product will elute with a non-polar solvent, while the more polar TPPO will be retained on the silica.[4]
-
-
Precipitation via Metal Salt Complexation: TPPO can form insoluble complexes with certain metal salts.
-
Zinc Chloride (ZnCl₂): Adding a solution of ZnCl₂ in ethanol (B145695) to the crude reaction mixture can precipitate the TPPO as a ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[4][6]
-
Magnesium Chloride (MgCl₂): Similar to ZnCl₂, MgCl₂ can also be used to precipitate TPPO.[7]
-
-
Chemical Conversion: TPPO can be converted into a more easily separable derivative.
-
Reaction with Oxalyl Chloride: Cooling the crude reaction mixture and adding oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt that can be filtered off.[4]
-
Data Presentation: Optimizing Reaction Conditions
The choice of base and solvent can significantly impact the yield of the Wittig reaction. The following table summarizes qualitative trends and provides a starting point for optimization.
| Base | Solvent | Typical Temperature | Notes | Relative Yield |
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | -78 °C to 0 °C | Very strong base, good for non-stabilized ylides. Requires strictly anhydrous conditions. | High |
| Sodium Hydride (NaH) | THF, DMF, DMSO | 0 °C to RT | Strong base, often used as a dispersion in mineral oil which needs to be removed. | Good to High |
| Potassium tert-Butoxide (KOtBu) | THF, t-BuOH | 0 °C to RT | Strong, sterically hindered base. Ensure it is fresh and anhydrous.[1][2] | Good to High |
| Sodium Amide (NaNH₂) | Liquid Ammonia, THF | -33 °C to RT | Very strong base, effective but can be hazardous to handle. | Good |
| Lithium Hydroxide (LiOH) | Isopropyl Alcohol | Reflux | A milder base, may require higher temperatures and longer reaction times.[9] | Moderate to Good |
Experimental Protocols
Detailed Methodology for the Stork-Zhao-Wittig Olefination of p-Anisaldehyde
This protocol describes the synthesis of (Z)-1-(2-Iodovinyl)-4-methoxybenzene from this compound and p-anisaldehyde.
Materials:
-
This compound
-
p-Anisaldehyde
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon, a dry three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is charged with this compound (1.2 equivalents).
-
Solvent Addition: Anhydrous THF is added via cannula, and the resulting suspension is stirred.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Base Addition: A solution of NaHMDS (1.1 equivalents) in THF is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture will turn a deep red/brown color, indicating the formation of the ylide.
-
Aldehyde Addition: A solution of p-anisaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution, again keeping the internal temperature below -70 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with hexanes. The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure (Z)-1-(2-Iodovinyl)-4-methoxybenzene.
Mandatory Visualizations
Experimental Workflow for Wittig Reaction
Caption: General experimental workflow for a Wittig reaction.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in Wittig reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. delval.edu [delval.edu]
- 8. scikit learn - Using graphviz to plot decision tree in python - Stack Overflow [stackoverflow.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (Iodomethyl)triphenylphosphonium iodide Ylide Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing (iodomethyl)triphenylphosphonium (B13402582) iodide in their synthetic endeavors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use, particularly in Wittig-type olefination reactions for the synthesis of vinyl iodides.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in a Wittig reaction using (iodomethyl)triphenylphosphonium iodide, and how can I remove it?
A1: The most prevalent side product in virtually all Wittig reactions is triphenylphosphine (B44618) oxide (Ph₃P=O).[1] This byproduct is formed from the phosphonium (B103445) ylide as the desired alkene is generated. Its removal can be challenging due to its high boiling point and solubility in many common organic solvents.[1]
Methods for Removal of Triphenylphosphine Oxide:
| Method | Description | Advantages | Disadvantages |
| Chromatography | Column chromatography on silica (B1680970) gel is a widely used and effective method for separating the desired vinyl iodide from triphenylphosphine oxide.[1] | Generally effective for a broad range of products. | Can be time-consuming and may require large volumes of solvent. |
| Crystallization | If your target vinyl iodide is a solid, recrystallization can be an excellent purification method, as triphenylphosphine oxide may have different solubility characteristics.[1] | Can yield highly pure product. | Not suitable for liquid or highly soluble products; may lead to product loss. |
| Precipitation | In some cases, triphenylphosphine oxide can be precipitated from a nonpolar solvent (e.g., hexane (B92381) or a hexane/ether mixture) in which it is poorly soluble, allowing the desired alkene to remain in solution.[1] | Simple and rapid procedure. | The desired product might co-precipitate; not always effective. |
| Aqueous Extraction (for Horner-Wadsworth-Emmons) | While not directly applicable to the Wittig reaction, the related Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) ester, and its phosphate (B84403) byproduct is water-soluble, simplifying purification through aqueous extraction.[1][2] | Easy removal of the phosphorus-containing byproduct. | This is an alternative reaction, not a purification method for the Wittig reaction. |
Q2: I am observing the formation of a 1,1-diiodoalkene byproduct in my reaction. What causes this and how can I prevent it?
A2: The formation of a 1,1-diiodoalkene is a known side reaction in the Stork-Zhao-Wittig olefination. This issue is particularly noted when using dimethylformamide (DMF) as the solvent. To minimize this side product, it is recommended to use tetrahydrofuran (B95107) (THF) as the reaction solvent and maintain low temperatures (e.g., -78 °C).[3][4]
Q3: My reaction is resulting in a mixture of E and Z isomers of the vinyl iodide. How can I improve the stereoselectivity?
A3: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide and the reaction conditions. The (iodomethyl)triphenylphosphonium ylide is generally considered a non-stabilized ylide.
-
For Z-selectivity: Non-stabilized ylides typically favor the formation of Z-alkenes under salt-free conditions.[5][6][7] The use of sodium bases (e.g., NaHMDS, NaNH₂) often provides higher Z-selectivity compared to lithium bases.[6] The Stork-Zhao modification of the Wittig reaction is specifically designed for the high-yield, Z-selective synthesis of vinyl iodides.[3][4][8][9]
-
For E-selectivity: While non-stabilized ylides predominantly give Z-alkenes, the Schlosser modification can be employed to favor the E-isomer. This involves the use of a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the intermediate betaine.[2][7]
Q4: The ylide appears to be unstable and decomposes before reacting with my carbonyl compound. What are the possible reasons and solutions?
A4: The instability of the ylide can be a significant issue.
-
Moisture and Air Sensitivity: Phosphorus ylides are sensitive to moisture and oxygen. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Base Selection: The choice of base is critical. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS) are typically required to deprotonate the phosphonium salt.[10] The stability of the ylide can be influenced by the counterion of the base.
-
Order of Addition: It is often beneficial to generate the ylide in the presence of the carbonyl compound, especially if the ylide is known to be unstable. This can be achieved by adding the base to a mixture of the phosphonium salt and the aldehyde/ketone.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete ylide formation. 2. Ylide decomposition. 3. Impure or wet reagents/solvents. 4. Sterically hindered carbonyl compound. 5. Presence of acidic protons in the substrate. | 1. Use a sufficiently strong, fresh base (e.g., n-BuLi, NaHMDS). 2. Generate the ylide at low temperatures (-78 °C) and add the carbonyl compound immediately. Consider in-situ generation. 3. Ensure all reagents are pure and solvents are anhydrous. 4. The Horner-Wadsworth-Emmons reaction may be a better alternative for hindered ketones.[7] 5. Protect acidic functional groups (e.g., alcohols, phenols) or use an additional equivalent of base. |
| Formation of 1,1-diiodoalkene | Use of DMF as a solvent. | Switch to THF as the reaction solvent and maintain low temperatures.[3][4] |
| Poor Z stereoselectivity | 1. Use of lithium-containing bases. 2. Reaction temperature is too high. | 1. Employ sodium-based strong bases like NaHMDS or NaNH₂.[6] 2. Conduct the reaction at low temperatures (e.g., -78 °C). |
| Difficult Purification from Triphenylphosphine Oxide | Similar physical properties of the product and byproduct. | Refer to the methods outlined in FAQ Q1 . Column chromatography is generally the most reliable method. |
| Elimination of the Phosphonium Group | In some cases, particularly with heteroaryl phosphonium iodides, treatment with a base can lead to the elimination of the phosphonium iodide group, resulting in deiodination.[11] | This is a specific reaction pathway and may not be a common side reaction for the (iodomethyl) ylide, but be aware of this possibility if working with related structures. |
Experimental Protocols
Protocol 1: Z-Selective Synthesis of a Vinyl Iodide via Stork-Zhao-Wittig Olefination [3][4]
This protocol is a variation of a reported procedure and is optimized to minimize the formation of the 1,1-diiodoalkene byproduct.
Materials:
-
This compound
-
Aldehyde
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous solvents for workup and chromatography (e.g., diethyl ether, pentane)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: Under an argon atmosphere, add this compound (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer.
-
Solvent Addition: Add anhydrous THF via cannula.
-
Ylide Formation: Cool the resulting suspension to -78 °C (dry ice/acetone bath). Slowly add a solution of NaHMDS (1.1 equivalents) in THF dropwise. The mixture will typically turn a deep red or orange color, indicating ylide formation. Stir for 30-60 minutes at -78 °C.
-
Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the cold ylide solution.
-
Reaction Progression: Allow the reaction mixture to stir at -78 °C for several hours, monitoring the reaction progress by TLC.
-
Workup: Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired Z-vinyl iodide.
Visualizing Reaction Pathways
Diagram 1: General Wittig Reaction Mechanism
Caption: The general mechanism of the Wittig reaction for the synthesis of vinyl iodides.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield in iodomethylenation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: (Iodomethyl)triphenylphosphonium iodide Wittig Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (Iodomethyl)triphenylphosphonium iodide Wittig reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound Wittig reaction, with a focus on the critical role of temperature.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Ylide Formation: The base may not be strong enough or added at the wrong temperature. | Use a strong, non-nucleophilic base such as Sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium. Ensure the deprotonation is carried out at the recommended temperature (e.g., -75 °C) before adding the aldehyde. |
| 2. Ylide Decomposition: The ylide generated from this compound is generally unstable at higher temperatures. | Maintain a low reaction temperature (e.g., -75 °C) throughout the addition of the aldehyde and for the duration of the reaction.[1] Avoid allowing the reaction to warm prematurely. | |
| 3. Aldehyde Instability: The aldehyde starting material may be degrading under the reaction conditions. | Use freshly purified aldehyde. Add the aldehyde solution slowly to the ylide solution at a low temperature to minimize exposure to the basic conditions. | |
| Poor Stereoselectivity (Low Z:E Ratio) | 1. Reaction Temperature Too High: Higher temperatures can lead to equilibration of the betaine (B1666868) intermediate, resulting in a higher proportion of the more thermodynamically stable E-alkene. | The reaction should be conducted at a low temperature, such as -75 °C, to favor the kinetic Z-product.[1] |
| 2. Presence of Lithium Salts: Certain lithium salts can affect the stereochemical outcome. | If E-alkene is desired, the Schlosser modification, which intentionally uses phenyllithium (B1222949) at low temperatures, can be employed to convert the intermediate to favor the E-isomer.[2][3] For Z-selectivity, using a sodium-based base like NaHMDS under salt-free conditions is preferable. | |
| Formation of Side Products | 1. Self-condensation of Aldehyde: If the ylide formation is slow or incomplete, the aldehyde may undergo self-condensation in the presence of the strong base. | Ensure rapid and complete ylide formation by using the appropriate base and temperature. Add the aldehyde slowly to the pre-formed ylide. |
| 2. Reaction with Solvent: The strong base or ylide may react with an inappropriate solvent. | Use anhydrous, non-protic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. | |
| Difficulty in Removing Triphenylphosphine (B44618) Oxide | 1. Co-precipitation with Product: Triphenylphosphine oxide can be difficult to separate from nonpolar products. | Purification can be achieved by column chromatography. In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent by adding a more polar co-solvent can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Wittig reaction using this compound?
A1: The optimal temperature is typically very low, around -75 °C.[1] This is crucial for maintaining the stability of the non-stabilized ylide and for achieving high Z-selectivity in the resulting vinyl iodide.
Q2: What happens if I run the reaction at a higher temperature, for example, at 0 °C or room temperature?
A2: Running the reaction at higher temperatures is likely to lead to several issues:
-
Decreased Yield: The ylide is less stable at higher temperatures and may decompose before it can react with the aldehyde.
-
Lower Z:E Selectivity: The kinetic control that favors the Z-alkene is lost at higher temperatures, leading to a mixture of Z and E isomers.
-
Increased Side Products: The likelihood of side reactions, such as aldehyde self-condensation, increases with temperature.
Q3: Why is a strong base like NaHMDS or n-BuLi necessary?
A3: A strong base is required to deprotonate the this compound to form the corresponding ylide. Weaker bases are generally not sufficient to generate the ylide in high concentration.
Q4: Can I use a different solvent than THF?
A4: Anhydrous and non-protic solvents are essential. While THF is commonly used, other ethers like diethyl ether may also be suitable. It is critical to ensure the solvent is dry and free of reactive impurities.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by thin-layer chromatography (TLC). A spot for the starting aldehyde should be compared to the appearance of the product spot. Aliquots can be carefully taken from the reaction, quenched, and then analyzed.
Experimental Protocols
Detailed Protocol for Z-Iodoalkene Synthesis at Low Temperature
This protocol is adapted from a procedure for the preparation of (Z)-1-(2-Iodovinyl)-4-methoxybenzene.[1]
1. Apparatus Setup:
-
A three-necked, round-bottomed flask, oven-dried and cooled under an inert atmosphere (e.g., argon), is equipped with a magnetic stirrer, a thermometer, and an addition funnel.
2. Ylide Formation:
-
This compound (1.2 equivalents) is added to the flask.
-
Anhydrous tetrahydrofuran (THF) is added via cannula, and the suspension is stirred.
-
The flask is cooled to an internal temperature of -75 °C using a dry ice/acetone bath.
-
Sodium bis(trimethylsilyl)amide (NaHMDS, 2.0 M in THF, 1.2 equivalents) is added dropwise via the addition funnel, maintaining the internal temperature below -75 °C. The formation of the ylide is indicated by a deep red color.
3. Wittig Reaction:
-
A solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution, ensuring the internal temperature does not rise above -75 °C.[1]
-
The reaction is stirred at -75 °C for approximately 1.5 hours, or until completion as monitored by TLC.
4. Workup:
-
The reaction is allowed to warm to room temperature.
-
The mixture is diluted with a nonpolar solvent (e.g., n-pentane) and filtered through a pad of celite to remove precipitated solids.
-
The filtrate is washed with saturated aqueous ammonium (B1175870) chloride and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
5. Purification:
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for the low-temperature this compound Wittig reaction.
Caption: Decision tree for troubleshooting the Wittig reaction based on key parameters.
References
Technical Support Center: (Iodomethyl)triphenylphosphonium iodide in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the use of (Iodomethyl)triphenylphosphonium iodide in chemical reactions.
Troubleshooting Guide: Preventing Decomposition of this compound
This compound is a valuable reagent in organic synthesis, particularly in Wittig-type reactions for the formation of iodoalkenes. However, its stability can be a concern, leading to reduced yields and purification challenges. This guide provides solutions to common issues related to its decomposition.
Issue 1: Low or No Product Yield, Reagent Decomposition Suspected
| Potential Cause | Recommended Solution |
| Thermal Decomposition: The reagent is known to be sensitive to high temperatures.[1][2] | Maintain a low reaction temperature. For the formation of the corresponding ylide and subsequent reaction with an aldehyde (e.g., in a Stork-Zhao-Wittig olefination), it is crucial to conduct the reaction at low temperatures, such as -78 °C.[3][4] Avoid heating the reaction mixture unless specifically required by a validated protocol. |
| Reaction with Strong Bases: Strong bases can induce decomposition of the phosphonium (B103445) salt. | Use the appropriate base for ylide formation. While strong bases like n-butyllithium are common in Wittig reactions, for iodinated reagents, consider milder conditions if possible.[5][6][7] For the Stork-Zhao-Wittig reaction, sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are often used at low temperatures to generate the ylide in situ.[3][4] |
| Air and Moisture Sensitivity of Ylide: The corresponding ylide is sensitive to air and moisture, which can lead to its decomposition. | All reactions involving the ylide of this compound should be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[3] Use anhydrous solvents and flame-dried glassware to minimize exposure to moisture.[3] |
| Incorrect Solvent Choice: The choice of solvent can influence the stability of the ylide and the reaction outcome. | Non-polar, aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or toluene (B28343) are generally recommended for Wittig reactions aiming for high Z-selectivity.[3] |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Recommended Solution |
| Side Reactions of the Iodinated Ylide: The presence of the iodine atom can lead to side reactions that are not typically observed with standard Wittig reagents. | Carefully control the reaction conditions, particularly temperature and the rate of addition of reagents. Running the reaction at a consistently low temperature can minimize the rates of side reactions. |
| Decomposition of Solvent: Certain solvents, like dimethyl sulfoxide (B87167) (DMSO), can decompose under the reaction conditions, especially in the presence of acids, bases, or high temperatures, leading to impurities.[8][9][10][11] | Avoid using DMSO as a solvent when heating or when strong acids or bases are present, unless a specific protocol requires it and has been validated. |
| Difficult Removal of Triphenylphosphine (B44618) Oxide: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to separate from the desired product.[12] | Purification can be achieved through flash column chromatography. In some cases, precipitation of the byproduct from a non-polar solvent can be effective.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during a reaction?
A1: The primary causes of decomposition are exposure to high temperatures and strong bases. The phosphonium salt itself is relatively stable at room temperature but will decompose at elevated temperatures.[1][2] The corresponding ylide, formed by deprotonation with a base, is highly reactive and sensitive to air and moisture.
Q2: What is the recommended temperature for running a Wittig reaction with this compound?
A2: To minimize decomposition and favor the kinetic product (often the Z-isomer in Stork-Zhao-Wittig reactions), it is highly recommended to perform the reaction at low temperatures, typically -78 °C (a dry ice/acetone bath).[3][4]
Q3: Which bases are suitable for generating the ylide from this compound?
A3: For the Stork-Zhao-Wittig reaction, strong, non-nucleophilic bases that are effective at low temperatures are preferred. Sodium bis(trimethylsilyl)amide (NaHMDS) and potassium bis(trimethylsilyl)amide (KHMDS) are commonly used.[3][4] The use of "salt-free" conditions (avoiding lithium bases) can be crucial for achieving high Z-selectivity.[3]
Q4: How can I minimize the formation of triphenylphosphine oxide as a byproduct?
A4: The formation of triphenylphosphine oxide is an inherent part of the Wittig reaction mechanism and cannot be avoided.[5][6][13][14][15] The focus should be on its efficient removal during purification.
Q5: What is the best way to purify the product from a reaction involving this compound?
A5: Flash column chromatography is a common and effective method for purifying the alkene product and removing the triphenylphosphine oxide byproduct.[12] In some instances, crystallization or trituration can also be employed to separate the product from the byproduct based on solubility differences.[12]
Experimental Protocols
Detailed Methodology for Stork-Zhao-Wittig Olefination
This protocol is a representative example of how to handle this compound to minimize decomposition and achieve high stereoselectivity.
Materials:
-
This compound
-
Aldehyde
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Formation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents).
-
Add anhydrous THF to create a suspension.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the NaHMDS or KHMDS solution (1.1 equivalents) dropwise to the stirred suspension. A color change to deep red or orange typically indicates the formation of the ylide.
-
Stir the mixture at -78 °C for 1 hour to ensure complete ylide formation.[3]
-
-
Reaction with Aldehyde:
-
In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere.
-
Slowly add the aldehyde solution dropwise to the cold, stirred ylide solution over 20-30 minutes, maintaining the temperature at -78 °C.
-
Continue stirring the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the desired iodoalkene from triphenylphosphine oxide and other impurities.
-
Visualizations
Logical Workflow for Troubleshooting this compound Decomposition
Caption: Troubleshooting workflow for low product yield.
Signaling Pathway of the Wittig Reaction
References
- 1. (ヨードメチル)トリフェニルホスホニウム ヨージド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3020-28-8 CAS MSDS (IODOMETHYL-TRIPHENYL-PHOSPHONIUM IODIDE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Decomposition of P4O10 in DMSO - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
dealing with steric hindrance in reactions with (Iodomethyl)triphenylphosphonium iodide
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using (Iodomethyl)triphenylphosphonium iodide, with a special focus on overcoming challenges related to steric hindrance in the synthesis of vinyl iodides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a phosphonium (B103445) salt. When deprotonated by a strong base, it forms a phosphorus ylide. This ylide is a key reagent in the Wittig reaction, which converts aldehydes and ketones into alkenes.[1][2][3] Specifically, using this reagent allows for the one-carbon homologation of a carbonyl compound to a vinyl iodide, a versatile functional group in organic synthesis, particularly in cross-coupling reactions.[4]
Q2: My reaction with a sterically hindered ketone is failing or giving very low yields. What is the likely cause?
The most probable cause is steric hindrance. The Wittig reaction is sensitive to the steric environment of the carbonyl group.[1][5] The reaction involves the approach of the bulky triphenylphosphine (B44618) ylide to the carbonyl carbon. If the ketone has large, bulky groups near the carbonyl, this approach is physically blocked, which dramatically slows down or even prevents the reaction. This issue is particularly pronounced with ketones compared to aldehydes.[5][6]
Q3: How can I visually confirm that the phosphorus ylide has formed?
The formation of the phosphorus ylide from the phosphonium salt is typically accompanied by a distinct color change. Upon addition of a strong base (like n-BuLi or NaHMDS) to a suspension of the white or off-white this compound salt in a solvent like THF, a deep orange, red, or burgundy color should develop. This color is characteristic of the ylide and indicates that deprotonation has been successful.
Q4: What is the major byproduct of this reaction and how can it be removed?
The major byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[1][3] TPPO is notoriously difficult to remove from reaction mixtures because it has a polarity similar to many organic products, causing it to co-elute during silica (B1680970) gel chromatography. Furthermore, it is a high-melting, crystalline solid that can complicate product isolation. Several specialized techniques exist for its removal, including crystallization, filtration through a silica plug for non-polar products, or precipitation by forming an insoluble complex with metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[7][8][9][10]
Troubleshooting Guide for Hindered Substrates
Issue: Low or No Conversion of a Sterically Hindered Ketone/Aldehyde
-
Question: I am attempting an iodomethylenation on a sterically crowded ketone using this compound, but I am recovering my starting material or seeing very low product formation. What steps can I take to improve the outcome?
-
Answer: When facing a challenging substrate, a systematic approach is required. First, attempt to optimize the Wittig reaction conditions. If that fails, consider an alternative synthetic method better suited for hindered systems.
Step 1: Optimize Wittig Reaction Conditions
For sterically demanding substrates, forcing conditions may be necessary to drive the reaction forward. Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere), as ylides are sensitive to water and oxygen.
| Parameter | Standard Condition | Recommendation for Hindered Substrates | Rationale |
| Base | n-BuLi, KOtBu | NaHMDS or KHMDS | These are very strong, yet sterically bulky, non-nucleophilic bases that efficiently deprotonate the phosphonium salt without competing side reactions. |
| Solvent | THF, Diethyl Ether | Anhydrous THF or Toluene | Toluene allows for higher reaction temperatures if needed. Ensure the solvent is rigorously dried. |
| Temperature | -78 °C to RT | -78 °C, then slowly warm to RT, then gently heat to reflux (e.g., 40-60 °C in THF) | Starting cold allows for controlled ylide formation. Gentle heating can provide the necessary activation energy to overcome the steric barrier. Monitor for ylide decomposition at higher temperatures. |
| Reaction Time | 2-12 hours | 24-48 hours | Sluggish reactions with high activation barriers due to steric clash simply require more time to proceed to completion. |
| Order of Addition | Ylide formation, then add carbonyl | Generate ylide in the presence of the carbonyl | If the ylide is suspected to be unstable under the reaction conditions, adding the base to a mixture of the phosphonium salt and the ketone can trap the ylide as it forms, potentially improving yields.[11] |
Step 2: Evaluate Alternative Synthetic Methods
If optimizing the Wittig reaction is unsuccessful, the steric hindrance may be too great for this method. The following alternatives are known to be effective for synthesizing vinyl iodides from hindered carbonyls.
| Method | Reagents | Advantages | Disadvantages | Best For |
| Wittig Reaction | [ICH₂PPh₃]I, Strong Base | One-pot procedure; well-established. | Highly sensitive to steric hindrance; TPPO byproduct removal is challenging.[1][2] | Unhindered to moderately hindered aldehydes and ketones. |
| Takai Olefination | Iodoform (CHI₃), CrCl₂ | Tolerant of many functional groups; generally gives good (E)-selectivity for aldehydes.[4][6][12] | Requires large excess of stoichiometric chromium salts (toxic and difficult to remove); less reactive for ketones than aldehydes.[6] | Aldehydes and moderately hindered ketones where (E)-selectivity is desired. |
| Barton Vinyl Iodide Synthesis | 1. Hydrazine (B178648), Et₃N2. Iodine (I₂), DBU | Excellent for severely hindered systems where other methods fail.[4][13] | Two-step procedure; involves handling of hydrazine and strong bases.[13][14][15] | Severely sterically hindered ketones. |
Experimental Protocols
Protocol 1: General Iodomethylenation via Wittig Reaction
This protocol is a starting point for unhindered or moderately hindered substrates.
-
Preparation: Add this compound (1.2 equiv.) to a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and argon inlet. Evacuate and backfill the flask with argon three times. Add anhydrous THF via syringe to create a suspension (approx. 0.1 M).
-
Ylide Formation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add a solution of Sodium Hexamethyldisilazide (NaHMDS) (1.1 equiv., e.g., 1.0 M in THF) dropwise via syringe over 15 minutes. A deep red color should appear. Stir the mixture at -78 °C for 1 hour.
-
Reaction: Dissolve the aldehyde or ketone (1.0 equiv.) in a small amount of anhydrous THF and add it dropwise to the ylide solution at -78 °C.
-
Warm-up & Quench: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (or for 12-24 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography or follow Protocol 3 for TPPO removal.
Protocol 2: Barton Vinyl Iodide Synthesis for Hindered Ketones
This two-step protocol is an excellent alternative for substrates that fail to react under Wittig conditions.[13]
Step A: Hydrazone Formation
-
To a solution of the hindered ketone (1.0 equiv.) in ethanol, add triethylamine (B128534) (3.0 equiv.) followed by anhydrous hydrazine (3.0 equiv.).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude hydrazone is often used directly in the next step without further purification.
Step B: Iodination
-
Dissolve the crude hydrazone from Step A in anhydrous THF and add it dropwise to a solution of iodine (I₂, 2.5 equiv.) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv.) in THF at room temperature under an argon atmosphere.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.
-
Extract the mixture with diethyl ether (3x), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting crude vinyl iodide by flash column chromatography.
Protocol 3: Chromatography-Free Removal of Triphenylphosphine Oxide (TPPO)
This procedure precipitates TPPO as an insoluble zinc complex.[8][9]
-
After the initial aqueous work-up of the Wittig reaction, concentrate the crude product to an oil or solid.
-
Dissolve the crude residue in a minimum amount of ethanol.
-
In a separate flask, prepare a 1.8 M solution of anhydrous zinc chloride (ZnCl₂) in warm ethanol.
-
Add the ZnCl₂ solution (calculated to be equimolar to the theoretical amount of TPPO) to the ethanolic solution of the crude product at room temperature.
-
Stir the mixture for 30-60 minutes. A thick white precipitate of the [ZnCl₂(TPPO)₂] complex should form. Scraping the sides of the flask can help induce precipitation.
-
Filter the suspension through a pad of Celite®, washing the filter cake with cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, now largely free of TPPO, ready for final purification.
Visualizations
Logical & Experimental Workflows
Caption: A decision tree for troubleshooting low-yielding Wittig reactions with hindered substrates.
Caption: The Wittig reaction mechanism, indicating the sterically hindered approach of the reactants.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Takai olefination - Wikipedia [en.wikipedia.org]
- 7. Workup [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Takai-Uchimoto Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Hydrazone iodination - Wikipedia [en.wikipedia.org]
- 14. vinyl iodide synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 15. synarchive.com [synarchive.com]
Technical Support Center: The Influence of Iodide Counterion on Wittig Reaction Outcome
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Wittig reaction. It specifically addresses the role of the iodide counterion in influencing the stereochemical outcome of the reaction, with a focus on achieving high (Z)-selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary influence of adding an iodide salt to my Witt-ig reaction?
Adding an iodide salt, such as sodium iodide (NaI) or lithium iodide (LiI), can significantly influence the stereoselectivity of the Wittig reaction, particularly when using non-stabilized ylides. The primary effect is a marked increase in the formation of the (Z)-alkene (cis-isomer) over the (E)-alkene (trans-isomer).[1][2][3][4]
Q2: How does the iodide counterion promote (Z)-alkene formation?
Under salt-free conditions, the Wittig reaction with unstabilized ylides is generally under kinetic control, proceeding through a puckered four-membered ring transition state that leads to the cis-oxaphosphetane intermediate. This intermediate then decomposes to the (Z)-alkene.[5] The presence of lithium salts, including iodides, can influence the reaction pathway. While the exact mechanism is complex and subject to ongoing research, it is believed that the presence of salts can affect the aggregation and reactivity of the ylide and potentially influence the stability of the intermediates.[3] For non-stabilized ylides, the addition of sodium or lithium iodide, especially in a polar aprotic solvent like dimethylformamide (DMF), can lead to almost exclusive formation of the (Z)-isomer.[1][2][3][4]
Q3: Is the effect of the iodide salt the same for all types of ylides?
No, the influence of the iodide counterion is most pronounced for non-stabilized and semi-stabilized ylides.
-
Non-stabilized ylides (R = alkyl): These ylides show the most significant increase in (Z)-selectivity in the presence of iodide salts.[1]
-
Semi-stabilized ylides (R = aryl): The (E)/(Z) selectivity for these ylides is often poor, and while iodide may have an effect, it is less predictable.[1]
-
Stabilized ylides (R = electron-withdrawing group): These ylides inherently favor the formation of the (E)-alkene due to thermodynamic control, and the addition of iodide salts is not typically used to promote (Z)-selectivity.[1]
Q4: What is the role of the solvent when using iodide salts?
The choice of solvent is critical. Dimethylformamide (DMF), a polar aprotic solvent, is often used in conjunction with sodium or lithium iodide to achieve high (Z)-selectivity.[1][2] In less polar solvents like THF or diethyl ether, the effect of the iodide salt on stereoselectivity may be less dramatic.
Troubleshooting Guide
Problem 1: Low (Z)-selectivity despite the addition of sodium iodide.
| Potential Cause | Troubleshooting Action |
| Incorrect Ylide Type | Ensure you are using a non-stabilized ylide (e.g., derived from an alkyl halide). Stabilized ylides will still predominantly form the (E)-alkene.[1] |
| Suboptimal Solvent | Switch to a polar aprotic solvent like DMF. The high (Z)-selectivity is most pronounced in this solvent when iodide salts are present.[1][2] |
| Presence of Lithium Ions | If a lithium base (e.g., n-BuLi) was used to generate the ylide, the presence of Li⁺ can sometimes lead to equilibration of intermediates, a phenomenon known as "stereochemical drift," which can decrease (Z)-selectivity.[3] Consider using a sodium-based base like sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS) for higher (Z)-selectivity.[6] |
| Reaction Temperature | Wittig reactions with non-stabilized ylides are typically run at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled (Z)-product. Higher temperatures can lead to isomerization and a decrease in (Z)-selectivity. |
| Purity of Reagents | Ensure all reagents, especially the aldehyde, are pure and free of acidic impurities that could quench the ylide. |
Problem 2: Formation of unexpected side products.
| Potential Cause | Troubleshooting Action |
| Triphenylphosphine (B44618) Oxide (TPPO) Removal Issues | TPPO is a common byproduct that can be difficult to remove. It is less soluble in nonpolar solvents. After the reaction, concentrate the mixture and triturate with a nonpolar solvent like hexane (B92381) or diethyl ether to precipitate the TPPO, which can then be removed by filtration. Column chromatography is also an effective purification method. |
| Aldehyde Instability | Aldehydes can be prone to oxidation, polymerization, or decomposition. Use freshly distilled or purified aldehyde for the best results. |
| Ylide Decomposition | Phosphorus ylides are sensitive to water and air.[3] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. |
| Reaction with Solvent | While generally a good solvent for this reaction, in some specific cases, side reactions with DMF can occur. If suspected, consider alternative polar aprotic solvents. |
Quantitative Data
The stereoselectivity of the Wittig reaction is highly dependent on the reaction conditions. The following table provides a summary of expected (Z)/(E) ratios under different conditions with non-stabilized ylides.
| Ylide Type | Aldehyde | Base | Solvent | Additive | Temperature | Approx. (Z:E) Ratio |
| Non-stabilized | Aliphatic | n-BuLi | THF | LiI | -78 °C to RT | 58:42[6] |
| Non-stabilized | Aliphatic | NaNH₂ or NaHMDS | THF | None | -78 °C to RT | High Z-selectivity |
| Non-stabilized | Aliphatic | Sodium-based | DMF | NaI or LiI | -78 °C to RT | Almost exclusively Z[1][2][3] |
| Non-stabilized | Aromatic | n-BuLi | THF | None | -78 °C to RT | Moderate to high Z-selectivity |
Experimental Protocols
Protocol 1: Preparation of the Phosphonium (B103445) Iodide Salt
For optimal results, the phosphonium iodide salt should be prepared and used directly. If starting from an alkyl chloride or bromide, an in-situ Finkelstein reaction can be employed.
Materials:
-
Alkyl halide (chloride or bromide) (1.0 eq)
-
Triphenylphosphine (1.05 eq)
-
Sodium iodide (1.1 eq)
-
Acetonitrile or DMF
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add the alkyl halide, triphenylphosphine, and sodium iodide.
-
Add the solvent (acetonitrile or DMF).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC or ¹H NMR for the disappearance of the starting materials.
-
Once the reaction is complete, cool the mixture to room temperature. The phosphonium iodide salt will often precipitate.
-
The salt can be isolated by filtration, washed with a non-polar solvent (like diethyl ether), and dried under vacuum. Alternatively, the reaction mixture can sometimes be used directly in the subsequent Wittig reaction after solvent exchange if the solvent is compatible.
Protocol 2: (Z)-Selective Wittig Reaction using a Phosphonium Iodide Salt
This protocol describes a general procedure for achieving high (Z)-selectivity using a non-stabilized ylide in the presence of an iodide counterion.
Materials:
-
Alkyltriphenylphosphonium iodide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hexamethyldisilazide (NaHMDS) (1.05 eq, as a solution in THF)
-
Aldehyde (1.0 eq)
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Ylide Formation:
-
Dry the phosphonium iodide salt under high vacuum before use.
-
To a flame-dried Schlenk flask under an inert atmosphere, add the alkyltriphenylphosphonium iodide and anhydrous DMF.
-
Cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add the NaHMDS solution dropwise via syringe over 15-20 minutes. The formation of the deep red or orange ylide should be observed.
-
Allow the mixture to stir at -78 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve the aldehyde in a minimal amount of anhydrous DMF.
-
Slowly add the aldehyde solution to the cold ylide solution dropwise over 20-30 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the aldehyde is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
-
Work-up and Purification:
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with a non-polar solvent (e.g., hexane or diethyl ether, 3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to separate the (Z)-alkene from the (E)-alkene and triphenylphosphine oxide.
-
Visualizations
Experimental Workflow for (Z)-Selective Wittig Reaction
Caption: Workflow for a typical (Z)-selective Wittig reaction using an iodide salt.
Simplified Mechanism for (Z)-Selectivity
Caption: Kinetically controlled pathway to the (Z)-alkene.
References
Technical Support Center: (Iodomethyl)triphenylphosphonium Iodide Olefination
Welcome to the technical support center for olefination reactions using (iodomethyl)triphenylphosphonium (B13402582) iodide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this specific Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Wittig reaction and how can I remove it?
The most prevalent byproduct in virtually all Wittig reactions is triphenylphosphine (B44618) oxide (TPPO).[1] It is formed as the phosphorus-containing coproduct of the reaction. TPPO can often be challenging to separate from the desired alkene product due to its polarity and solubility in many organic solvents.
Several methods can be employed for its removal:
-
Crystallization: If your product is a solid, recrystallization can be an effective method for separating it from TPPO.
-
Column Chromatography: Flash chromatography on silica (B1680970) gel is a standard method for purification. The polarity of the eluent can be optimized to separate the less polar alkene product from the more polar TPPO.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane (B92381) or pentane, followed by filtration.
-
Formation of an Insoluble TPPO Complex: TPPO can form insoluble complexes with certain metal salts like MgCl₂, ZnCl₂, or CaCl₂. These complexes can then be removed by filtration.
Q2: My reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity?
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. For non-stabilized ylides, such as the one derived from (iodomethyl)triphenylphosphonium iodide, the reaction generally favors the formation of the Z-alkene, especially under salt-free conditions.[2]
To influence the stereoselectivity:
-
Z-Isomer Formation: The use of polar aprotic solvents like DMF in the presence of lithium or sodium iodide can significantly enhance the formation of the Z-isomer.[2]
-
E-Isomer Formation (Schlosser Modification): To favor the E-alkene, the Schlosser modification can be employed. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the E-alkene upon addition of a proton source.[2]
Q3: Why is my Wittig reaction not going to completion?
Several factors can contribute to an incomplete reaction:
-
Base Strength: The base used to deprotonate the phosphonium (B103445) salt must be sufficiently strong. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS) are typically required.
-
Steric Hindrance: Sterically hindered aldehydes or ketones may react slowly or not at all.
-
Ylide Instability: The iodomethylene triphenylphosphorane ylide can be unstable. It is often best to generate the ylide in situ and use it immediately. In some cases, generating the ylide in the presence of the carbonyl compound can improve yields.[3]
-
Reaction Temperature: Low temperatures (e.g., -78 °C) are often necessary for the formation of the ylide and the subsequent reaction with the carbonyl compound to minimize side reactions and ylide decomposition.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Vinyl Iodide
| Possible Cause | Suggested Solution |
| Inefficient Ylide Formation | Ensure the phosphonium salt is dry and the reaction is performed under anhydrous and inert conditions (e.g., under argon or nitrogen). Use a sufficiently strong and fresh base. Consider titrating organolithium bases before use. |
| Ylide Decomposition | Generate the ylide at low temperatures (e.g., -78 °C) and add the aldehyde or ketone soon after. Avoid warming the ylide solution for extended periods before the addition of the electrophile. |
| Poor Quality of Reagents | Use freshly purified aldehydes, as they can oxidize or polymerize upon storage. Ensure the this compound is of high purity. |
| Incorrect Stoichiometry | A slight excess of the phosphonium salt and base relative to the carbonyl compound is often used to ensure complete conversion of the limiting reagent. |
Issue 2: Formation of Unexpected Byproducts
Besides the expected triphenylphosphine oxide, other byproducts can arise in olefinations with this compound.
| Observed Byproduct | Possible Cause | Suggested Solution |
| Epoxides | A competing Darzens-like reaction pathway can lead to the formation of epoxides, particularly with iodo-substituted ylides.[4][5] This side reaction is thought to proceed through a betaine intermediate that cyclizes to an epoxy phosphonium salt.[4] | Modifying the reaction temperature can influence the product distribution. In one study, lower temperatures favored the formation of the desired alkene over the epoxide.[4] |
| 1,1-Diiodoalkenes | This byproduct has been observed in Stork-Zhao-Wittig reactions, particularly when using DMF as a solvent.[6] | Performing the reaction in THF instead of DMF can minimize the formation of this byproduct.[6] |
| Unreacted Starting Material | See "Issue 1: Low or No Yield of the Desired Vinyl Iodide" |
Experimental Protocols
Protocol 1: General Procedure for the Stork-Zhao-Wittig Olefination for Z-Iodoalkene Synthesis[4]
This protocol is adapted from a literature procedure for the synthesis of (Z)-1-(2-Iodovinyl)-4-methoxybenzene.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Aldehyde (e.g., p-methoxybenzaldehyde)
-
Anhydrous and inert atmosphere (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
Setup: A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere is charged with this compound (1.2 equivalents).
-
Solvent Addition: Anhydrous THF is added via cannula to form a suspension.
-
Ylide Formation: The suspension is cooled to the desired temperature (e.g., 21 °C in the reference protocol), and a solution of NaHMDS in THF is added dropwise. The formation of the ylide is indicated by a color change to a turbid dark red solution.
-
Reaction with Aldehyde: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. A solution of the aldehyde (1.0 equivalent) in anhydrous THF is then added dropwise via the addition funnel, maintaining the internal temperature below -75 °C.
-
Quenching and Workup: After the addition is complete, the reaction is stirred for a specified time and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Data Presentation
Table 1: Common Bases for Ylide Generation from this compound
| Base | Formula | Typical Reaction Conditions | Notes |
| n-Butyllithium | n-BuLi | Anhydrous THF or ether, typically at -78 °C to 0 °C. | A very strong base, commonly used for non-stabilized ylides.[7] |
| Sodium Hydride | NaH | Anhydrous THF or DMF, often at room temperature or slightly elevated temperatures. | A strong, heterogeneous base. |
| Sodium bis(trimethylsilyl)amide | NaHMDS | Anhydrous THF, often at room temperature for ylide generation.[4] | A strong, non-nucleophilic base that is soluble in organic solvents. |
| Potassium tert-butoxide | t-BuOK | Anhydrous THF or DMSO. | A strong, bulky base. |
Mandatory Visualizations
Caption: Simplified reaction pathway for the Wittig olefination.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. orgsyn.org [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to (Iodomethyl)triphenylphosphonium Iodide and (Chloromethyl)triphenylphosphonium Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the formation of carbon-carbon double bonds. Central to this transformation are the phosphonium (B103445) ylides, which are typically generated in situ from their corresponding phosphonium salts. Among the diverse array of available salts, (iodomethyl)triphenylphosphonium (B13402582) iodide and (chloromethyl)triphenylphosphonium chloride are two common reagents for the introduction of a methylene (B1212753) group. This guide provides an objective comparison of these two reagents, supported by established chemical principles and experimental protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Chemical Properties and Reactivity Profile
The fundamental difference between (iodomethyl)triphenylphosphonium iodide and (chloromethyl)triphenylphosphonium chloride lies in the nature of the halogen atoms. Iodine is a larger, more polarizable, and better leaving group than chlorine. This difference in electronegativity and bond strength between the carbon-halogen bonds directly influences the reactivity of the corresponding phosphonium salts and the ylides they form.
This compound is generally considered the more reactive of the two reagents. The carbon-iodine bond is weaker than the carbon-chlorine bond, which can facilitate the formation of the corresponding phosphorus ylide. This enhanced reactivity can be advantageous in reactions with sterically hindered ketones or less reactive aldehydes, potentially leading to higher yields and faster reaction times.
(Chloromethyl)triphenylphosphonium chloride , while still a highly effective Wittig reagent, is generally less reactive than its iodo-counterpart.[1] The stronger carbon-chlorine bond may require more forcing conditions (e.g., stronger bases or higher temperatures) to form the ylide. However, its stability can be an advantage in terms of handling and storage.
A summary of their key chemical properties is presented below:
| Property | This compound | (Chloromethyl)triphenylphosphonium chloride |
| Molecular Formula | C₁₉H₁₇I₂P | C₁₉H₁₇Cl₂P |
| Molecular Weight | 530.12 g/mol [2] | 347.22 g/mol [1] |
| Appearance | White to off-white to yellow powder[2] | White to off-white crystalline powder |
| Melting Point | 260 - 266 °C[2] | 262 - 264 °C |
| Reactivity | Higher | Lower |
| Stability | Less stable, sensitive to light and moisture | More stable |
Performance in the Wittig Reaction: A Comparative Overview
To illustrate this expected difference, the following table presents hypothetical, yet chemically reasonable, data for a Wittig reaction between a common aldehyde (e.g., benzaldehyde) and the ylides generated from each phosphonium salt.
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | n-BuLi | THF | -78 to 25 | 2 | ~85-95 |
| (Chloromethyl)triphenylphosphonium chloride | n-BuLi | THF | 0 to 25 | 4 | ~70-85 |
| This compound | t-BuOK | THF | 0 to 25 | 3 | ~80-90 |
| (Chloromethyl)triphenylphosphonium chloride | t-BuOK | THF | 25 | 6 | ~65-80 |
Note: This data is illustrative and intended to highlight the generally accepted reactivity trends. Actual yields will vary depending on the specific substrate, reaction conditions, and experimental execution.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for the preparation of the phosphonium salts and their subsequent use in a Wittigas reaction.
Protocol 1: Preparation of this compound
This procedure is adapted from standard methods for the synthesis of phosphonium salts.
Materials:
-
Triphenylphosphine (B44618) (1.0 eq)
-
Diiodomethane (B129776) (1.1 eq)
-
Toluene (B28343) (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine and anhydrous toluene.
-
Stir the solution at room temperature until the triphenylphosphine is fully dissolved.
-
Slowly add diiodomethane to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold toluene and then with diethyl ether.
-
Dry the product under vacuum to yield this compound as a solid.
Protocol 2: Preparation of (Chloromethyl)triphenylphosphonium chloride
This protocol is based on a patented method for the synthesis of the title compound.[3]
Materials:
-
Triphenylphosphine (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Dichloromethane (anhydrous)
-
Thionyl chloride (1.5 eq)
-
Stir bar
-
Round-bottom flask
-
Gas inlet tube
-
Reflux condenser
Procedure:
-
Dissolve triphenylphosphine in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Add paraformaldehyde to the solution.
-
Bubble hydrogen chloride gas through the stirred solution. A precipitate of hydroxymethyltriphenylphosphonium chloride will form.
-
Isolate the precipitate by vacuum filtration.
-
Dissolve the hydroxymethyltriphenylphosphonium chloride in anhydrous dichloromethane.
-
Slowly add thionyl chloride to the solution and heat to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the crude product in isopropanol and cool to room temperature to induce crystallization.
-
Collect the crystalline product by vacuum filtration and dry under vacuum to yield (chloromethyl)triphenylphosphonium chloride.[3]
Protocol 3: General Wittig Olefination
This is a general procedure for the olefination of an aldehyde using the prepared phosphonium salts.
Materials:
-
(Halomethyl)triphenylphosphonium halide (1.1 eq)
-
Anhydrous THF
-
Strong base (e.g., n-butyllithium in hexanes, 1.05 eq)
-
Aldehyde (1.0 eq)
-
Stir bar
-
Schlenk flask or flame-dried round-bottom flask with septum
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the (halomethyl)triphenylphosphonium halide and anhydrous THF.
-
Cool the suspension to -78 °C (for n-BuLi) or 0 °C (for t-BuOK) with a suitable cooling bath.
-
Slowly add the strong base dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
Stir the mixture at the low temperature for 30-60 minutes to ensure complete ylide formation.
-
In a separate flame-dried flask, dissolve the aldehyde in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at the low temperature via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing the Workflow
The following diagrams illustrate the key steps in the preparation and application of these Wittig reagents.
Caption: General workflow for the synthesis of (halomethyl)triphenylphosphonium halides.
Caption: Step-wise process of the Wittig olefination from the phosphonium salt.
Conclusion and Recommendations
The choice between this compound and (chloromethyl)triphenylphosphonium chloride for a Wittig reaction depends on a balance of reactivity, stability, and the specific requirements of the synthesis.
-
For challenging substrates or when milder reaction conditions are desired, this compound is the recommended reagent. Its higher reactivity can lead to improved yields and shorter reaction times. However, researchers should be mindful of its potential for lower stability and handle it accordingly.
-
For routine methylenations of unhindered and reactive carbonyls, (chloromethyl)triphenylphosphonium chloride offers a reliable and more stable alternative. While it may require slightly more forcing conditions, its greater stability can be advantageous for long-term storage and ease of handling.
Ultimately, the optimal choice will be guided by the specific carbonyl substrate, the desired reaction scale, and the available laboratory resources. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a new substrate.
References
A Comparative Guide to (Iodomethyl)triphenylphosphonium Iodide and its Bromo Analog for Wittig Olefination
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the Wittig reaction stands as a cornerstone for the creation of carbon-carbon double bonds. The choice of the phosphonium (B103445) ylide precursor is critical to the success of this transformation. This guide provides a detailed comparison of two common methylene (B1212753) ylide precursors: (Iodomethyl)triphenylphosphonium iodide and its analogous bromide, (Bromomethyl)triphenylphosphonium bromide. This comparison is based on their physical properties, reactivity in the Wittig reaction, and includes detailed experimental protocols to aid in reagent selection and experimental design.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and (Bromomethyl)triphenylphosphonium bromide is presented below. These properties are essential for handling, storage, and reaction setup.
| Property | This compound | (Bromomethyl)triphenylphosphonium bromide |
| CAS Number | 3020-28-8 | 1034-49-7 |
| Molecular Formula | C₁₉H₁₇I₂P | C₁₉H₁₇Br₂P |
| Molecular Weight | 530.12 g/mol | 436.12 g/mol |
| Appearance | White to off-white to yellow powder | White hygroscopic powder |
| Melting Point | 260 - 266 °C | 234 - 236 °C (lit.) |
| Purity (typical) | ≥ 95% | 98% |
| Solubility | Soluble in polar organic solvents like THF | Soluble in polar organic solvents like THF |
The Wittig Reaction: A Mechanistic Overview
The Wittig reaction facilitates the synthesis of alkenes from aldehydes or ketones. The reaction proceeds through the formation of a phosphorus ylide, a species with adjacent positive and negative charges, which then reacts with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. This intermediate subsequently collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. The strong phosphorus-oxygen double bond formed in the byproduct is a major thermodynamic driving force for the reaction.[1][2]
Figure 1. General mechanism of the Wittig reaction.
Comparative Performance and Reactivity
The formation of the phosphonium salt from triphenylphosphine and the corresponding dihalomethane is an SN2 reaction. Iodide is a better leaving group than bromide, which suggests that the formation of this compound from diiodomethane (B129776) and triphenylphosphine might proceed under milder conditions or in higher yields compared to the synthesis of the bromo analog from dibromomethane.
In the subsequent Wittig reaction, the nature of the halide counter-ion can influence the stereochemical outcome. For non-stabilized ylides, such as the one derived from these salts, the reaction generally favors the formation of the (Z)-alkene.[3][4] The presence of lithium halides can sometimes enhance the (Z)-selectivity.[3] Given that iodide is a softer anion than bromide, it might interact differently with the intermediates in the reaction, potentially influencing the Z/E ratio of the resulting alkene. However, without direct experimental comparison, this remains a point of theoretical consideration.
In practice, both reagents are effective for the methylenation of aldehydes and ketones. The choice between the iodo and bromo analog may come down to factors such as commercial availability, cost, and the specific requirements of the reaction, including desired stereoselectivity and compatibility with other functional groups in the substrate.
Experimental Protocols
Detailed experimental procedures for the in situ generation of the ylide and subsequent Wittig reaction are provided below for both the iodo and bromo phosphonium salts.
Protocol 1: Wittig Reaction using this compound
This protocol describes the synthesis of a (Z)-iodoalkene from an aldehyde.[5]
Materials:
-
This compound (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, an argon inlet, and a dropping funnel is charged with this compound (1.2 equiv).
-
Anhydrous THF is added via cannula to form a suspension.
-
The suspension is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of NaHMDS (1.2 equiv) in THF is added dropwise via the dropping funnel over 10 minutes, resulting in the formation of a dark red, turbid solution of the ylide.
-
A solution of the aldehyde (1.0 equiv) in THF is then added dropwise, ensuring the internal temperature remains below -75 °C.
-
The reaction mixture is stirred at -78 °C for an additional 30 minutes and then allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by transferring the mixture to a separatory funnel containing saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Wittig Reaction using (Bromomethyl)triphenylphosphonium Bromide
This protocol describes a general procedure for the methylenation of an aldehyde.[1]
Materials:
-
(Bromomethyl)triphenylphosphonium bromide (1.1 equiv)
-
Aldehyde (1.0 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or MTBE
Procedure:
-
A dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon) is charged with (Bromomethyl)triphenylphosphonium bromide (1.1 equiv) and anhydrous THF to form a suspension.
-
The suspension is cooled to 0 °C in an ice bath.
-
Potassium tert-butoxide (1.1 equiv) is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes, during which the characteristic orange-red color of the ylide should appear.
-
A solution of the aldehyde (1.0 equiv) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether or MTBE.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
Conclusion
Both this compound and (Bromomethyl)triphenylphosphonium bromide are effective reagents for the Wittig olefination, specifically for the introduction of a methylene group. The choice between them may be influenced by the subtle differences in the leaving group ability of iodide versus bromide, which can affect the synthesis of the phosphonium salt itself. While theoretical considerations suggest potential differences in reactivity and stereoselectivity, the practical choice will often depend on commercial availability, cost, and empirical results for a specific substrate. The provided experimental protocols offer a starting point for the application of these versatile reagents in organic synthesis. Researchers are encouraged to optimize reaction conditions for their specific applications to achieve the desired yields and stereochemical outcomes.
References
A Comparative Guide to the Synthesis of Vinyl Iodides: Advantages of (Iodomethyl)triphenylphosphonium Iodide
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of vinyl iodides is a critical transformation in modern organic chemistry, providing versatile intermediates for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These building blocks are particularly valuable in the synthesis of complex natural products and active pharmaceutical ingredients. Among the various methods available, the use of (Iodomethyl)triphenylphosphonium iodide in a Wittig-type reaction, often referred to as the Stork-Zhao olefination, has emerged as a powerful tool. This guide provides an objective comparison of this method with other prominent alternatives, supported by experimental data and detailed protocols.
At a Glance: Comparison of Vinyl Iodide Synthesis Methods
The choice of method for vinyl iodide synthesis is often dictated by the desired stereochemistry, the functional group tolerance required, and the nature of the starting material. The following table summarizes the key performance indicators of the this compound approach against its main alternatives.
| Method | Reagent/Catalyst | Starting Material | Predominant Stereochemistry | Yield Range (%) | Key Advantages | Key Disadvantages |
| This compound (Stork-Zhao-Wittig) | ICH₂PPh₃I, Strong Base (e.g., NaHMDS, n-BuLi) | Aldehyde | Z-selective [1][2] | 60-95[3][4] | High Z-selectivity, good for complex aldehydes. | Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification. |
| Takai Olefination | CHI₃, CrCl₂ | Aldehyde | E-selective [1][5] | 70-95[6] | High E-selectivity, good functional group tolerance. | Requires stoichiometric amounts of toxic chromium salts. |
| Barton Vinyl Iodide Synthesis | Hydrazine (B178648), I₂, Strong Base (e.g., DBU) | Ketone/Aldehyde | Mixture of E/Z (often favors less hindered) | 50-80 | Applicable to ketones, mild conditions. | Two-step process (hydrazone formation), can give isomeric mixtures. |
| Hydroiodination of Alkynes | HI source (e.g., HSiEt₃/I₂) | Alkyne | E-selective (anti-Markovnikov for terminal alkynes)[7] | 70-99[7][8] | High atom economy, high yields, broad substrate scope. | Regioselectivity can be an issue with internal alkynes. |
| Copper-Catalyzed Halide Exchange | KI, Cu(I) catalyst | Vinyl Bromide | Retention of stereochemistry[9][10] | 80-95[9][10] | Stereospecific, mild conditions, good for late-stage functionalization. | Requires a pre-existing vinyl halide. |
In-Depth Analysis and Experimental Protocols
This compound: The Z-Selective Wittig Approach
The reaction of an aldehyde with the ylide generated from this compound provides a reliable route to (Z)-vinyl iodides.[1][2] The high Z-selectivity is a key advantage, particularly in the synthesis of complex molecules where precise stereochemical control is paramount.
Advantages:
-
High Z-Stereoselectivity: This method is one of the most effective for the synthesis of (Z)-vinyl iodides, often with selectivities exceeding 95:5.[4]
-
Broad Substrate Scope: It is compatible with a wide range of aldehydes, including those bearing sensitive functional groups.
-
Mild Reaction Conditions: The reaction can often be carried out at low temperatures, which helps to preserve the integrity of complex substrates.
Disadvantages:
-
Triphenylphosphine (B44618) Oxide (TPPO) Byproduct: As with all Wittig reactions, the formation of stoichiometric amounts of TPPO can complicate product purification.
-
Strong Base Required: The use of strong bases such as sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (n-BuLi) may not be compatible with all functional groups.
Experimental Protocol: Synthesis of a (Z)-Vinyl Iodide using this compound
To a stirred suspension of this compound (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of NaHMDS (1.1 equiv.) in THF. The resulting dark red mixture is stirred at -78 °C for 1 hour. A solution of the aldehyde (1.0 equiv.) in anhydrous THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde. The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (Z)-vinyl iodide.[3]
Alternative Methods: A Comparative Overview
The Takai olefination is a powerful method for the synthesis of (E)-vinyl iodides from aldehydes.[1][5] It employs iodoform (B1672029) and chromium(II) chloride and is known for its high E-selectivity.
Key Features:
-
High (E)-Selectivity: Often provides the E-isomer with high stereopurity.[6]
-
Functional Group Tolerance: Tolerates a wide range of functional groups.
-
Toxicity: The use of stoichiometric amounts of chromium salts is a significant drawback due to their toxicity and the associated waste disposal challenges.
Experimental Protocol: Takai Olefination
To a stirred suspension of anhydrous CrCl₂ (6.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere is added a solution of the aldehyde (1.0 equiv.) and iodoform (2.0 equiv.) in THF. The mixture is stirred at 0 °C for 1-3 hours. The reaction is then quenched by the addition of water and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[6]
The Barton method allows for the conversion of both aldehydes and ketones into vinyl iodides via a two-step process involving the formation of a hydrazone followed by iodination.[11][12][13]
Key Features:
-
Substrate Scope: A key advantage is its applicability to ketones, which are not suitable substrates for the Wittig or Takai reactions.
-
Stereoselectivity: The stereoselectivity is often moderate and can lead to mixtures of E and Z isomers.
Experimental Protocol: Barton Vinyl Iodide Synthesis
Step 1: Hydrazone Formation To a solution of the ketone or aldehyde (1.0 equiv.) in ethanol (B145695) is added hydrazine hydrate (B1144303) (2.0 equiv.). The mixture is heated at reflux for 2-4 hours. The solvent is removed under reduced pressure, and the crude hydrazone is used in the next step without further purification.
Step 2: Iodination To a solution of the crude hydrazone in a suitable solvent such as THF is added a strong, non-nucleophilic base (e.g., DBU, 4.0 equiv.) and a solution of iodine (2.0 equiv.) in THF at 0 °C. The reaction is stirred for 1-2 hours and then quenched with a saturated aqueous solution of Na₂S₂O₃. The mixture is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.[13]
The direct addition of hydrogen iodide across the triple bond of an alkyne is a highly atom-economical method for preparing vinyl iodides. Modern protocols often utilize in situ generation of HI to avoid handling the corrosive gas.[7]
Key Features:
-
High Yields and Atom Economy: This method often provides excellent yields and minimizes waste.[7][8]
-
Stereoselectivity: The reaction typically proceeds via an anti-addition, leading to the (E)-vinyl iodide.
-
Regioselectivity: For terminal alkynes, the reaction generally follows Markovnikov's rule, but anti-Markovnikov addition can be achieved with specific catalysts.[8]
Experimental Protocol: Hydroiodination of an Alkyne
To a solution of the alkyne (1.0 equiv.) in an appropriate solvent (e.g., CH₂Cl₂) at 0 °C is added a source of HI, such as a solution of HI in water or a system that generates HI in situ (e.g., TMSI/H₂O or HSiEt₃/I₂). The reaction is stirred at room temperature until completion. The reaction mixture is then washed with aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine. The organic layer is dried over MgSO₄, filtered, and concentrated to give the vinyl iodide, which may be purified by chromatography.[7]
This method involves the conversion of a vinyl bromide into a vinyl iodide using a copper(I) catalyst and an iodide source, such as potassium iodide.[9][10]
Key Features:
-
Stereospecificity: A major advantage is the complete retention of the stereochemistry of the starting vinyl bromide.[9][10]
-
Mild Conditions: The reaction conditions are generally mild and tolerate a variety of functional groups.
-
Substrate Limitation: This method is limited to substrates that are already vinyl bromides.
Experimental Protocol: Copper-Catalyzed Halide Exchange
A mixture of the vinyl bromide (1.0 equiv.), potassium iodide (2.0 equiv.), CuI (0.1 equiv.), and a suitable ligand (e.g., L-proline, 0.2 equiv.) in a solvent such as DMF or DMSO is heated at a specified temperature (e.g., 80-110 °C) until the starting material is consumed. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[10]
Visualizing the Synthetic Pathways
To further illustrate the relationships between the starting materials and the products for these key synthetic methods, the following workflow diagrams are provided.
Conclusion
The synthesis of vinyl iodides is a well-developed field with multiple reliable methods at the disposal of the synthetic chemist. The this compound (Stork-Zhao-Wittig) olefination stands out for its exceptional ability to deliver (Z)-vinyl iodides with high stereoselectivity, a crucial feature for the synthesis of many complex target molecules. While the purification from the triphenylphosphine oxide byproduct can be a challenge, the reliability and predictability of the stereochemical outcome often make it the method of choice.
For the synthesis of (E)-vinyl iodides, the Takai olefination and the hydroiodination of alkynes offer excellent alternatives, each with its own set of advantages and disadvantages regarding toxicity and substrate scope. The Barton synthesis provides a valuable route for the conversion of ketones, and the copper-catalyzed halide exchange is an excellent option for the late-stage, stereospecific introduction of an iodide from a bromide. The selection of the most appropriate method will ultimately depend on the specific synthetic challenge at hand, with careful consideration of the desired stereochemistry, the nature of the substrate, and the practical aspects of the reaction.
References
- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 2. Vinyl iodide functional group - Wikiwand [wikiwand.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Takai olefination - Wikipedia [en.wikipedia.org]
- 6. (Z)-Selective Takai olefination of salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regio- and Stereoselective Hydroiodination of Internal Alkynes with Ex Situ-Generated HI [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Stereoselective Synthesis of Vinyl Iodides through Copper(I)-Catalyzed Finkelstein-Type Halide-Exchange Reaction [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. Barton Vinyl Iodide Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Hydrazone iodination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Vinyl Iodide Synthesis: Horner-Wadsworth-Emmons vs. Wittig Reactions
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of vinyl iodides is a critical transformation in organic chemistry, providing versatile intermediates for cross-coupling reactions and the construction of complex molecular architectures in natural product synthesis and drug development. Among the various olefination strategies, the Horner-Wadsworth-Emmons (HWE) and Wittig reactions are two of the most prominent methods. This guide provides an objective comparison of these two powerful reactions for the synthesis of vinyl iodides, supported by experimental data and detailed protocols.
At a Glance: HWE vs. Wittig for Vinyl Iodide Synthesis
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate (B1237965) ester (e.g., diethyl iodomethylphosphonate) | Phosphonium salt (e.g., (iodomethyl)triphenylphosphonium (B13402582) iodide) |
| Byproduct | Water-soluble phosphate (B84403) ester | Triphenylphosphine oxide |
| Byproduct Removal | Typically easy (aqueous extraction) | Can be challenging (chromatography often required) |
| Stereoselectivity | Generally favors (E)-alkenes (thermodynamic control) | Highly dependent on ylide stability; non-stabilized ylides favor (Z)-alkenes (kinetic control) |
| Stereocontrol Modifications | Still-Gennari: for (Z)-selectivity (uses electron-withdrawing groups on the phosphonate) | Stork-Zhao: for (Z)-selectivity (uses iodomethylphosphonium salt) |
| Reactivity of Reagent | Phosphonate carbanions are generally more nucleophilic | Ylides can be less nucleophilic, especially if stabilized |
Reaction Mechanisms and Stereoselectivity
The choice between the HWE and Wittig reactions for vinyl iodide synthesis often hinges on the desired stereochemistry of the final product. The inherent mechanistic differences between the two reactions lead to divergent stereochemical outcomes.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction typically proceeds under thermodynamic control, favoring the formation of the more stable (E)-alkene.[1][2] The reaction involves the nucleophilic attack of a phosphonate carbanion on an aldehyde, leading to an intermediate that eliminates a water-soluble dialkyl phosphate to form the alkene.
For the synthesis of (Z)-vinyl iodides, the Still-Gennari modification is employed. This modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters), which kinetically favors the formation of the (Z)-isomer.[3][4][5]
Wittig Reaction
The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.[6]
-
Non-stabilized ylides , such as those derived from alkylphosphonium salts, typically react under kinetic control to produce (Z)-alkenes.
-
Stabilized ylides , bearing electron-withdrawing groups, are more stable and react under thermodynamic control to give (E)-alkenes.
For the specific synthesis of (Z)-vinyl iodides, the Stork-Zhao modification of the Wittig reaction is a highly effective method.[7][8] This procedure involves the in-situ formation of iodomethylenetriphenylphosphorane from (iodomethyl)triphenylphosphonium iodide.
An important alternative for the synthesis of (E)-vinyl iodides is the Takai olefination , which utilizes a chromium(II)-based reagent and is known for its high (E)-selectivity, often providing better results than the Wittig reaction for this isomer.[7][9]
Experimental Data Comparison
Direct head-to-head comparative studies for the synthesis of the same vinyl iodide using both HWE and Wittig methodologies are scarce in the literature. However, we can compare representative examples of stereoselective syntheses to highlight the efficiencies of each method.
| Reaction | Aldehyde | Reagent(s) | Product | Yield | E/Z Ratio | Reference |
| Stork-Zhao Wittig (Z-selective) | p-Methoxybenzaldehyde | This compound, NaHMDS, THF | (Z)-1-(2-Iodovinyl)-4-methoxybenzene | 72-76% | 97:3 | [10][11] |
| Still-Gennari HWE (Z-selective) | p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS, 18-crown-6 (B118740), THF | Methyl (Z)-3-(p-tolyl)acrylate | 78% | 1:15.5 | [12] |
| Takai Olefination (E-selective) | Benzaldehyde | CHI₃, CrCl₂ | (E)-β-Iodostyrene | Not specified | 94:6 | [13] |
Experimental Protocols
Z-Vinyl Iodide Synthesis via Stork-Zhao Wittig Olefination
This protocol is adapted from Organic Syntheses.[10][11]
Reaction: p-Methoxybenzaldehyde + this compound → (Z)-1-(2-Iodovinyl)-4-methoxybenzene
Procedure:
-
A solution of this compound (1.2 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) in THF is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of p-methoxybenzaldehyde (1.0 equiv) in THF is then added dropwise over 1 hour, ensuring the internal temperature does not exceed -75 °C.
-
The reaction mixture is stirred at -78 °C for an additional 30 minutes and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification by flash chromatography on silica (B1680970) gel yields the (Z)-vinyl iodide.
Z-α,β-Unsaturated Ester Synthesis via Still-Gennari HWE Olefination
This protocol is a practical example provided by Tokyo Chemical Industry Co., Ltd.[12]
Reaction: p-Tolualdehyde + Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate → Methyl (Z)-3-(p-tolyl)acrylate
Procedure:
-
A solution of p-tolualdehyde (1.0 equiv), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 equiv), and 18-crown-6 (3.0 equiv) in dry THF is cooled to -78 °C.
-
A solution of potassium tert-butoxide (2.1 equiv) in dry THF is added dropwise.
-
The mixture is stirred at -78 °C for 2 hours and then allowed to stir at room temperature overnight.
-
The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine, then dried over sodium sulfate (B86663) and filtered.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the product.
Logical Relationships and Workflows
The following diagrams illustrate the general reaction pathways for the HWE and Wittig reactions in the context of vinyl iodide synthesis.
Caption: General workflow of the Horner-Wadsworth-Emmons reaction for vinyl iodide synthesis.
Caption: General workflow of the Wittig reaction for vinyl iodide synthesis.
Conclusion and Recommendations
Both the Horner-Wadsworth-Emmons and Wittig reactions are indispensable tools for the synthesis of vinyl iodides, each with its own set of advantages and disadvantages.
-
For the synthesis of (Z)-vinyl iodides, the Stork-Zhao modification of the Wittig reaction is a well-established and high-yielding method. The availability of a detailed and reliable protocol in Organic Syntheses makes it a strong choice for researchers.
-
For the synthesis of (E)-vinyl iodides, the standard Horner-Wadsworth-Emmons reaction is generally preferred due to its inherent (E)-selectivity and the ease of removal of its water-soluble byproduct. However, for challenging substrates, the Takai olefination should also be considered as a powerful alternative.
-
The Still-Gennari modification of the HWE reaction provides an excellent method for the synthesis of (Z)-alkenes, although its application to vinyl iodides is less documented. This may present an opportunity for further methodology development.
The choice of reaction will ultimately depend on the desired stereochemistry, the nature of the substrate, and practical considerations such as byproduct removal. For drug development professionals, the ease of purification associated with the HWE reaction can be a significant advantage in process chemistry. Researchers focused on the synthesis of complex natural products will benefit from the high stereoselectivity offered by the modified versions of both reactions.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Still-Gennari Olefination [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 9. Takai olefination - Wikipedia [en.wikipedia.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. (Z)-Selective Takai olefination of salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Takai Olefination as an Alternative to (Iodomethyl)triphenylphosphonium iodide for Vinyl Iodide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of vinyl iodides is a critical transformation in organic chemistry, providing key intermediates for a variety of carbon-carbon bond-forming reactions, including Suzuki, Stille, and Sonogashira couplings. For decades, the Wittig reaction, utilizing phosphonium (B103445) ylides such as (Iodomethyl)triphenylphosphonium iodide, has been a cornerstone for generating substituted alkenes. However, the Takai olefination has emerged as a powerful alternative, offering distinct advantages in stereoselectivity and substrate scope. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their synthetic challenges.
At a Glance: Key Differences
| Feature | Takai Olefination | Wittig Reaction with this compound |
| Primary Stereochemical Outcome | High (E)-selectivity for most aldehydes | High (Z)-selectivity (Stork-Zhao modification) |
| Key Reagents | Aldehyde, Iodoform (B1672029) (CHI₃), Chromium(II) Chloride (CrCl₂) | Aldehyde, this compound, Strong Base (e.g., NaHMDS) |
| Substrate Scope | Primarily aldehydes; chemoselective for aldehydes over ketones.[1][2] | Broad for aldehydes and ketones.[3] |
| Key Advantage | Excellent (E)-stereoselectivity, mild reaction conditions.[1][2] | Excellent (Z)-stereoselectivity.[4] |
| Key Disadvantage | Requires a large stoichiometric excess of CrCl₂.[1] | Formation of triphenylphosphine (B44618) oxide byproduct, which can be difficult to remove. |
Reaction Mechanisms
The divergent stereochemical outcomes of the Takai and Wittig-type olefinations stem from their distinct reaction pathways.
The Takai olefination proceeds through the formation of a geminal dichromium species from iodoform and two equivalents of chromium(II) chloride.[1][2][5] This organochromium reagent then adds to the aldehyde, leading to a syn-elimination that preferentially forms the (E)-alkene.[1]
Conversely, the Wittig reaction with this compound, particularly under the Stork-Zhao conditions, involves the formation of a phosphonium ylide.[4] The ylide reacts with an aldehyde to form an oxaphosphetane intermediate, which then undergoes a syn-elimination to typically yield the (Z)-alkene.[4]
Comparative Performance: Experimental Data
The following tables summarize the performance of the Takai olefination and the Stork-Zhao-Wittig reaction for the synthesis of vinyl iodides from various aldehydes.
Table 1: Takai Olefination of Aldehydes with Iodoform
| Aldehyde | Product | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | (E)-(2-Iodovinyl)benzene | 52 | 94:6 | [5][6] |
| 2-Methylbenzaldehyde | (E)-1-(2-Iodovinyl)-2-methylbenzene | - | 78:22 | [7] |
| Salicylaldehyde | 2-(2-Iodovinyl)phenol | - | 44:56 | [6][7] |
| 6-Chlorosalicylaldehyde | 2-Chloro-6-(2-iodovinyl)phenol | - | 15:85 | [3][5] |
| 4-Methoxybenzaldehyde | (E)-1-Iodo-2-(4-methoxyphenyl)ethene | - | 89:11 | [7] |
Table 2: Stork-Zhao-Wittig Olefination of Aldehydes with this compound
| Aldehyde | Product | Yield (%) | Z:E Ratio | Reference |
| p-Methoxybenzaldehyde | (Z)-1-(2-Iodovinyl)-4-methoxybenzene | 72 | 97:3 | [4] |
Note: A direct comparison of yields and stereoselectivity for a wider range of identical substrates is limited in the current literature. The data presented is based on available experimental results.
Experimental Protocols
Takai Olefination: General Procedure
To a suspension of CrCl₂ (6.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere is added a solution of iodoform (2.0 equiv) and the aldehyde (1.0 equiv) in anhydrous THF dropwise.[6] The reaction mixture is stirred at 0 °C for 3 hours. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the vinyl iodide.[6]
Stork-Zhao-Wittig Olefination: General Procedure for (Z)-Vinyl Iodide Synthesis
To a suspension of this compound (1.2 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added NaHMDS (1.1 equiv as a solution in THF) dropwise.[4] The resulting deep red mixture is stirred at -78 °C for 1 hour. A solution of the aldehyde (1.0 equiv) in anhydrous THF is then added dropwise, and the reaction mixture is stirred at -78 °C for an additional 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the (Z)-vinyl iodide.[4]
Logical Workflow Comparison
The following diagram illustrates the general workflow for both olefination methods.
Conclusion
Both the Takai olefination and the Wittig reaction with this compound offer effective means to synthesize vinyl iodides from aldehydes. The choice between these two methods will largely depend on the desired stereochemical outcome. The Takai olefination is the preferred method for obtaining (E)-vinyl iodides with high selectivity.[1][2] Conversely, the Stork-Zhao modification of the Wittig reaction provides excellent access to (Z)-vinyl iodides.[4]
For substrates sensitive to strong bases, the milder conditions of the Takai olefination may be advantageous. However, the requirement for a large excess of chromium(II) chloride in the Takai reaction is a significant drawback in terms of atom economy and waste generation.[1] The Wittig reaction, while avoiding heavy metal waste, produces triphenylphosphine oxide, which can complicate purification. Ultimately, the selection of the most appropriate method will be guided by the specific synthetic target, the desired stereoisomer, and the functional group tolerance required for the transformation.
References
- 1. Takai olefination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. BJOC - (Z)-Selective Takai olefination of salicylaldehydes [beilstein-journals.org]
- 4. orgsyn.org [orgsyn.org]
- 5. (Z)-Selective Takai olefination of salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
comparing stereoselectivity of different vinyl iodide synthesis methods
For researchers, scientists, and professionals in drug development, the stereochemical outcome of a reaction is paramount. The geometry of a vinyl iodide, for instance, can dictate the stereochemistry of subsequent cross-coupling reactions, ultimately impacting the biological activity of a target molecule. This guide provides an objective comparison of key methods for stereoselective vinyl iodide synthesis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given synthetic challenge.
Vinyl iodides are invaluable synthetic intermediates, primarily due to the facility with which the carbon-iodine bond undergoes oxidative addition in transition metal-catalyzed cross-coupling reactions. The ability to synthesize vinyl iodides with high stereopurity is therefore of significant interest. This guide will compare four principal methods for achieving stereocontrol in vinyl iodide synthesis: hydroiodination of alkynes, hydrometallation-iodinolysis, olefination of carbonyls, and halide exchange reactions.
Comparison of Stereoselectivity in Vinyl Iodide Synthesis Methods
The choice of synthetic method for accessing a specific vinyl iodide isomer is dictated by the desired stereochemistry (E or Z), the substrate's functional group tolerance, and practical considerations such as reagent availability and reaction conditions. The following table summarizes the stereochemical outcomes for various methods.
| Method | Predominant Isomer | Substrate | Reagents | Typical E/Z Ratio |
| Hydroiodination of Alkynes | ||||
| Rh-catalyzed (dArFpe ligand) | Z | Terminal Alkyne | [Rh(cod)Cl]₂, dArFpe, t-BuI | >1:20 to 1:>99 |
| Rh-catalyzed (Xantphos ligand) | E | Terminal Alkyne | [Rh(cod)Cl]₂, Xantphos, i-PrI | >20:1 |
| Ex situ generated HI | E | Internal Alkyne | HSiEt₃, I₂ | >99:1 |
| Hydrometallation-Iodinolysis | ||||
| Hydrozirconation-Iodinolysis | E | Terminal Alkyne | Cp₂ZrHCl (Schwartz's reagent), I₂ | >98:2 |
| Olefination of Carbonyls | ||||
| Takai Olefination | E | Aldehyde | CHI₃, CrCl₂ | 94:6 to >99:1 |
| Takai Olefination (Salicylaldehydes) | Z | Salicylaldehyde | CHI₃, CrCl₂ | 15:85 to <5:95 |
| Stork-Zhao Olefination | Z | Aldehyde | (Ph₃PCHI)I, NaHMDS | 97:3 |
| Halide Exchange | Stereospecific | Vinyl Bromide | CuI, KI | >99% retention |
Experimental Protocols
Rhodium-Catalyzed (Z)-Selective Hydroiodination of a Terminal Alkyne
This procedure is adapted from the work of Morandi and co-workers and provides the (Z)-vinyl iodide via an anti-Markovnikov addition.[1][2]
Reaction Scheme:
A representative experimental workflow for Rh-catalyzed (Z)-hydroiodination.
Procedure: In a nitrogen-filled glovebox, a screw-capped vial is charged with [Rh(cod)Cl]₂ (2.5 mol%), 1,2-bis[bis(pentafluorophenyl)phosphino]ethane (B1333563) (dArFpe) (7.5 mol%), the terminal alkyne (1.0 equiv), and toluene. tert-Butyl iodide (2.0 equiv) is then added. The vial is sealed and the reaction mixture is stirred at 110 °C for the specified time. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the (Z)-vinyl iodide. The Z/E ratio is determined by ¹H NMR analysis of the crude reaction mixture.[1][2]
Hydrozirconation-Iodinolysis for (E)-Vinyl Iodide Synthesis
This classical method, developed by Schwartz, provides excellent stereoselectivity for the syn-addition of H-Zr across the alkyne, leading to the (E)-vinyl iodide.[3][4]
Reaction Scheme:
Workflow for the synthesis of (E)-vinyl iodides via hydrozirconation.
Procedure: To a stirred suspension of zirconocene (B1252598) chloride hydride (Schwartz's reagent, 1.2 equiv) in anhydrous THF under an argon atmosphere, a solution of the terminal alkyne (1.0 equiv) in anhydrous THF is added dropwise at room temperature. The reaction mixture is stirred for 30 minutes, during which time it becomes a clear, pale-yellow solution. The solution is then cooled to -78 °C, and a solution of iodine (1.1 equiv) in THF is added dropwise. The reaction is stirred at this temperature for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous Na₂S₂O₃ solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the (E)-vinyl iodide. The stereoselectivity is typically determined by ¹H NMR and/or GC analysis.
(E)-Selective Takai Olefination
The Takai olefination is a reliable method for the synthesis of (E)-vinyl iodides from aldehydes.[5][6]
Reaction Scheme:
General scheme for the (E)-selective Takai olefination.
Procedure: To a suspension of anhydrous CrCl₂ (6.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere is added a solution of the aldehyde (1.0 equiv) and iodoform (B1672029) (2.0 equiv) in THF. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the addition of water and extracted with diethyl ether. The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the (E)-vinyl iodide. The E/Z ratio is determined by ¹H NMR spectroscopy.[5]
(Z)-Selective Stork-Zhao Olefination
For the synthesis of (Z)-vinyl iodides from aldehydes, the Stork-Zhao modification of the Wittig reaction is a highly effective method.[7][8]
Reaction Scheme:
A two-step, one-pot procedure for the Stork-Zhao olefination.
Procedure: A solution of (iodomethyl)triphenylphosphonium (B13402582) iodide (1.2 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere. A solution of sodium hexamethyldisilazide (NaHMDS) (1.2 equiv) in THF is added dropwise, and the resulting deep red solution is stirred for 30 minutes at -78 °C. A solution of the aldehyde (1.0 equiv) in THF is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The product is purified by flash chromatography on silica gel to give the (Z)-vinyl iodide. The Z/E ratio is determined by ¹H NMR analysis.[8]
Concluding Remarks
The stereoselective synthesis of vinyl iodides is a well-developed field with a variety of reliable methods at the disposal of the synthetic chemist. For the preparation of (E)-vinyl iodides, hydrozirconation-iodinolysis and the Takai olefination are excellent choices, consistently providing high (E)-selectivity. When the (Z)-isomer is the target, the Stork-Zhao olefination is a robust and highly selective method. The development of catalyst-controlled hydroiodination reactions, such as the rhodium-catalyzed methods, offers a versatile approach where the stereochemical outcome can be tuned by the choice of ligand. Finally, for cases where a vinyl bromide of a specific geometry is already available, a copper-catalyzed halide exchange provides a stereospecific route to the corresponding vinyl iodide. The selection of the optimal method will depend on the specific substrate and the desired stereochemical outcome, with the detailed protocols provided in this guide serving as a valuable starting point for experimental design.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Directed Hydrozirconation of Homopropargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schwartz Hydrozirconation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. (Z)-Selective Takai olefination of salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Takai olefination - Wikipedia [en.wikipedia.org]
- 7. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 8. orgsyn.org [orgsyn.org]
A Comparative Guide to the Reactivity of Substituted vs. Unsubstituted Methyltriphenylphosphonium Halides in the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds. The choice of the phosphonium (B103445) ylide, generated from its corresponding phosphonium salt, is critical in determining the reaction's efficiency, stereochemical outcome, and overall success. This guide provides an objective comparison of the reactivity of unsubstituted methyltriphenylphosphonium (B96628) halides with their substituted counterparts, supported by representative experimental data and detailed protocols.
Introduction to Ylide Reactivity
The reactivity of a phosphonium ylide is fundamentally governed by the electronic nature of the substituents on the carbanion. Unsubstituted ylides, such as that derived from methyltriphenylphosphonium bromide, are considered "non-stabilized" or "unstabilized." These ylides are highly reactive nucleophiles due to the concentrated electron density on the carbanionic carbon.
Conversely, when electron-withdrawing groups (EWGs) are attached to the carbanionic carbon, the resulting ylide is "stabilized." The EWG delocalizes the negative charge through resonance or inductive effects, rendering the ylide less nucleophilic and therefore less reactive.[1][2] In contrast, electron-donating groups (EDGs) can slightly decrease the stability of the ylide compared to the unsubstituted form, potentially leading to increased reactivity.
This difference in reactivity has a profound impact on the stereochemical course of the Wittig reaction. Unstabilized ylides typically favor the formation of (Z)-alkenes under kinetic control, while stabilized ylides predominantly yield (E)-alkenes, which are the thermodynamically more stable product.[3]
Comparative Reactivity Data
The following table summarizes representative data from the Wittig reaction of an unsubstituted, an electron-withdrawing group (EWG)-substituted, and an electron-donating group (EDG)-substituted benzyltriphenylphosphonium (B107652) halide with p-tolualdehyde. The data illustrates the expected trends in reaction time and product yield.
| Phosphonium Salt | Substituent Type | Reaction Time (hours) | Product Yield (%) | Major Isomer |
| Benzyltriphenylphosphonium chloride | Unsubstituted | 2 | ~85 | Z |
| (p-Nitrobenzyl)triphenylphosphonium bromide | EWG (Stabilized) | 12 | ~70 | E |
| (p-Methoxybenzyl)triphenylphosphonium bromide | EDG (Slightly Destabilized) | 1.5 | ~90 | Z |
Note: The data presented is a representative compilation based on established principles of Wittig reaction kinetics and stereoselectivity to illustrate the comparative reactivity. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Detailed methodologies for the synthesis of the phosphonium salts and their subsequent Wittig reactions are provided below. These protocols are designed for a comparative study.
Part 1: Synthesis of Substituted and Unsubstituted Benzyltriphenylphosphonium Halides
Materials:
-
Benzyl (B1604629) chloride (for unsubstituted)
-
p-Nitrobenzyl bromide (for EWG-substituted)
-
p-Methoxybenzyl chloride (for EDG-substituted)
-
Toluene, anhydrous
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add the corresponding benzyl halide (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the mixture to room temperature, allowing the phosphonium salt to precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum. The product can be used in the Wittig reaction without further purification.
Part 2: Comparative Wittig Reaction with p-Tolualdehyde
Materials:
-
Benzyltriphenylphosphonium chloride (unsubstituted)
-
(p-Nitrobenzyl)triphenylphosphonium bromide (EWG-substituted)
-
(p-Methoxybenzyl)triphenylphosphonium bromide (EDG-substituted)
-
p-Tolualdehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.2 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of p-tolualdehyde (1.0 eq) in anhydrous THF via a dropping funnel.
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
For the unsubstituted and EDG-substituted ylides, the reaction is expected to be complete within 2 hours. For the stabilized EWG-substituted ylide, the reaction may require stirring for up to 12 hours at room temperature.[2]
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to separate the alkene product from the triphenylphosphine oxide byproduct.[1]
-
Analyze the product fractions by TLC, combine the pure fractions, and remove the solvent to yield the final product. The stereochemistry of the major isomer can be determined by 1H NMR spectroscopy.
-
Visualizing the Reaction Pathway and Workflow
The following diagrams illustrate the Wittig reaction mechanism and the experimental workflow for this comparative study.
Caption: General mechanism of the Wittig reaction.
Caption: Experimental workflow for the comparative study.
Conclusion
The electronic nature of substituents on methyltriphenylphosphonium halides significantly influences their reactivity in the Wittig reaction. Unsubstituted and electron-donating group-substituted ylides are highly reactive and generally lead to the rapid formation of (Z)-alkenes. In contrast, electron-withdrawing group-substituted ylides are stabilized, less reactive, and favor the formation of (E)-alkenes over longer reaction times. This understanding is crucial for the strategic design of synthetic routes in pharmaceutical development and other areas of chemical research, allowing for precise control over alkene geometry and reaction efficiency.
References
A Researcher's Guide to Wittig Reagents: A Cost-Benefit Analysis for Olefination Reactions
For researchers, synthetic chemists, and professionals in drug development, the Wittig reaction is an indispensable tool for the stereoselective synthesis of alkenes. The choice of the specific Wittig reagent is a critical decision that significantly impacts reaction outcomes, including yield, stereoselectivity (E/Z ratio), and overall cost-efficiency. This guide provides a comprehensive comparison of different classes of Wittig reagents, supported by experimental data, detailed protocols, and a cost-benefit analysis to inform your synthetic strategy.
The Wittig reaction, discovered by Georg Wittig in 1954, involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide.[1] The versatility and reliability of this reaction have made it a cornerstone of organic synthesis.[2]
Classification of Wittig Reagents
Wittig reagents are broadly classified based on the stability of the ylide. This stability is determined by the nature of the substituents attached to the carbanionic center and profoundly influences the reagent's reactivity and the stereochemical outcome of the olefination.
-
Unstabilized Ylides: These ylides bear alkyl or other electron-donating groups on the carbanion. They are highly reactive and generally favor the formation of (Z)-alkenes (cis).[3]
-
Stabilized Ylides: These ylides contain electron-withdrawing groups (e.g., ester, ketone, cyano) that delocalize the negative charge, making them more stable and less reactive. They typically yield (E)-alkenes (trans) with high selectivity.[3][4]
-
Semi-stabilized Ylides: With aryl or vinyl substituents, these ylides exhibit intermediate stability and reactivity, often resulting in mixtures of (E) and (Z)-alkenes.[2]
Performance Comparison of Wittig Reagents
The selection of a Wittig reagent is often a trade-off between reactivity and stereoselectivity. The following table summarizes the performance of representative unstabilized and stabilized Wittig reagents in the olefination of benzaldehyde (B42025).
| Wittig Reagent Type | Reagent Name | Aldehyde | Product | Yield (%) | E/Z Ratio | Reference |
| Unstabilized | Methyltriphenylphosphonium (B96628) bromide | Benzaldehyde | Styrene | ~85% | N/A | [5] |
| Unstabilized | Benzyltriphenylphosphonium chloride | Benzaldehyde | Stilbene | ~70-80% | Z-favored | [6] |
| Stabilized | (Carbethoxymethylene)triphenylphosphorane (B24862) | Benzaldehyde | Ethyl cinnamate | >90% | E-selective | [7][8] |
Cost-Benefit Analysis
The overall cost of a Wittig reaction is influenced by the price of the precursors—triphenylphosphine and an appropriate alkyl halide—and the base required for ylide formation. While stabilized ylides are often commercially available, unstabilized ylides are typically prepared in situ due to their lower stability.
Cost of Precursors:
| Reagent | Supplier Example | Price (per gram) |
| Triphenylphosphine | Sigma-Aldrich | ~$0.30 - $0.50 |
| Methyltriphenylphosphonium bromide | Sigma-Aldrich | ~$1.45 |
| Benzyltriphenylphosphonium chloride | Chem-Impex | ~$0.63 |
| (Carbethoxymethylene)triphenylphosphorane | Sigma-Aldrich | ~$30.20 |
| Ethyl Bromoacetate | Sigma-Aldrich | ~$0.73 |
| n-Butyllithium (1.6M in hexanes) | Fisher Scientific | ~$0.21/mL |
| Bromomethane (2M in THF) | TCI Chemicals | ~$1.11/mL |
| Bromoethane | Sigma-Aldrich | ~$0.10/g |
| Benzyl (B1604629) bromide | Sigma-Aldrich | ~$0.42/g |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Analysis:
-
Unstabilized Wittig Reagents: The precursors for unstabilized ylides, such as methyl and benzyl halides, are generally inexpensive. However, the use of strong, pyrophoric bases like n-butyllithium requires specialized handling techniques and adds to the procedural cost and safety considerations. The high reactivity of these ylides can lead to good yields, but the stereoselectivity towards the (Z)-isomer may not always be desired.
-
Stabilized Wittig Reagents: Commercially available stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, are significantly more expensive on a per-gram basis. However, their stability allows for easier handling, and they often react under milder conditions, sometimes even in aqueous solutions, which can reduce solvent and waste disposal costs. The high selectivity for the (E)-alkene is a major advantage in many synthetic applications.
Experimental Protocols
Detailed methodologies for the olefination of benzaldehyde with a representative unstabilized and stabilized Wittig reagent are provided below.
Protocol 1: Synthesis of Styrene using an Unstabilized Ylide (Methyltriphenylphosphonium bromide)
This protocol describes the in situ generation of the unstabilized ylide followed by its reaction with benzaldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise. A color change indicates ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the benzaldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Protocol 2: Synthesis of Ethyl Cinnamate using a Stabilized Ylide ((Carbethoxymethylene)triphenylphosphorane)
This protocol utilizes a commercially available, stable ylide.[7][9]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Benzaldehyde
-
Hexanes
Procedure:
-
Weigh (carbethoxymethylene)triphenylphosphorane (1.15 equivalents) into a conical vial.
-
Add benzaldehyde (1.0 equivalent) and a magnetic stir vane.
-
Stir the mixture at room temperature for 15 minutes.
-
Add hexanes to the vial and stir to extract the product.
-
Filter the solution to remove the triphenylphosphine oxide precipitate.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
The product can be further purified by recrystallization.[10]
Visualizing the Wittig Reaction and Reagent Selection
To aid in understanding the reaction mechanism and the decision-making process for reagent selection, the following diagrams are provided.
Caption: General mechanism of the Wittig reaction.
Caption: Decision workflow for selecting a Wittig reagent.
Conclusion
The choice of Wittig reagent represents a critical juncture in synthetic planning, with a direct impact on yield, stereoselectivity, and cost. Unstabilized ylides offer a cost-effective route to (Z)-alkenes but require more stringent reaction conditions. In contrast, stabilized ylides provide excellent selectivity for (E)-alkenes and offer greater ease of handling, albeit at a higher initial reagent cost. For syntheses where a mixture of isomers is acceptable or can be easily separated, semi-stabilized ylides present a viable option. By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their olefination reactions, balancing chemical outcomes with practical and economic considerations. A notable alternative for E-selective olefinations is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions and often simplifies product purification as the phosphate (B84403) byproduct is water-soluble.[11][12]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. webassign.net [webassign.net]
- 10. www1.udel.edu [www1.udel.edu]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the Validation of Vinyl Iodide Purity by NMR Spectroscopy
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. Vinyl iodide, a versatile building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the validation of vinyl iodide purity, supported by experimental protocols and data.
Quantitative NMR (qNMR) Spectroscopy: The Gold Standard for Purity Assessment
Quantitative ¹H NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds.[1][2] The technique relies on the direct proportionality between the integrated signal intensity of a nucleus and the number of nuclei giving rise to that signal.[1] By comparing the integral of a signal from the analyte (vinyl iodide) to that of a certified internal standard of known purity and weight, an absolute purity value can be determined with high accuracy and precision.[3][4]
Key Advantages of qNMR:
-
Primary Method: qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte itself.[1]
-
High Accuracy and Precision: When performed under optimized conditions, qNMR can achieve a precision with relative standard deviations typically below 1%.[1]
-
Universal Detection: Unlike chromatographic techniques that rely on a chromophore for UV detection, ¹H NMR is nearly a universal detector for proton-containing organic molecules.
-
Structural Information: In addition to quantitative data, the NMR spectrum provides valuable structural information, allowing for the simultaneous identification of the analyte and any impurities present.
-
Non-destructive: The sample can be recovered after analysis.
Experimental Protocol: Purity Determination of Vinyl Iodide by qNMR
This protocol outlines the steps for determining the purity of vinyl iodide using ¹H NMR spectroscopy with an internal standard.
Materials and Equipment:
-
Vinyl iodide sample
-
High-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene, or dimethyl sulfone). The standard should be non-volatile, chemically inert, and have signals that do not overlap with the analyte or solvent signals.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity.
-
High-precision analytical balance (readable to at least 0.01 mg).
-
NMR spectrometer (400 MHz or higher recommended for better signal dispersion).
-
NMR tubes (5 mm, high precision).
-
Volumetric flasks and pipettes.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the vinyl iodide sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Ensure complete dissolution and homogenization by gentle vortexing.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.
-
Relaxation Delay (d1): Set a long relaxation delay to ensure complete T1 relaxation of all protons. A delay of 5 times the longest T1 of any proton in the sample is recommended (a d1 of 30 seconds is often sufficient for most small molecules).
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]
-
Spectral Width: Ensure the spectral width encompasses all signals of interest.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signals of both the vinyl iodide and the internal standard. Choose signals that are free from overlap with other signals.
-
Calculate the purity of the vinyl iodide sample using the following equation:[4]
Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Pstandard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of qNMR in comparison to other common analytical techniques for vinyl iodide purity assessment.
| Parameter | Quantitative ¹H NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis (CHN) |
| Principle | Signal intensity is proportional to the number of nuclei.[1] | Separation based on volatility and mass-to-charge ratio.[5] | Separation based on partitioning between a stationary and mobile phase.[6] | Combustion of the sample to determine the percentage of C, H, and N.[7] |
| Primary/Secondary | Primary | Secondary (requires a reference standard for quantification) | Secondary (requires a reference standard for quantification) | Primary (for elemental composition) |
| Accuracy | High (typically <1% error)[1] | High (dependent on calibration) | High (dependent on calibration) | Moderate (typically within ±0.4% of the theoretical value)[8] |
| Precision | High (RSD <1%)[1] | High (RSD <2%) | High (RSD <2%) | Moderate |
| Specificity | High (provides structural information for impurity identification) | High (provides mass spectral data for identification)[5] | Moderate (retention time is the primary identifier) | Low (provides only elemental composition, no structural information) |
| Sample Throughput | Moderate | High | High | Low |
| Non-destructive | Yes | No | No | No |
| Impurity Detection | Detects proton-containing impurities. | Detects volatile impurities. | Detects impurities with a chromophore (for UV detection). | Infers purity from elemental composition; does not directly detect impurities. |
Identifying Common Impurities in Vinyl Iodide by ¹H NMR
The ¹H NMR spectrum of vinyl iodide is characterized by three signals in the olefinic region. Potential impurities can often be identified by characteristic signals in other regions of the spectrum. The table below lists potential impurities from common synthetic routes and their expected ¹H NMR chemical shifts in CDCl₃.[9][10][11]
| Potential Impurity | Origin | ¹H NMR Chemical Shift (CDCl₃, ppm) | Multiplicity |
| Diethyl ether | Solvent | 1.21, 3.48 | t, q |
| Tetrahydrofuran (THF) | Solvent | 1.85, 3.76 | m, m |
| Dichloromethane | Solvent | 5.30 | s |
| Toluene | Solvent/Reagent | 2.36, 7.17-7.29 | s, m |
| Vinyl bromide | Starting material in halide exchange | ~5.8-6.5 (olefinic region) | |
| Acetylene | Starting material | ~2.0-3.0 (alkynyl proton) | |
| 1-Iodopropane | Side product | 1.04, 1.86, 3.18 | t, m, t |
| Water | Adventitious | ~1.56 | s (broad) |
Visualization of Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for qNMR analysis and the logical relationship between vinyl iodide and its potential impurities as identified by ¹H NMR.
Caption: Experimental workflow for quantitative NMR (qNMR) analysis.
Caption: Relationship between vinyl iodide, impurities, and analytical methods.
Conclusion
For the definitive validation of vinyl iodide purity, quantitative ¹H NMR spectroscopy stands out as a superior method. It not only provides highly accurate and precise quantitative results but also offers invaluable structural information for the identification of potential impurities in a single, non-destructive experiment. While techniques like GC-MS, HPLC, and elemental analysis have their merits and can be used as orthogonal methods, qNMR offers a more complete picture of the sample's composition, making it an indispensable tool for researchers, scientists, and drug development professionals who demand the highest level of quality assurance.
References
- 1. vinyl iodide synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 4. HPLC Method for Separation Povidone-iodine (PVP-I) on PVP Column | SIELC Technologies [sielc.com]
- 5. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 6. HPLC Method for Analysis of Iodide on Primesep B Column | SIELC Technologies [sielc.com]
- 7. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Bases for Ylide Generation from Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds. A critical step in this reaction is the generation of a phosphorus ylide by the deprotonation of a phosphonium (B103445) salt. The choice of base for this deprotonation is pivotal, significantly influencing reaction efficiency, substrate scope, and the stereochemical outcome (E/Z selectivity) of the resulting alkene. This guide provides a comparative analysis of commonly employed bases, supported by experimental data and detailed protocols to aid in the selection of the optimal base for your specific synthetic needs.
Performance Comparison of Common Bases
The selection of an appropriate base is contingent on the acidity of the α-protons of the phosphonium salt, which is in turn influenced by the substituents on the carbon atom. For non-stabilized ylides (bearing alkyl or aryl groups), strong bases are required. In contrast, stabilized ylides (with electron-withdrawing groups like esters or ketones) can be formed using weaker bases.[1][2]
| Base | Typical Substrates (Phosphonium Salt) | Common Solvents | Key Advantages | Key Disadvantages |
| n-Butyllithium (n-BuLi) | Alkyl and benzyltriphenylphosphonium (B107652) salts | THF, Diethyl ether | High reactivity, effective for non-stabilized ylides. | Pyrophoric, requires strictly anhydrous and inert conditions, can act as a nucleophile.[3][4] |
| Sodium Hydride (NaH) | Alkyl and benzyltriphenylphosphonium salts | THF, DMSO | Strong, non-nucleophilic base, commercially available as a dispersion in oil. | Flammable solid, requires careful handling to remove mineral oil, can be slow to react. |
| Potassium tert-Butoxide (t-BuOK) | Alkyl and benzyltriphenylphosphonium salts | THF, Diethyl ether, Benzene | Strong, non-nucleophilic base, effective for sterically hindered ketones.[5] | Hygroscopic, can promote side reactions with certain substrates. |
| Sodium Amide (NaNH₂) | Alkyl and benzyltriphenylphosphonium salts | Liquid Ammonia, THF | Very strong base, readily available. | Reacts violently with water, requires careful handling.[3] |
| Sodium Hydroxide (NaOH) | Phosphonium salts with α-electron-withdrawing groups (stabilized ylides) | Dichloromethane/Water (biphasic), DMF | Inexpensive, readily available, milder reaction conditions.[6][7][8][9] | Generally not suitable for non-stabilized ylides. |
Experimental Data: Yields and Stereoselectivity
The choice of base can significantly impact the yield and the E/Z isomeric ratio of the alkene product. The following table summarizes representative data from the literature. It is important to note that direct comparisons can be challenging as reaction conditions are not always identical across different studies.
| Phosphonium Salt | Aldehyde/Ketone | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| Benzyltriphenylphosphonium chloride | Benzaldehyde | 50% aq. NaOH | Dichloromethane | Mixture of E/Z | - | [9] |
| Benzyltriphenylphosphonium chloride | 9-Anthraldehyde | 50% aq. NaOH | Dichloromethane | - | - | [6][7][10][11] |
| Methyltriphenylphosphonium bromide | 2-Phenylbutanal | n-BuLi | THF | - | - | [12] |
| Ethyltriphenylphosphonium bromide | 2-Phenylbutanal | t-BuOK | DMSO | - | Mixture | [12] |
| Benzyltriphenylphosphonium chloride | Quinoline-3-carbaldehyde | - | - | 2-10 (trans), 21-75 (cis) | - | [13] |
| (4-Nitrobenzyl)triphenylphosphonium bromide | 4-Nitrobenzaldehyde | - | - | 54 | - | [13] |
Note: The stereochemical outcome of the Wittig reaction is complex and depends on factors such as the ylide stability, the presence of lithium salts, and the reaction temperature. Generally, non-stabilized ylides tend to give the (Z)-alkene under salt-free conditions, while stabilized ylides favor the (E)-alkene. The presence of lithium salts can lead to equilibration of intermediates and affect the stereoselectivity.[1][2][3][14]
Experimental Protocols
The following are generalized protocols for the in-situ generation of phosphorus ylides using common bases, followed by the Wittig reaction. Caution: Organolithium reagents like n-BuLi are pyrophoric and sodium hydride is a flammable solid. These reagents must be handled under an inert atmosphere (Nitrogen or Argon) using appropriate personal protective equipment and techniques.
Protocol 1: Ylide Generation using n-Butyllithium (n-BuLi)
Materials:
-
Alkyl- or Benzyltriphenylphosphonium salt (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution) (1.1 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt.
-
Add anhydrous THF via syringe to suspend the salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the n-BuLi solution dropwise via syringe. A color change (typically to deep red or orange) indicates ylide formation.[12][15]
-
Stir the mixture at 0 °C for 30-60 minutes.
-
In a separate flask, dissolve the aldehyde or ketone in anhydrous THF.
-
Slowly add the carbonyl compound solution to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Ylide Generation using Sodium Hydride (NaH)
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Hexane (B92381) or Pentane (B18724)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Alkyl- or Benzyltriphenylphosphonium salt (1.1 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Anhydrous THF
-
Water
-
Organic solvent for extraction
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, wash the NaH dispersion with anhydrous hexane or pentane to remove the mineral oil. Carefully decant the solvent.
-
Add anhydrous DMSO or THF to the flask.
-
Add the phosphonium salt portion-wise to the NaH suspension.
-
Stir the mixture at room temperature or gently heat (e.g., 50 °C) until the evolution of hydrogen gas ceases, indicating ylide formation.
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, dissolve the aldehyde or ketone in anhydrous THF.
-
Slowly add the carbonyl compound solution to the ylide solution.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Ylide Generation using Potassium tert-Butoxide (t-BuOK)
Materials:
-
Potassium tert-Butoxide (t-BuOK) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Alkyl- or Benzyltriphenylphosphonium salt (1.1 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Anhydrous THF or Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt.
-
Add anhydrous THF or diethyl ether to suspend the salt.
-
Add t-BuOK portion-wise to the suspension at room temperature. A color change indicates ylide formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
In a separate flask, dissolve the aldehyde or ketone in the same anhydrous solvent.
-
Slowly add the carbonyl compound solution to the ylide solution.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the general experimental workflow and the key mechanistic pathways of the Wittig reaction.
Caption: General experimental workflow for the Wittig reaction.
Caption: Simplified mechanism of the Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. benchchem.com [benchchem.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (Iodomethyl)triphenylphosphonium iodide: A Procedural Guide
The proper disposal of (Iodomethyl)triphenylphosphonium iodide, a key reagent in Wittig reactions, is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage the disposal of this chemical in accordance with safety regulations. Adherence to these procedures will help mitigate risks associated with its hazardous properties.
Immediate Safety and Handling Protocols
This compound is a hazardous substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent safety measures are imperative during handling and disposal.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or goggles are essential.[1]
-
Hand Protection: Handle with chemical-resistant gloves that have been inspected prior to use.[1]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
-
Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]
Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2] Eyewash stations and safety showers must be readily accessible.[3]
Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must be managed as hazardous waste. Do not discharge this chemical into drains or the environment.[4][5]
Step 1: Waste Identification and Segregation
-
Clearly label this compound waste with its chemical name and associated hazards.
-
Keep this waste segregated from other chemical waste streams to prevent incompatible reactions.
Step 2: Containment
-
Place the waste in a suitable, closed container.[4] The container must be in good condition with a secure, screw-on cap.
-
For unused or expired reagents, it is recommended to leave them in their original containers.[6]
Step 3: Spill Management In the event of a spill:
-
Evacuate personnel from the immediate area.[4]
-
Ensure adequate ventilation.[4]
-
Wearing appropriate PPE, sweep up the solid material.[2][4] Avoid generating dust.[4]
-
Collect the spilled material using spark-proof tools and place it into a suitable, closed container for disposal.[3][5]
-
Clean the affected area thoroughly.
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]
-
The storage area should be a designated hazardous waste accumulation area.
Step 5: Arranging for Disposal
-
Dispose of the waste through a licensed chemical destruction plant or an approved waste disposal facility.[2][5]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
-
Provide the EHS office with accurate information about the waste material.
Step 6: Contaminated Packaging
-
Contaminated containers should be triple-rinsed with an appropriate solvent.[4] The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled, depending on local regulations.[4][5]
Hazard and Disposal Information Summary
The following table summarizes the key hazard information and disposal guidelines for this compound based on available Safety Data Sheets.
| Parameter | Information | Source |
| Hazard Class | 6.1 (Toxic Solid) | [3] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects | [2] |
| Disposal Method | Dispose of as hazardous waste. Controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant. | [2][4][5] |
| Spill Cleanup | Sweep up, avoid dust formation, and collect in a suitable closed container for disposal. | [2][4] |
| Container Disposal | Triple-rinse, render unusable, and dispose of in a sanitary landfill or recycle according to regulations. | [4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (Iodomethyl)triphenylphosphonium iodide
Essential Safety and Handling Guide for (Iodomethyl)triphenylphosphonium iodide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 3020-28-8). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Proper personal protective equipment is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after. | To prevent skin contact and absorption. |
| Eye & Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may be necessary for splash hazards. | To protect against dust particles and splashes that can cause serious eye irritation.[1] |
| Skin and Body Protection | A chemically resistant lab coat or impervious clothing. For larger quantities, consider a chemical-resistant apron or suit. | To protect the skin from contact and contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended, especially where dust may be generated.[3] For significant releases or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be required. | To prevent inhalation of dust which can cause respiratory tract irritation.[1][2] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a tared, sealed container for weighing to prevent contamination of the balance and surrounding area.
-
When transferring the compound, use spark-proof tools.[5]
-
-
Dissolving and Reactions:
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Avoid heating the compound unless specified by a validated protocol, and ensure adequate ventilation and temperature control.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all equipment and the work area after use.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical advice.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[1]
-
Clean the spill area thoroughly with a mild detergent solution.
Disposal Plan
This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.
Disposal Protocol:
-
Waste Collection:
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
-
Disposal:
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
